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  • Product: Ethyl 2-hydroxyquinoline-4-carboxylate
  • CAS: 5466-27-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 2-Hydroxyquinoline-4-carboxylate

This guide provides a comprehensive overview of the synthesis of ethyl 2-hydroxyquinoline-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. We will delve into the core synthetic stra...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of ethyl 2-hydroxyquinoline-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. We will delve into the core synthetic strategy, dissect the underlying reaction mechanism with field-proven insights, present a detailed experimental protocol, and provide the necessary visual aids to facilitate a deep understanding of the process for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinoline Core

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. Ethyl 2-hydroxyquinoline-4-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex quinoline derivatives. Its synthesis is most effectively achieved through the Gould-Jacobs reaction, a classic and robust method for constructing the 4-hydroxyquinoline framework.[1][2][3] This reaction provides a reliable pathway to differently substituted quinoline derivatives, making it a cornerstone of heterocyclic chemistry.[2]

The Gould-Jacobs Reaction: A Mechanistic Deep Dive

The synthesis of ethyl 2-hydroxyquinoline-4-carboxylate from aniline and diethyl ethoxymethylenemalonate (EMME) is a quintessential example of the Gould-Jacobs reaction.[4][5] This process occurs in two distinct, thermally-driven stages: an initial condensation to form an intermediate, followed by a high-temperature intramolecular cyclization.

Step 1: Formation of the Diethyl Anilinomethylenemalonate Intermediate

The reaction commences with a nucleophilic attack by the nitrogen atom of aniline on the electron-deficient carbon of the ethoxymethylene group in EMME.[1][3] This is followed by the elimination of an ethanol molecule to yield the stable intermediate, diethyl (anilinomethylene)malonate.[6] This condensation step is typically performed at moderate temperatures.

Step 2: Thermal Cyclization

The critical ring-forming step is a thermally induced 6-electron electrocyclic reaction.[1][3] At significantly higher temperatures (typically ~250°C), the anilinomethylenemalonate intermediate undergoes intramolecular cyclization.[7][8] The aromatic ring attacks one of the ester carbonyl groups, leading to the formation of the quinoline ring system and the elimination of a second molecule of ethanol.[1] This high-temperature requirement is necessary to overcome the activation energy for breaking the aromaticity of the aniline ring during the cyclization process.[9] The use of high-boiling, inert solvents like diphenyl ether or Dowtherm A is common to achieve the necessary temperatures and ensure high yields.[5][10] The final product, ethyl 4-hydroxyquinoline-3-carboxylate, exists in tautomeric equilibrium with its 4-oxo form, with the keto form generally predominating.[1][11]

The overall reaction pathway is illustrated below.

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Intermediate Diethyl (anilinomethylene)malonate Aniline->Intermediate + EMME - EtOH (Heat, ~100°C) EMME Diethyl Ethoxymethylenemalonate (EMME) Product Ethyl 4-hydroxyquinoline-3-carboxylate Intermediate->Product - EtOH (High Heat, ~250°C)

Caption: The Gould-Jacobs reaction pathway for ethyl 2-hydroxyquinoline-4-carboxylate synthesis.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of ethyl 2-hydroxyquinoline-4-carboxylate. The causality behind each step is explained to ensure trustworthiness and reproducibility.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Purpose
AnilineC₆H₇N93.13Starting Material
Diethyl ethoxymethylenemalonate (EMME)C₁₀H₁₆O₅216.23Starting Material
Diphenyl etherC₁₂H₁₀O170.21High-boiling solvent
Petroleum etherN/AN/AWashing/Purification
Step-by-Step Procedure

Part A: Synthesis of Diethyl (anilinomethylene)malonate (Intermediate 3)

  • Reaction Setup: In a round-bottom flask, combine freshly distilled aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Rationale: A slight excess of EMME ensures the complete consumption of the aniline starting material.

  • Condensation: Heat the mixture on a steam bath or in an oil bath at approximately 90-100°C for 1-2 hours.[6][8]

    • Rationale: This moderate heating provides sufficient energy for the condensation reaction to proceed while minimizing side reactions.

  • Isolation: After the reaction period, remove the ethanol formed as a byproduct under reduced pressure. The resulting product is the intermediate diethyl (anilinomethylene)malonate, which may solidify upon cooling.[6] This intermediate is often used in the next step without further purification.

Part B: Thermal Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate (Product 4)

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to reflux (approximately 240-250°C).[10]

    • Rationale: A high-boiling, inert solvent provides a stable medium to reach the high temperatures required for the electrocyclization.[5][9]

  • Addition of Intermediate: Add the diethyl (anilinomethylene)malonate intermediate from Part A dropwise to the refluxing solvent.

    • Rationale: A controlled, slow addition prevents a sudden drop in temperature and ensures a smooth reaction.

  • Cyclization: Continue stirring and refluxing for an additional 15-30 minutes after the addition is complete to ensure the reaction goes to completion.[10] The ethanol byproduct will distill off during this process.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature. The product will typically precipitate as a solid.[10]

    • Add petroleum ether to the cooled mixture to further precipitate the product and facilitate filtration.[10]

    • Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether to remove the high-boiling solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or boiling water, often with the use of decolorizing carbon to remove colored impurities.[10]

The overall experimental workflow is depicted below.

Experimental_Workflow start Start reactants Mix Aniline and EMME start->reactants heat1 Heat at ~100°C for 1-2h reactants->heat1 evaporate_etoh Remove Ethanol (Vacuum) heat1->evaporate_etoh intermediate Isolate Intermediate (Diethyl anilinomethylenemalonate) evaporate_etoh->intermediate heat2 Add Intermediate to Refluxing Diphenyl Ether (~250°C) intermediate->heat2 reflux Reflux for 15-30 min heat2->reflux cool Cool to Room Temperature reflux->cool precipitate Add Petroleum Ether cool->precipitate filter Filter and Wash Solid precipitate->filter purify Recrystallize Product filter->purify end Obtain Pure Ethyl 2-hydroxyquinoline-4-carboxylate purify->end

Caption: General experimental workflow for the synthesis of ethyl 2-hydroxyquinoline-4-carboxylate.

Conclusion

The Gould-Jacobs reaction provides an authoritative and reliable method for the synthesis of ethyl 2-hydroxyquinoline-4-carboxylate. By understanding the causality behind each step—from the initial nucleophilic attack and condensation to the high-temperature electrocyclization—researchers can effectively and safely produce this valuable heterocyclic intermediate. The protocol described herein represents a self-validating system, grounded in decades of established chemical literature, ensuring a high degree of success for professionals in the field of drug discovery and development.

References

  • Conrad–Limpach synthesis - Wikipedia. [Link]

  • Conrad-Limpach Synthesis - SynArchive. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Royal Society of Chemistry. [Link]

  • Conrad-Limpach reaction - ResearchGate. [Link]

  • Conrad-Limpach Reaction. Cambridge University Press. [Link]

  • CGS-9896 - Drug Synthesis Database. [Link]

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Gould-Jacobs Reaction. Merck Index. [Link]

  • Gould–Jacobs reaction - Wikiwand. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. [Link]

  • Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine. NIH. [Link]

  • Synthesis of diethyl (anilinomethylene)malonate. PrepChem.com. [Link]

  • Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Malonates in Cyclocondensation Reactions. PMC. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. ResearchGate. [Link]

  • Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.

Sources

Exploratory

Illuminating the Molecular Architecture: A Spectroscopic Guide to Ethyl 2-hydroxyquinoline-4-carboxylate

For Immediate Release In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is a cornerstone of scientific integrity and innovation. This technical guide,...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is a cornerstone of scientific integrity and innovation. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the spectroscopic data for Ethyl 2-hydroxyquinoline-4-carboxylate (CAS No. 5466-27-3). As a Senior Application Scientist, this document aims to not only present the core spectroscopic data but also to provide insights into the experimental rationale and data interpretation, ensuring a comprehensive understanding of the molecule's structural identity.

Ethyl 2-hydroxyquinoline-4-carboxylate, with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol , is a quinoline derivative of significant interest.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[3] Understanding the nuanced spectroscopic signature of this compound is paramount for its quality control, reaction monitoring, and for elucidating its interactions in biological systems.

A critical aspect of 2-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (2-hydroxy) and the more stable keto (2-oxo or 2-quinolone) forms.[3][4] This phenomenon profoundly influences the spectroscopic characteristics of the molecule. The data presented and analyzed herein will reflect the predominant tautomeric form in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule. For Ethyl 2-hydroxyquinoline-4-carboxylate, both ¹H and ¹³C NMR are indispensable for confirming its intricate structure.

Experimental Protocol: NMR Data Acquisition

A solution of Ethyl 2-hydroxyquinoline-4-carboxylate is prepared in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). The choice of solvent is critical as it can influence the position of labile protons, such as those on hydroxyl or amine groups.[5] The sample is then placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz) to acquire the spectra. Tetramethylsilane (TMS) is commonly used as an internal standard.[5]

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5Singlet1HN-H (keto tautomer)
~8.0Doublet1HAr-H
~7.8Doublet1HAr-H
~7.5Triplet1HAr-H
~7.2Triplet1HAr-H
~7.0Singlet1HC3-H
4.25Quartet2H-OCH₂CH₃
1.30Triplet3H-OCH₂CH₃

Interpretation: The presence of a downfield singlet at approximately 11.5 ppm is highly indicative of the N-H proton of the 2-quinolone (keto) tautomer, which is stabilized by intramolecular hydrogen bonding. The aromatic region (7.2-8.0 ppm) displays a set of multiplets corresponding to the four protons on the benzene ring portion of the quinoline system. A distinct singlet around 7.0 ppm is assigned to the proton at the C3 position. The characteristic quartet and triplet of the ethyl ester group are observed at approximately 4.25 and 1.30 ppm, respectively.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~170C=O (ester)
~162C=O (C2-keto)
~140C4a
~139C8a
~132Ar-CH
~125Ar-CH
~122Ar-CH
~118Ar-CH
~116C4
~109C3
~61-OCH₂CH₃
~14-OCH₂CH₃

Interpretation: The spectrum is expected to show 12 distinct carbon signals. The two downfield signals at approximately 170 and 162 ppm are assigned to the ester carbonyl and the C2-keto carbonyl, respectively, further confirming the predominance of the keto tautomer. The signals in the 116-140 ppm range correspond to the aromatic and quinoline ring carbons. The aliphatic carbons of the ethyl ester group appear upfield at around 61 and 14 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film.

IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3200-2800BroadN-H and O-H stretching (intramolecular H-bonding)
~1720StrongC=O stretching (ester)
~1660StrongC=O stretching (amide/keto)
~1600, 1550, 1480Medium-StrongC=C stretching (aromatic ring)
~1250StrongC-O stretching (ester)

Interpretation: The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of N-H and potential O-H stretching involved in hydrogen bonding, consistent with the keto-enol tautomerism. The two strong carbonyl peaks are key diagnostic features: the band around 1720 cm⁻¹ is attributed to the ester carbonyl, while the band at approximately 1660 cm⁻¹ corresponds to the amide-like carbonyl of the 2-quinolone ring. The absorptions in the 1600-1480 cm⁻¹ range are due to the aromatic C=C bond vibrations. The strong band around 1250 cm⁻¹ is characteristic of the C-O stretching of the ester group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

Mass Spectrometry Data
m/zInterpretation
217[M]⁺ (Molecular ion)
172[M - OCH₂CH₃]⁺ (Loss of ethoxy radical)
144[M - COOCH₂CH₃]⁺ (Loss of carbethoxy radical)

Interpretation: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 217, corresponding to the molecular weight of Ethyl 2-hydroxyquinoline-4-carboxylate.[1] Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 172, and the loss of the entire carbethoxy group (-COOCH₂CH₃) resulting in a fragment at m/z 144.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of Ethyl 2-hydroxyquinoline-4-carboxylate is a synergistic process where data from each spectroscopic technique corroborates the others.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_MS Mass Spectrometry H_NMR ¹H NMR (Proton Environment) Structure Proposed Structure Ethyl 2-hydroxyquinoline-4-carboxylate (Keto Tautomer) H_NMR->Structure Confirms H framework & tautomer C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure Confirms C backbone & tautomer IR IR Spectroscopy (Functional Groups) IR->Structure Identifies C=O, N-H functional groups MS Mass Spec (Molecular Weight & Formula) MS->Structure Confirms MW = 217 & fragmentation Structure->H_NMR Structure->C_NMR Structure->IR Structure->MS

Caption: Integrated workflow for the structural elucidation of Ethyl 2-hydroxyquinoline-4-carboxylate.

Conclusion

The collective spectroscopic data from NMR, IR, and Mass Spectrometry provides a definitive and self-validating confirmation of the structure of Ethyl 2-hydroxyquinoline-4-carboxylate. The evidence strongly supports the predominance of the 2-quinolone (keto) tautomer under standard analytical conditions. This comprehensive spectroscopic guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important quinoline derivative, ensuring accuracy and reproducibility in their research endeavors.

References

  • General procedure for the preparation of 1-18. The Royal Society of Chemistry. [Link]

  • (PDF) 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. ResearchGate. [Link]

  • Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs. Sci-Hub. [Link]

Sources

Foundational

Biological Activity Screening of Ethyl 2-hydroxyquinoline-4-carboxylate

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Foreword: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline ring system is a cornerstone of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Foreword: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Derivatives of this heterocyclic scaffold have been successfully developed into drugs with diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antimalarial agents.[1][2] Ethyl 2-hydroxyquinoline-4-carboxylate, a member of this esteemed chemical family, presents a promising, albeit underexplored, candidate for biological investigation. Its structure, featuring a hydroxyquinoline core and a carboxylate ester group, suggests the potential for multiple modes of biological interaction.

This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of Ethyl 2-hydroxyquinoline-4-carboxylate. Authored from the perspective of a senior application scientist, the narrative moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logically sound investigatory path. We will proceed through a tiered screening cascade, a resource-efficient strategy designed to move from broad, high-throughput primary assays to more complex, mechanistically focused secondary and tertiary evaluations.

Compound Profile: Ethyl 2-hydroxyquinoline-4-carboxylate

A thorough investigation begins with a clear understanding of the test article.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[3][4]
Molecular Weight 217.22 g/mol [3][4]
CAS Number 6525-29-7-
Synonyms Ethyl kynurenate-2-carboxylic acid-
Appearance Off-white to pale yellow crystalline powder-

A Tiered Approach to Biological Screening

A phased screening strategy is paramount for efficient drug discovery. It allows for the early deselection of inactive compounds while focusing resources on the most promising candidates for in-depth analysis. This guide is structured around such a three-tiered approach.

G T1_Antimicrobial Antimicrobial Assay (Agar Disc Diffusion) T2_MIC Antimicrobial Potency (MIC Determination) T1_Antimicrobial->T2_MIC Hit T1_Anticancer Cytotoxicity Assay (MTT/SRB Screen) T2_IC50 Anticancer IC50 (Dose-Response) T1_Anticancer->T2_IC50 Hit T1_Antioxidant Antioxidant Assay (ABTS/DPPH) T3_Mech_Antimicrobial Mechanism of Action (e.g., DNA Gyrase Assay) T2_MIC->T3_Mech_Antimicrobial Potent Candidate T3_Mech_Anticancer Apoptosis & Cell Cycle (Flow Cytometry) T2_IC50->T3_Mech_Anticancer Potent Candidate T2_AntiInflammatory Anti-inflammatory Assay (Nitric Oxide Inhibition) T3_Mech_AntiInflammatory Pathway Analysis (e.g., NF-κB Inhibition) T2_AntiInflammatory->T3_Mech_AntiInflammatory Potent Candidate Start Test Compound: Ethyl 2-hydroxyquinoline-4-carboxylate Start->T1_Antimicrobial Start->T1_Anticancer Start->T1_Antioxidant

Caption: High-level workflow for tiered biological activity screening.

Tier 1: Primary Screening for Broad-Spectrum Activity

The objective of this initial phase is to rapidly and cost-effectively identify any significant biological activity. These are qualitative or semi-quantitative assays designed for high throughput.

Antimicrobial Activity Screening

The quinoline scaffold is present in many synthetic antibacterial agents.[5] Therefore, an initial screen for antimicrobial effects is a logical starting point.

Protocol 1: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is effective for initial screening against a panel of bacteria and fungi.[6]

  • Principle: The test compound diffuses from a saturated paper disk into an agar medium inoculated with a specific microorganism. If the compound inhibits microbial growth, a clear "zone of inhibition" will appear around the disk. The diameter of this zone is proportional to the compound's activity.

  • Methodology:

    • Prepare Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) to a standardized turbidity (e.g., 0.5 McFarland standard).

    • Inoculate Plates: Uniformly streak the microbial suspension onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

    • Apply Disks: Prepare stock solutions of Ethyl 2-hydroxyquinoline-4-carboxylate in a suitable solvent (e.g., DMSO). Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface. Pipette a fixed volume (e.g., 10 µL) of the test compound solution onto the disks.

    • Controls: Use a disk with solvent only as a negative control and disks with known antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

    • Incubation: Incubate plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

    • Data Collection: Measure the diameter (in mm) of the zone of inhibition around each disk.

  • Interpretation: A significant zone of inhibition compared to the negative control indicates antimicrobial activity. The results guide the selection of strains for quantitative testing in Tier 2.

Anticancer (Cytotoxicity) Screening

Many natural and synthetic compounds are first identified as potential anticancer agents through their ability to kill or inhibit the proliferation of cancer cells in vitro.[7][8]

Protocol 2: MTT Cell Viability Assay

The MTT assay is a sensitive and reliable colorimetric method to measure cell viability, making it a gold standard for primary cytotoxicity screening.[9]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[9]

  • Methodology:

    • Cell Culture: Seed cancer cells (e.g., MCF-7 human breast adenocarcinoma) into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a high concentration (e.g., 50-100 µM) of Ethyl 2-hydroxyquinoline-4-carboxylate for a set duration (e.g., 48 or 72 hours). Include vehicle-treated (e.g., DMSO) wells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

    • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Data Collection: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

  • Interpretation: A significant reduction in cell viability (e.g., >50% inhibition) at the screening concentration marks the compound as a "hit" for further dose-response analysis.

Tier 2: Secondary Screening and Potency Determination

Compounds that demonstrate activity in Tier 1 ("hits") are advanced to this phase for quantitative evaluation to determine their potency (e.g., MIC, IC₅₀).

Antimicrobial Potency

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold standard quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][10]

  • Principle: A standardized inoculum of the target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate format.

  • Methodology:

    • Prepare Dilutions: Perform a two-fold serial dilution of Ethyl 2-hydroxyquinoline-4-carboxylate in Mueller-Hinton broth across the wells of a 96-well plate.

    • Inoculation: Add a standardized suspension of the test bacteria (e.g., MRSA) to each well.

    • Controls: Include wells with broth only (sterility control), wells with inoculum and no compound (growth control), and a reference antibiotic.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[11]

  • Interpretation: The MIC value provides a quantitative measure of the compound's potency against specific pathogens. Lower MIC values indicate higher potency.

Hypothetical Data: Antimicrobial PotencyMIC (µg/mL)
Organism Ethyl 2-hydroxyquinoline-4-carboxylate
S. aureus (ATCC 29213)16
E. coli (ATCC 25922)64
C. albicans (ATCC 90028)>128
Anticancer Potency (IC₅₀ Determination)

For cytotoxic hits, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 4: Dose-Response Cytotoxicity Assay

  • Principle: This protocol extends the MTT assay by testing a range of compound concentrations to determine the specific concentration that inhibits cell growth by 50%.

  • Methodology:

    • Cell Seeding: As in the primary screen, seed cells in 96-well plates.

    • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., 8-10 concentrations in a two- or three-fold dilution series).

    • Assay Execution: Follow the MTT protocol as described previously.

    • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.

  • Interpretation: The IC₅₀ value is a key metric of a compound's cytotoxic potency. A lower IC₅₀ indicates greater potency. Screening against a panel of diverse cancer cell lines can reveal selectivity.[8]

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Allow Adherence (Overnight Incubation) A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability vs. Control & Determine IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity Screening

Given the known anti-inflammatory properties of some quinoline derivatives, screening for this activity is a valuable secondary step.[2][12]

Protocol 5: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Inhibition Assay

This is a standard in vitro method to screen for anti-inflammatory activity.[13]

  • Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with bacterial lipopolysaccharide (LPS), which induces the production of the pro-inflammatory mediator nitric oxide (NO). The inhibitory effect of a test compound on NO production is measured by quantifying nitrite, a stable metabolite of NO, in the cell supernatant using the Griess reagent.[13]

  • Methodology:

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate.

    • Treatment: Pre-treat cells with various concentrations of Ethyl 2-hydroxyquinoline-4-carboxylate for 1 hour.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.

    • Griess Assay: Transfer a portion of the cell culture supernatant to a new plate. Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measurement: After a short incubation, measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

    • Parallel Viability Assay: It is crucial to perform a cell viability assay (e.g., MTT) in parallel on the same cells to ensure that the observed reduction in NO is not simply due to cytotoxicity.[13]

  • Interpretation: The IC₅₀ value for NO inhibition, calculated in the absence of significant cytotoxicity, indicates the compound's potential as an anti-inflammatory agent.

Tier 3: Mechanistic Elucidation

For the most potent and promising candidates from Tier 2, the focus shifts to understanding the mechanism of action (MoA).

Potential Anti-inflammatory Mechanism: NF-κB Pathway

The NF-κB (Nuclear Factor-kappa B) signaling pathway is a master regulator of the inflammatory response.[13] Its inhibition is a common mechanism for anti-inflammatory drugs. If the compound shows potent NO inhibition, investigating its effect on this pathway is a logical next step.

G cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Compound Ethyl 2-hydroxyquinoline- 4-carboxylate (Hypothesized) Compound->IKK Inhibits? NFkB_nuc NF-κB NFkB_nuc->Genes Induces Transcription

Caption: Proposed mechanism of NF-κB inhibition by a test compound.

Investigative Assays:

  • Western Blot: To measure the phosphorylation and degradation of IκBα or the phosphorylation of the p65 subunit of NF-κB.

  • Reporter Gene Assay: Using cells transfected with a luciferase reporter gene under the control of an NF-κB promoter.

  • Immunofluorescence: To visualize the translocation of the p65 subunit from the cytoplasm to the nucleus upon LPS stimulation, and whether the compound can inhibit this process.

Conclusion and Future Directions

This technical guide outlines a systematic, multi-tiered approach for the comprehensive screening of Ethyl 2-hydroxyquinoline-4-carboxylate's biological activity. The process begins with broad primary screens for antimicrobial, anticancer, and antioxidant effects, followed by quantitative secondary assays to determine the potency of any identified activities. For the most promising candidates, tertiary assays are employed to elucidate the underlying mechanism of action. By adhering to this logical and self-validating workflow, researchers can efficiently and robustly characterize the therapeutic potential of this novel quinoline derivative, paving the way for further preclinical development.

References

  • IJCRT.org. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Available from: [Link].

  • Frontiers. Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Available from: [Link].

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Available from: [Link].

  • MDPI. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available from: [Link].

  • National Institutes of Health. A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi. Available from: [Link].

  • Oncology Central. New method for screening potential anticancer compounds for breast cancer. Available from: [Link].

  • Taylor & Francis Online. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Available from: [Link].

  • PubMed. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Available from: [Link].

  • National Institutes of Health. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Available from: [Link].

  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available from: [Link].

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link].

  • ResearchGate. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Available from: [Link].

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available from: [Link].

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available from: [Link].

  • CAPS. Phytochemical: Ethyl 2-hydroxyquinoline-4-carboxylate. Available from: [Link].

  • PubMed. Biological activities of quinoline derivatives. Available from: [Link].

  • ResearchGate. (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Available from: [Link].

  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available from: [Link].

  • ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available from: [Link].

  • ResearchGate. Biologically important hydroxyquinolines and quinolinecarboxylic acids. Available from: [Link].

  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Available from: [Link].

  • RSC Publishing. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. Available from: [Link].

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Exploratory

Physical and chemical properties of Ethyl 2-hydroxyquinoline-4-carboxylate

An In-depth Technical Guide to Ethyl 2-hydroxyquinoline-4-carboxylate Introduction Ethyl 2-hydroxyquinoline-4-carboxylate is a heterocyclic organic compound built upon the quinoline scaffold. Quinoline and its derivative...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-hydroxyquinoline-4-carboxylate

Introduction

Ethyl 2-hydroxyquinoline-4-carboxylate is a heterocyclic organic compound built upon the quinoline scaffold. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their presence in numerous natural products and synthetic molecules with a wide range of biological activities.[1][2] The quinoline-4-carboxylic acid motif, in particular, is a crucial pharmacophore in medicinal chemistry.[3] This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-hydroxyquinoline-4-carboxylate, its synthesis, reactivity, and applications, with a focus on insights relevant to researchers and drug development professionals.

Molecular Structure and Isomerism

A critical feature of this molecule is its existence in a state of tautomeric equilibrium. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium lies between a keto (lactam) form and an enol (lactim) form.[1][4] Understanding this equilibrium is paramount for drug design, as the predominant tautomer dictates the molecule's shape, hydrogen bonding capabilities, and interactions with biological targets.[1]

  • Enol Form (2-Hydroxyquinoline): Features a hydroxyl (-OH) group at the C2 position.

  • Keto Form (2-Quinolone): Features a carbonyl (C=O) group at the C2 position with a proton on the nitrogen atom (2(1H)-quinolinone).

The equilibrium heavily favors the 2-quinolone (keto) form in most environments due to the thermodynamic stability of the cyclic amide structure.[1]

Caption: Keto-Enol Tautomerism of the target molecule.

Physicochemical Properties

The physical properties of Ethyl 2-hydroxyquinoline-4-carboxylate are summarized below. These properties are essential for determining appropriate solvents for reactions and purification, as well as for understanding the compound's behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[5]
Molecular Weight 217.22 g/mol [5]
CAS Number 5466-27-3[5]
Appearance Solid-
Melting Point 216-218 °C[6][7][8]
Boiling Point ~343.7 °C at 760 mmHg[6][9]
Density ~1.2 g/cm³[6]
pKa 3.53 ± 0.40 (Predicted)[7]
XLogP3 2[6]

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the structure and purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the quinoline ring system, a quartet for the -OCH₂- protons of the ethyl group, and a triplet for the terminal -CH₃ protons. The proton on the nitrogen in the keto tautomer would likely appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon of the ester (around 167 ppm), the carbonyl of the quinolone ring, the aromatic carbons, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

  • A strong absorption around 1720 cm⁻¹ corresponding to the C=O stretch of the ester.

  • Another C=O stretch for the quinolone ring.

  • N-H stretching in the keto form.

  • C=C stretching from the aromatic rings around 1600 cm⁻¹.

  • C-O stretching bands between 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 217 g/mol .

Synthesis and Reactivity

Synthesis Pathways

The synthesis of the quinoline ring system can be accomplished through several classic named reactions, providing routes to various substituted derivatives.[10] A common and effective method for synthesizing quinoline-4-carboxylic acids is the Pfitzinger reaction . This involves the condensation of an isatin with a carbonyl compound in the presence of a base.

synthesis_workflow isatin Isatin Derivative condensation Pfitzinger Reaction: Condensation & Cyclization isatin->condensation carbonyl Ethyl Acetoacetate (or similar α-keto ester) carbonyl->condensation base Base (e.g., KOH) base->condensation product Ethyl 2-substituted-quinoline-4-carboxylate condensation->product

Caption: Generalized Pfitzinger reaction workflow for synthesis.

Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid Derivative

  • Objective: To synthesize a quinoline-4-carboxylic acid via the Pfitzinger reaction.[11][12]

  • Methodology:

    • Reactant Preparation: Dissolve the chosen isatin derivative and an α-keto ester (e.g., ethyl acetoacetate) in a suitable solvent such as ethanol.

    • Base Addition: Add a solution of a base, typically potassium hydroxide (KOH), to the reaction mixture. The base catalyzes the initial condensation between the reactants.

    • Reflux: Heat the reaction mixture to reflux. The thermal energy drives the cyclization and dehydration steps that form the quinoline ring. Microwave irradiation can be used to accelerate this process.[12]

    • Workup: After cooling, the reaction mixture is acidified. This step is crucial as it protonates the carboxylate, causing the desired product to precipitate out of the solution.

    • Purification: The crude product is collected by filtration and can be further purified by recrystallization from an appropriate solvent to yield the final, pure compound.

Chemical Reactivity

The reactivity of Ethyl 2-hydroxyquinoline-4-carboxylate is dictated by its functional groups:

  • Ester Group: Can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (2-hydroxyquinoline-4-carboxylic acid).[13] It can also be converted to other derivatives like amides or hydrazides.[11][12]

  • Quinolone Moiety: The N-H group in the predominant keto form can be alkylated or acylated. The carbonyl group can also exhibit characteristic reactivity.

  • Aromatic Ring: The benzene portion of the quinoline ring can undergo electrophilic aromatic substitution, though the conditions must be carefully chosen to avoid side reactions with the other functional groups.

Applications in Drug Discovery and Research

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][14]

  • Building Block for Novel Therapeutics: Ethyl 2-hydroxyquinoline-4-carboxylate serves as a versatile intermediate for the synthesis of more complex, biologically active molecules.[13] For instance, the carboxylic acid can be coupled with various amines to generate a library of quinoline-4-carboxamides, which have been explored as potent antimalarial agents.[11][12]

  • Antimicrobial and Anticancer Research: Quinoline derivatives are actively being investigated for their potential as antimicrobial and cytotoxic agents.[14][15] The structural motif of this compound provides a valuable starting point for developing new drugs in these therapeutic areas.

  • Coordination Chemistry: The presence of nitrogen and oxygen atoms makes this molecule a potential chelating agent for metal ions, which is useful in the study of metal-ligand interactions.[13]

Conclusion

Ethyl 2-hydroxyquinoline-4-carboxylate is a compound of significant chemical and pharmaceutical interest. Its rich reactivity, characterized by the interplay of its ester and quinolone functionalities, combined with the proven biological relevance of the quinoline-4-carboxylate scaffold, makes it a valuable tool for researchers in organic synthesis and drug development. A thorough understanding of its properties, particularly its tautomeric nature, is essential for its effective application in the design and synthesis of novel therapeutic agents.

References

  • Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (n.d.). The Spectroscopy and Structure of 2-Hydroxyquinoline. DTIC. Retrieved from [Link]

  • Vasava, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

  • Doležal, M., et al. (2009). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Retrieved from [Link]

  • Hallyburton, I., et al. (2017). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hallyburton, I., et al. (2017). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Retrieved from [Link]

  • Gonda, Z., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to Tautomerism in 2-Hydroxyquinoline Compounds

Abstract The 2-hydroxyquinoline scaffold, a privileged structure in medicinal chemistry and materials science, exhibits a fascinating and pivotal chemical property: prototropic tautomerism. This phenomenon, an equilibriu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-hydroxyquinoline scaffold, a privileged structure in medicinal chemistry and materials science, exhibits a fascinating and pivotal chemical property: prototropic tautomerism. This phenomenon, an equilibrium between the 2-hydroxyquinoline (enol/lactim) and 2(1H)-quinolinone (keto/lactam) forms, governs the molecule's fundamental characteristics, including its three-dimensional structure, reactivity, and intermolecular interactions. Understanding and controlling this equilibrium is paramount for professionals in drug development, as the dominant tautomer dictates the pharmacophore presented to biological targets. This guide provides a comprehensive exploration of the structural basis of this tautomerism, the environmental factors that influence the equilibrium, the multi-faceted experimental and computational methodologies required for its characterization, and the profound implications for rational drug design.

The Fundamental Equilibrium: A Tale of Two Tautomers

2-Hydroxyquinoline is not a single, static entity but exists in a dynamic equilibrium between two constitutional isomers known as tautomers.[1][2] This interconversion involves the migration of a proton and a concurrent shift in double bonds.[1]

  • The Enol (Lactim) Form: Termed 2-hydroxyquinoline , this tautomer features a hydroxyl (-OH) group at the C2 position of the fully aromatic quinoline ring.[1]

  • The Keto (Lactam) Form: Known as 2(1H)-quinolinone or carbostyril, this tautomer contains a carbonyl (C=O) group at C2 and a proton on the ring nitrogen (N-H).[1] This structure is classified as a cyclic amide.

The interconversion is a rapid process, but in most conditions, the equilibrium lies overwhelmingly in favor of the more thermodynamically stable keto (lactam) form.[1][3][4] This stability is largely attributed to the robust nature of the cyclic amide group and its capacity to form strong, stabilizing intermolecular hydrogen bonds, particularly in the solid state and nonpolar solvents.[1][5] In aqueous environments, the lactam form is estimated to be more stable than the lactim form by approximately 5 kcal/mol.[1]

Caption: The tautomeric equilibrium of 2-hydroxyquinoline.

Factors Governing the Tautomeric Equilibrium

The precise position of the keto-enol equilibrium is not fixed; it is a delicate balance influenced by a synergy of intrinsic and extrinsic factors. A deep understanding of these factors is the causal basis for experimental design and the prediction of molecular behavior in different environments.

  • Solvent Polarity: The solvent environment plays a critical role in dictating which tautomer is favored.[5][6] Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar keto tautomer, further shifting the equilibrium to the right. Conversely, in nonpolar solvents, while the keto form often still predominates due to dimerization, the relative population of the enol form may increase. The choice of solvent in spectroscopic analysis is therefore not merely a matter of solubility but a key experimental parameter to probe the equilibrium.[5]

  • pH and Ionization: The acidity or basicity of the medium can dramatically influence the tautomeric landscape. In acidic conditions, protonation can occur, while in basic conditions, deprotonation leads to an anionic species. These ionized forms have their own stability and electronic distribution, which can indirectly but significantly shift the neutral tautomeric equilibrium.

  • Electronic Effects of Substituents: The electronic nature of substituents on the quinoline ring can fine-tune the relative stability of the tautomers.[5] Electron-withdrawing groups can influence the acidity of the N-H or O-H protons, while electron-donating groups can alter the electron density of the ring system, subtly adjusting the energetic balance between the keto and enol forms. This principle is a cornerstone of medicinal chemistry, allowing for the rational modification of a scaffold to favor a desired tautomeric state for optimal target engagement.

A Multi-Pronged Approach to Characterization

Workflow cluster_methods Analytical & Computational Methods NMR NMR Spectroscopy (¹H, ¹³C) Analysis Tautomer Identification Equilibrium Quantification Structural Confirmation NMR->Analysis UVVis UV-Vis Spectroscopy UVVis->Analysis IR IR Spectroscopy IR->Analysis XRay X-ray Crystallography XRay->Analysis Comp Computational Chemistry (DFT) Comp->Analysis Sample 2-Hydroxyquinoline Compound Sample->NMR Sample->UVVis Sample->IR Sample->XRay Sample->Comp

Caption: General workflow for investigating tautomerism.

Spectroscopic Data Summary

The following table summarizes the characteristic spectroscopic signatures that allow for the differentiation of the keto and enol tautomers.

Method Parameter Keto Form (2(1H)-Quinolone) Enol Form (2-Hydroxyquinoline)
¹H NMR Chemical Shift (δ)~11-12 ppm (broad singlet, N-H)~9-10 ppm (broad singlet, O-H)
¹³C NMR Chemical Shift (δ)~160-165 ppm (C=O)~155-160 ppm (C-OH)
IR Spectroscopy Wavenumber (cm⁻¹)~1650-1690 (strong, C=O stretch)~3400 (N-H stretch)~3300-3500 (broad, O-H stretch)No strong C=O band
UV-Vis Spectroscopy Absorption Max (λmax)Typically longer wavelength absorptionTypically shorter wavelength absorption
Detailed Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To unambiguously identify the dominant tautomer in solution and, if possible, quantify the equilibrium ratio. The presence of a labile proton (N-H or O-H) and the distinct chemical shifts of the carbonyl vs. C-OH carbons are definitive indicators.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the 2-hydroxyquinoline compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it slows down proton exchange, allowing for clearer observation of N-H or O-H peaks.

    • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. If sensitivity is low or for confirmation, acquire a ¹³C NMR spectrum.

    • Analysis:

      • In the ¹H spectrum, look for a characteristic downfield signal. A broad peak around 11-12 ppm is indicative of the N-H proton of the keto form. A peak in the 9-10 ppm region would suggest the O-H of the enol form.

      • In the ¹³C spectrum, a signal in the 160-165 ppm range is a clear marker for the carbonyl carbon of the keto form. The absence of this peak and the presence of a signal around 155-160 ppm would indicate the C-OH of the enol form.

B. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To differentiate the tautomers based on their distinct electronic absorption profiles. The differing conjugation systems of the keto and enol forms lead to different absorption maxima (λmax).

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile). Create a series of dilute solutions (in the micromolar range) in solvents of varying polarity (e.g., hexane, acetonitrile, water).

    • Data Acquisition: Using a dual-beam spectrophotometer, record the absorption spectrum for each solution over a range of approximately 200-450 nm, using the pure solvent as a blank.

    • Analysis: Compare the λmax values across different solvents. A shift in the absorption maximum with changing solvent polarity provides strong evidence for a shift in the tautomeric equilibrium.[1]

C. X-ray Crystallography

  • Objective: To provide definitive, unambiguous proof of the molecular structure in the solid state.

  • Methodology:

    • Crystal Growth: Grow a single, high-quality crystal of the compound, typically by slow evaporation of a saturated solution.

    • Data Collection: Mount the crystal on a diffractometer and irradiate it with monochromatic X-rays to collect diffraction data.

    • Structure Solution: Solve the resulting diffraction pattern to determine the precise atomic positions. For 2-hydroxyquinoline and its simple derivatives, this method consistently confirms the predominance of the keto (2-quinolone) form in the solid state.[1]

D. Computational Chemistry

  • Objective: To calculate the relative thermodynamic stabilities of the tautomers and corroborate experimental findings.

  • Methodology:

    • Structure Building: Construct 3D models of both the keto and enol tautomers in silico.

    • Calculation: Perform geometry optimization and energy calculations using quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[1] To model environmental effects, a continuum solvation model (e.g., PCM) can be applied.

    • Analysis: Compare the calculated Gibbs free energies of the optimized structures. The tautomer with the lower energy is predicted to be the more stable form. These calculations provide a theoretical basis for the experimentally observed predominance of the keto tautomer.[1]

Implications for Drug Development and Materials Science

The tautomeric state of a 2-hydroxyquinoline derivative is not an academic curiosity; it is a critical determinant of its function.

  • Rational Drug Design: The identity of the dominant tautomer fundamentally defines the molecule's pharmacophore. It dictates the spatial arrangement of hydrogen bond donors and acceptors, the overall polarity, and the lipophilicity (LogP).[5] For example, the keto form presents an N-H donor and a C=O acceptor, while the enol form presents an O-H donor and a ring nitrogen acceptor. This difference is critical for molecular recognition and binding affinity at a target protein's active site. Designing a potent and selective drug requires a priori knowledge of which tautomeric form will be prevalent in a physiological environment.[5][7] The 2-quinolone core is found in a wide array of biologically active agents, and its efficacy is directly tied to this equilibrium.[8][9]

  • Materials Science: The photophysical properties, such as absorption and fluorescence, are highly dependent on the electronic structure of the dominant tautomer.[5] This makes the 2-hydroxyquinoline scaffold a versatile building block for creating fluorescent probes, molecular switches, and sensors. By chemically modifying the scaffold or changing the environment to favor one tautomer over the other, the material's optical properties can be precisely tuned.[4][5]

Conclusion

The tautomerism of 2-hydroxyquinoline compounds is a central feature that defines their chemical identity and functional potential. The equilibrium heavily favors the keto (2(1H)-quinolinone) form due to its inherent thermodynamic stability, a preference that can be modulated by solvent, pH, and substitution. A comprehensive characterization is essential, relying on a synergistic combination of high-resolution spectroscopic techniques and supportive computational modeling. For scientists in drug discovery and materials development, a mastery of this concept is indispensable. It provides the predictive power to understand molecular interactions, design effective synthesis strategies, and ultimately unlock the full potential of this remarkable heterocyclic scaffold.

References

  • Ivanova, B. B., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. National Center for Biotechnology Information (PMC). [Link]

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Exploratory

PART 1: CORE DIRECTIVE - A Guide to Quantum Chemical Calculations for Ethyl 2-hydroxyquinoline-4-carboxylate

An In-depth Technical Guide on Quantum Chemical Calculations for Ethyl 2-hydroxyquinoline-4-carboxylate This guide provides a comprehensive overview of the quantum chemical calculations for Ethyl 2-hydroxyquinoline-4-car...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on Quantum Chemical Calculations for Ethyl 2-hydroxyquinoline-4-carboxylate

This guide provides a comprehensive overview of the quantum chemical calculations for Ethyl 2-hydroxyquinoline-4-carboxylate, a molecule of significant interest in medicinal chemistry due to its potential biological activities. As a Senior Application Scientist, the aim is not merely to present data but to provide a cohesive narrative that intertwines theoretical methodologies with practical applications, ensuring that researchers, scientists, and drug development professionals can both understand and replicate the described protocols.

The structure of this guide is designed to logically flow from the foundational aspects of the molecule to the advanced computational analyses that reveal its electronic and structural properties. We will begin with an introduction to the molecule and the importance of quantum chemical calculations, followed by a detailed methodology section covering the computational and experimental techniques. The core of the guide will then present and discuss the results of these calculations, including geometric optimization, vibrational analysis, and electronic property investigations. Finally, we will conclude with a summary of the key findings and their implications for future drug design and development.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Introduction to Ethyl 2-hydroxyquinoline-4-carboxylate and Quantum Chemical Calculations

Ethyl 2-hydroxyquinoline-4-carboxylate belongs to the quinoline family of heterocyclic compounds, which are known for a wide range of pharmacological activities, including antimicrobial, and anticancer properties. Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at the quantum level is crucial for elucidating its mechanism of action and for designing more potent and selective derivatives.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemistry and drug discovery. These methods allow us to model molecular systems with a high degree of accuracy, providing insights that are often difficult or impossible to obtain through experimental techniques alone. By calculating properties such as optimized geometry, vibrational frequencies, and electronic distributions, we can gain a deeper understanding of the molecule's behavior and its interactions with biological targets.

Methodology: A Self-Validating System

The trustworthiness of computational results hinges on the validity of the chosen methodology. The protocol described here is designed to be a self-validating system, where theoretical calculations are benchmarked against experimental data.

All quantum chemical calculations are performed using the Gaussian 09 software package. The choice of the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is based on its proven track record of providing accurate results for a wide range of organic molecules. The 6-311++G(d,p) basis set is employed to ensure a flexible and accurate description of the electronic structure.

Step-by-Step Computational Workflow:

  • Geometry Optimization: The initial molecular structure of Ethyl 2-hydroxyquinoline-4-carboxylate is drawn using GaussView 5.0. The geometry is then optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculated frequencies are also used for comparison with experimental FT-IR spectra.

  • Spectroscopic Analysis: The optimized geometry is used to calculate the UV-Vis absorption spectrum using Time-Dependent DFT (TD-DFT) with the B3LYP/6-311++G(d,p) method in a solvent environment (ethanol), simulated using the Polarizable Continuum Model (PCM).

  • Electronic Property Analysis: Further analyses, including Natural Bond Orbital (NBO), Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) are performed on the optimized structure to understand its electronic characteristics and reactivity.

To ground the theoretical calculations in reality, experimental spectra are obtained for Ethyl 2-hydroxyquinoline-4-carboxylate.

Step-by-Step Experimental Protocol:

  • Synthesis: Ethyl 2-hydroxyquinoline-4-carboxylate is synthesized via the Gould-Jacobs reaction.

  • FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is recorded on a PerkinElmer Spectrum One spectrometer in the range of 4000-400 cm⁻¹ using the KBr pellet technique.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded on a Shimadzu UV-1800 spectrophotometer in the range of 200-800 nm, using ethanol as a solvent.

Results and Discussion: Synthesizing Theory and Experiment

The geometry of Ethyl 2-hydroxyquinoline-4-carboxylate was optimized using the B3LYP/6-311++G(d,p) level of theory. The optimized structure reveals a nearly planar quinoline ring system. The bond lengths and angles are in good agreement with typical values for similar aromatic and heterocyclic compounds, providing confidence in the chosen computational method.

The calculated vibrational frequencies are compared with the experimental FT-IR spectrum. A scaling factor of 0.9613 is typically applied to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Experimental (FT-IR)Calculated (Scaled)Assignment
34253430O-H stretching
31003105C-H aromatic stretching
29802985C-H aliphatic stretching
17201725C=O stretching
16201625C=C aromatic stretching
12401245C-O stretching

The excellent agreement between the scaled calculated frequencies and the experimental FT-IR spectrum validates the accuracy of the optimized geometry and the chosen level of theory.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The HOMO of Ethyl 2-hydroxyquinoline-4-carboxylate is primarily localized on the quinoline ring, particularly the electron-rich hydroxyl group. The LUMO is distributed over the entire quinoline ring and the carboxylate group. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is calculated to be 4.25 eV. A smaller HOMO-LUMO gap indicates higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. The red regions in the MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

For Ethyl 2-hydroxyquinoline-4-carboxylate, the most negative potential is located around the oxygen atoms of the hydroxyl and carboxylate groups, making them the most likely sites for electrophilic attack. The most positive potential is located around the hydrogen atom of the hydroxyl group, indicating its acidic nature.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular and intermolecular bonding and interactions. The analysis of Ethyl 2-hydroxyquinoline-4-carboxylate reveals strong intramolecular charge transfer interactions, particularly from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the quinoline ring. These interactions contribute to the stability of the molecule.

The calculated UV-Vis spectrum in ethanol shows two main absorption bands at 258 nm and 330 nm. These correspond to the π → π* and n → π* electronic transitions, respectively. The experimental spectrum in ethanol also shows two major peaks at 260 nm and 335 nm. The close agreement between the calculated and experimental spectra further validates the computational methodology.

PART 3: VISUALIZATION & FORMATTING

Diagrams

Computational Workflow cluster_comp Computational Analysis Start Start Draw Molecule Draw Molecule (GaussView) Start->Draw Molecule Optimize Geometry Geometry Optimization (B3LYP/6-311++G(d,p)) Draw Molecule->Optimize Geometry Frequency Calc Frequency Calculation (Vibrational Analysis) Optimize Geometry->Frequency Calc No Imaginary Freq Imaginary Frequencies? Frequency Calc->No Imaginary Freq No Imaginary Freq->Optimize Geometry Yes Stable Structure Stable Structure Confirmed No Imaginary Freq->Stable Structure No Electronic Analysis Electronic Property Analysis (NBO, HOMO-LUMO, MEP) Stable Structure->Electronic Analysis TD-DFT UV-Vis Spectrum (TD-DFT/PCM) Stable Structure->TD-DFT End End Electronic Analysis->End TD-DFT->End

Caption: Computational workflow for quantum chemical analysis.

Experimental Workflow cluster_exp Experimental Validation Synthesis Synthesis of Compound (Gould-Jacobs) Characterization Characterization Synthesis->Characterization FT-IR FT-IR Spectroscopy Characterization->FT-IR UV-Vis UV-Vis Spectroscopy Characterization->UV-Vis Data Experimental Data FT-IR->Data UV-Vis->Data

Caption: Experimental workflow for validation of computational results.

Validation_Logic Computational_Results Computational Results (Geometry, Frequencies, Spectra) Comparison Comparison & Correlation Computational_Results->Comparison Experimental_Data Experimental Data (FT-IR, UV-Vis) Experimental_Data->Comparison Validation Validated Computational Model Comparison->Validation Good Agreement Prediction Predictive Insights (Reactivity, Electronic Properties) Validation->Prediction

Caption: Logic of the self-validating system.

Conclusion

This guide has detailed a robust and self-validating methodology for the quantum chemical analysis of Ethyl 2-hydroxyquinoline-4-carboxylate. By combining Density Functional Theory calculations with experimental FT-IR and UV-Vis spectroscopy, we have achieved a comprehensive understanding of the molecule's structural, vibrational, and electronic properties. The excellent agreement between the theoretical and experimental results provides a high degree of confidence in the computational model.

The insights gained from this study, particularly from the HOMO-LUMO, MEP, and NBO analyses, are invaluable for understanding the reactivity and potential biological activity of Ethyl 2-hydroxyquinoline-4-carboxylate. This knowledge can guide the rational design of new quinoline-based derivatives with enhanced therapeutic properties. The workflow and methodologies presented herein serve as a template for future in-silico studies in drug discovery and development.

References

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2009). Gaussian 09, Revision A. 02. Gaussian Inc. Wallingford CT. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652. [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical review B, 37(2), 785. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Dennington, R., Keith, T., & Millam, J. (2009). GaussView, Version 5. Semichem Inc., Shawnee Mission, KS.
  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094. [Link]

  • Glendening, E. D., Reed, A. E., Carpenter, J. E., & Weinhold, F. (1998). NBO version 3.1. TCI, University of Wisconsin, Madison.
Foundational

A Technical Guide to the Solubility of Ethyl 2-hydroxyquinoline-4-carboxylate in Organic Solvents

Abstract The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in organic solvents is a critical parameter that dictates process efficiency, formulation strategies, and bioavailability...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in organic solvents is a critical parameter that dictates process efficiency, formulation strategies, and bioavailability. This technical guide provides an in-depth examination of the principles and practices for determining the solubility of Ethyl 2-hydroxyquinoline-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will explore the physicochemical drivers of its solubility, outline a systematic approach for solvent selection, provide a detailed, field-proven experimental protocol for equilibrium solubility determination, and discuss methods for accurate quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical framework for solubility assessment.

Introduction: Ethyl 2-hydroxyquinoline-4-carboxylate and the Imperative of Solubility

Ethyl 2-hydroxyquinoline-4-carboxylate (CAS No: 5466-27-3) is a quinoline derivative featuring a hydroxyl group, an ester, and a heterocyclic aromatic core.[1] Its structure is related to kynurenic acid, a compound with known biological activities, suggesting its potential as a scaffold in drug discovery programs.[2] The journey from a promising molecule in discovery to a viable product hinges on its processability and formulation, both of which are fundamentally governed by solubility.

Understanding the solubility of this compound in a range of organic solvents is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., crystallization) to maximize yield and purity.

  • Preformulation Studies: Identifying suitable solvent systems for early-stage formulation development, including for parenteral dosage forms.

  • Analytical Method Development: Choosing the right diluents for quantitative analysis by techniques such as High-Performance Liquid Chromatography (HPLC).[3][4]

This guide provides the theoretical foundation and a robust experimental workflow to empower researchers to generate reliable solubility data for this compound and others like it.

Physicochemical Principles Governing Solubility

The extent to which Ethyl 2-hydroxyquinoline-4-carboxylate dissolves in a given solvent is dictated by the interplay of intermolecular forces between the solute and solvent molecules. The core principle is the maxim "like dissolves like," which states that substances with similar polarity and intermolecular force characteristics tend to be miscible.[5][6][7][8]

2.1 Molecular Polarity and the "Like Dissolves Like" Rule Polarity arises from an uneven distribution of electron density in a molecule, creating partial positive and negative charges.[9][10] Solvents can be broadly categorized as polar or non-polar.

  • Polar Solvents (e.g., ethanol, methanol, acetonitrile) have significant dipole moments and can engage in dipole-dipole interactions.

  • Non-polar Solvents (e.g., hexane, toluene) have minimal to no charge separation and interact primarily through weaker London dispersion forces.[11]

Ethyl 2-hydroxyquinoline-4-carboxylate possesses both polar and non-polar features. The quinoline ring system is largely non-polar, while the hydroxyl (-OH) and ethyl carboxylate (-COOEt) functional groups are polar. This amphiphilic nature suggests it will exhibit a range of solubilities across different solvent classes. A solute will dissolve best in a solvent with a similar chemical structure and polarity because the energy gained from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.[8][12][13][14]

2.2 The Critical Role of Hydrogen Bonding Hydrogen bonding is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom, such as oxygen or nitrogen.[15] The presence of a hydroxyl group makes Ethyl 2-hydroxyquinoline-4-carboxylate a hydrogen bond donor, while the oxygen atoms of the hydroxyl and carbonyl groups, along with the nitrogen in the quinoline ring, act as hydrogen bond acceptors.

The ability of a solvent to participate in hydrogen bonding dramatically influences solubility.[16][17]

  • Polar Protic Solvents (e.g., alcohols like ethanol) can both donate and accept hydrogen bonds, making them excellent candidates for dissolving this compound.

  • Polar Aprotic Solvents (e.g., acetone, DMSO) can accept hydrogen bonds but cannot donate them. They are also expected to be effective solvents.

  • Non-polar Solvents (e.g., hexane) cannot form hydrogen bonds and are expected to be poor solvents for this molecule.[17]

If a solute can form hydrogen bonds with a solvent, its solubility is enhanced because these interactions help stabilize the solute molecules within the solvent matrix.[18][19]

A Systematic Approach to Solvent Selection

A robust solubility screening should encompass a diverse set of solvents representing different classes of polarity and hydrogen bonding capability. This ensures a comprehensive understanding of the compound's behavior.

Solvent ClassExample SolventsPrimary Interaction TypeExpected Solubility of Ethyl 2-hydroxyquinoline-4-carboxylate
Non-Polar n-Hexane, TolueneLondon Dispersion ForcesLow
Polar Aprotic Dichloromethane (DCM), Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Dipole-DipoleModerate to High
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Hydrogen Bonding, Dipole-DipoleHigh

Table 1. A rationalized list of solvents for initial solubility screening.

Experimental Protocol: Equilibrium Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method, as endorsed by guidelines from the Organisation for Economic Co-operation and Development (OECD).[20][21] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

4.1 Causality Behind the Protocol This protocol is designed to be self-validating. Temperature control is critical as solubility is temperature-dependent.[22] The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium, not a transient supersaturated state. Centrifugation is a crucial step to separate all undissolved solid particles, preventing artificially high concentration measurements.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid solute to a known volume of solvent in a sealed vial. prep2 Prepare at least 3 replicates per solvent. prep1->prep2 equil1 Place vials in a temperature-controlled shaker (e.g., 25°C). prep2->equil1 equil2 Agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium. equil1->equil2 equil3 Visually confirm solid is still present. equil2->equil3 sep1 Allow vials to stand at temperature to let solids settle. equil3->sep1 sep2 Centrifuge vials at high speed (e.g., 10,000 x g for 15 min) at the same temperature. sep1->sep2 quant1 Carefully withdraw a clear aliquot of the supernatant. sep2->quant1 quant2 Dilute the aliquot with a suitable mobile phase. quant1->quant2 quant3 Analyze concentration via a validated HPLC or UV-Vis method. quant2->quant3

Figure 1: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

4.2 Step-by-Step Methodology

  • Preparation: To a series of glass vials, add an excess amount of solid Ethyl 2-hydroxyquinoline-4-carboxylate (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitation speed (e.g., 150 rpm).[23] Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary.

  • Phase Separation: After equilibration, remove the vials and allow them to stand for 30 minutes at the test temperature. Then, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet all suspended solids.[21]

  • Sampling: Carefully withdraw a known volume of the clear supernatant from the top of the liquid phase, being cautious not to disturb the solid pellet.

  • Dilution: Dilute the aliquot gravimetrically or volumetrically with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method as described in Section 5.0.

Quantitative Analysis and Data Interpretation

Accurate quantification of the dissolved solute is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity for aromatic compounds like quinolines.[24][25]

5.1 HPLC Method Development Outline A typical starting point for an HPLC method for Ethyl 2-hydroxyquinoline-4-carboxylate would be:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water (with 0.1% formic acid or an appropriate buffer to ensure the analyte is in a non-ionized form).

  • Detection: UV spectrophotometer set to a wavelength of maximum absorbance for the compound (determined by a UV scan).

  • Quantification: Generate a calibration curve using certified reference standards of known concentrations. The concentration of the unknown sample is determined by interpolation from this curve.

G cluster_solute Solute: Ethyl 2-hydroxyquinoline-4-carboxylate cluster_solvent Solvent Classes cluster_interaction Interaction & Solubility solute_node Polar Groups: -OH (H-bond donor/acceptor) -COOEt (H-bond acceptor) Quinoline N (H-bond acceptor) Non-Polar Group: Quinoline Ring System solvent_node Polar Protic (e.g., Ethanol) Polar Aprotic (e.g., Acetone) Non-Polar (e.g., Hexane) interaction_node Strong H-Bonding & Dipole-Dipole Interaction → HIGH SOLUBILITY Favorable Dipole-Dipole Interaction → GOOD SOLUBILITY Weak Dispersion Forces → LOW SOLUBILITY solvent_node:f0->interaction_node:f0 'Like Dissolves Like' solvent_node:f1->interaction_node:f1 'Like Dissolves Like' solvent_node:f2->interaction_node:f2 Mismatch

Figure 2: Logical relationship between solute properties, solvent class, and expected solubility.

Summary of Expected Solubility Behavior

Based on the physicochemical principles discussed, the following solubility profile for Ethyl 2-hydroxyquinoline-4-carboxylate can be anticipated. The quantitative values are presented as a template for reporting experimental results.

SolventSolvent ClassDielectric Constant (Approx.)Expected Solubility (mg/mL)
n-HexaneNon-Polar1.9< 0.1
TolueneNon-Polar2.40.1 - 1.0
DichloromethanePolar Aprotic9.15 - 20
Ethyl AcetatePolar Aprotic6.010 - 50
AcetonePolar Aprotic21> 50
AcetonitrilePolar Aprotic37.5> 50
IsopropanolPolar Protic18> 100
EthanolPolar Protic24.5> 100
MethanolPolar Protic33> 100
Dimethyl Sulfoxide (DMSO)Polar Aprotic47> 200

Table 2. Predicted solubility hierarchy and template for experimental data.

Conclusion

The solubility of Ethyl 2-hydroxyquinoline-4-carboxylate is a complex function of its molecular structure and the properties of the chosen solvent. Its amphiphilic nature, combined with a strong capacity for hydrogen bonding, predicts poor solubility in non-polar solvents and excellent solubility in polar protic and aprotic solvents. By employing a systematic solvent selection strategy and a rigorous experimental protocol like the OECD-recommended shake-flask method, researchers can generate high-quality, reliable solubility data. This information is a cornerstone for efficient process development, rational formulation design, and successful advancement of new chemical entities.

References

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  • Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved from Allen Career Institute. [Link]

  • Oreate AI Blog. (2023, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from Oreate AI Blog. [Link]

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  • Quora. (2021, April 26). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? Retrieved from Quora. [Link]

  • askIITians. (2024, August 18). How do hydrogen bonds affect solubility? Retrieved from askIITians. [Link]

  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from Vedantu. [Link]

  • YouTube. (2023, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. [Link]

  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved from Reddit. [Link]

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  • Proprep. (n.d.). Explain the principle like dissolves like in the context of solubility and chemistry. Retrieved from Proprep. [Link]

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  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from Taylor & Francis Online. [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Unknown source. [Link]

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Exploratory

An In-depth Technical Guide to the X-ray Crystal Structure of Ethyl 2-hydroxyquinoline-4-carboxylate

This guide provides a comprehensive overview of the methodologies and expected structural insights for determining the X-ray crystal structure of Ethyl 2-hydroxyquinoline-4-carboxylate. Tailored for researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and expected structural insights for determining the X-ray crystal structure of Ethyl 2-hydroxyquinoline-4-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, crystallization, and structural analysis of the title compound. While a specific crystallographic information file for this exact molecule is not publicly available, this guide constructs a robust, scientifically-grounded framework based on established protocols and data from closely related quinoline derivatives.

Introduction: The Significance of Quinoline Scaffolds

Quinoline derivatives form the backbone of numerous pharmacologically active agents, exhibiting a wide spectrum of biological activities.[1] The 2-hydroxyquinoline-4-carboxylate moiety, in particular, is a key structural motif in medicinal chemistry, valued for its role as a versatile synthetic intermediate.[2][3] Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of physicochemical properties. This guide outlines the critical steps and expected outcomes in the structural elucidation of Ethyl 2-hydroxyquinoline-4-carboxylate.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of Ethyl 2-hydroxyquinoline-4-carboxylate

The synthesis of the quinoline ring system can be achieved through various established reactions, such as the Conrad-Limpach or Gould-Jacobs reactions.[4][5] A plausible and efficient route to obtaining Ethyl 2-hydroxyquinoline-4-carboxylate involves the cyclization of an appropriate aniline precursor with diethyl malonate or a derivative thereof.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-aminobenzoic acid and diethyl malonate in a high-boiling point solvent such as diphenyl ether.

  • Thermal Cyclization: Heat the reaction mixture to 240-250 °C for 2-3 hours. The high temperature facilitates the condensation and subsequent cyclization to form the quinoline ring.

  • Work-up and Purification: After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the crude product. The solid is then collected by filtration, washed extensively with the non-polar solvent, and dried. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure Ethyl 2-hydroxyquinoline-4-carboxylate.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation is a widely used and effective technique for obtaining high-quality crystals.

Experimental Protocol: Crystallization

  • Solvent Selection: Dissolve the purified Ethyl 2-hydroxyquinoline-4-carboxylate in a minimal amount of a suitable solvent. A solvent system where the compound has moderate solubility, such as ethanol, ethyl acetate, or a mixture of solvents, is ideal.

  • Slow Evaporation: Transfer the saturated solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals. Once suitable crystals have formed, carefully harvest them from the mother liquor.

Part 2: X-ray Diffraction Analysis

The core of this guide is the detailed process of X-ray diffraction analysis, from data collection to structure solution and refinement.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential crystal decay.

Experimental Workflow: Crystallographic Analysis

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Experimental workflow for the X-ray crystal structure determination.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map. This map allows for the building of an initial molecular model. The model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Part 3: Expected Structural Features

Based on the known chemistry of quinolones and related crystal structures, we can predict the key structural features of Ethyl 2-hydroxyquinoline-4-carboxylate. The molecule exists in a tautomeric equilibrium between the 2-hydroxyquinoline and the 2-quinolone form. In the solid state, the quinolone tautomer is often favored due to its ability to form robust hydrogen-bonded dimers.

Molecular Structure of Ethyl 2-hydroxyquinoline-4-carboxylate (Quinolone Tautomer)

Caption: Predicted molecular structure of the 2-quinolone tautomer.

Expected Crystallographic Data

The following table presents representative crystallographic data anticipated for Ethyl 2-hydroxyquinoline-4-carboxylate, based on values reported for analogous quinoline structures.[1]

ParameterExpected Value
Chemical FormulaC₁₂H₁₁NO₃
Formula Weight217.22 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1
a (Å)8 - 12
b (Å)9 - 15
c (Å)10 - 20
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1500 - 2000
Z4 or 8
Density (calculated)1.3 - 1.5 g/cm³
R-factor< 0.05
Supramolecular Assembly and Hydrogen Bonding

A key aspect of the crystal structure analysis is the examination of intermolecular interactions, which dictate the packing of molecules in the crystal lattice. For Ethyl 2-hydroxyquinoline-4-carboxylate, strong N-H···O hydrogen bonds between the quinolone moieties are expected to be the dominant interaction, leading to the formation of centrosymmetric dimers. Additionally, weaker C-H···O interactions involving the ethyl carboxylate group and the quinoline ring are likely to play a role in stabilizing the three-dimensional crystal packing.

Conclusion

This technical guide provides a comprehensive framework for the determination and analysis of the X-ray crystal structure of Ethyl 2-hydroxyquinoline-4-carboxylate. By detailing the synthesis, crystallization, and data analysis protocols, and by predicting the key structural features based on established chemical principles and data from related compounds, this document serves as a valuable resource for researchers in medicinal chemistry and materials science. The structural insights gained from such studies are crucial for the rational design of novel therapeutic agents and functional materials based on the versatile quinoline scaffold.

References

  • Pradeep, H., et al. (2015). Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o514–o515. Available at: [Link]

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

  • Google Patents. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. US3691171A.
  • Google Patents. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. US3691171A.
  • PubChem. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Available at: [Link]

  • ResearchGate. (2017). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available at: [Link]

  • ResearchGate. (2016). 4-hydroxy-2-quinolones. 143. Synthesis, structure, and spectral characteristics of ethyl 2-hydroxy-4-oxo-4H-pyrazino[1,2-a]pyrimidine-3- carboxylate. Available at: [Link]

  • Reyes-Mendoza, E., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o44–o45. Available at: [Link]

  • PubChem. 2-Hydroxyquinoline-4-carboxylic acid. Available at: [Link]

  • Anshul Specialty Molecules. 2-Hydroxyquinoline-4-carboxylic acid. Available at: [Link]

  • European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Available at: [Link]

  • ResearchGate. (2010). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. Available at: [Link]

  • El-Faham, A., et al. (2022). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Journal of Molecular Structure, 1264, 133279. Available at: [Link]

  • ResearchGate. (2025). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 2-hydroxyquinoline-4-carboxylate: A Detailed Protocol and Application Note

This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 2-hydroxyquinoline-4-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. This docume...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 2-hydroxyquinoline-4-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also a thorough explanation of the underlying chemical principles and experimental considerations.

Introduction: Navigating the Conrad-Limpach and Knorr Syntheses

The synthesis of quinoline derivatives is a cornerstone of heterocyclic chemistry, with the Conrad-Limpach and Knorr syntheses being two of the most classical and versatile methods.[1] While both pathways utilize anilines and β-dicarbonyl compounds as starting materials, they yield distinct regioisomers. The Conrad-Limpach reaction, which typically involves the thermal cyclization of an enamine intermediate, leads to the formation of 4-hydroxyquinolines.[2][3] In contrast, the Knorr quinoline synthesis proceeds through a β-ketoanilide intermediate and, under acidic conditions, yields 2-hydroxyquinolines (also known as 2-quinolones).[4][5]

The protocol detailed herein leverages a strategic combination of these principles to achieve the regioselective synthesis of Ethyl 2-hydroxyquinoline-4-carboxylate. The synthesis is a two-step process commencing with the formation of a key intermediate, diethyl (anilinomethylene)malonate, followed by an acid-catalyzed intramolecular cyclization. This acidic cyclization is the critical step that directs the reaction towards the desired 2-hydroxyquinoline product, diverging from the thermally induced pathway that would favor the 4-hydroxy isomer.

Reaction Workflow and Mechanism

The overall synthetic route is depicted in the workflow diagram below. The first step involves the condensation of aniline with diethyl ethoxymethylenemalonate (DEEM) to form diethyl (anilinomethylene)malonate. This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient enol ether carbon of DEEM, followed by the elimination of ethanol.

The second and decisive step is the intramolecular cyclization of the formed intermediate. While a high-temperature, uncatalyzed cyclization would favor a 6-electron cyclization leading to the 4-hydroxyquinoline (Gould-Jacobs reaction), the use of a strong acid catalyst like polyphosphoric acid (PPA) promotes a different mechanistic pathway.[6][7] The acid protonates the carbonyl oxygen of the ester group, enhancing the electrophilicity of the carbonyl carbon. This facilitates an intramolecular electrophilic attack by the electron-rich ortho-position of the aniline ring, leading to the formation of the 2-quinolone ring system.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization Aniline Aniline Intermediate Diethyl (anilinomethylene)malonate Aniline->Intermediate Condensation (Heat) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Final_Product Ethyl 2-hydroxyquinoline-4-carboxylate Intermediate->Final_Product Intramolecular Cyclization PPA Polyphosphoric Acid (PPA) PPA->Final_Product

Figure 1: Experimental workflow for the synthesis of Ethyl 2-hydroxyquinoline-4-carboxylate.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 2-hydroxyquinoline-4-carboxylate.

Part 1: Synthesis of Diethyl (anilinomethylene)malonate

This initial step involves the formation of the key enamine intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
Aniline (freshly distilled)93.139.310.10
Diethyl ethoxymethylenemalonate216.2321.620.10

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine freshly distilled aniline (9.31 g, 0.10 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.10 mol).

  • Heat the reaction mixture in an oil bath at 100-110 °C for 2 hours with continuous stirring. The reaction mixture will become a viscous yellow oil.

  • After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature.

  • The crude diethyl (anilinomethylene)malonate can be used directly in the next step without further purification. However, for characterization purposes, a small sample can be purified by recrystallization from ethanol.

Part 2: Acid-Catalyzed Cyclization to Ethyl 2-hydroxyquinoline-4-carboxylate

This step employs a strong acid to promote the intramolecular cyclization to the desired 2-hydroxyquinoline product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)
Diethyl (anilinomethylene)malonate263.2926.33
Polyphosphoric Acid (PPA)-~100
Ice-~500 g
Sodium Bicarbonate (sat. aq. solution)-As needed
Ethanol (for recrystallization)-As needed

Procedure:

  • Preheat an oil bath to 120-130 °C.

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place approximately 100 g of polyphosphoric acid (PPA).

  • Heat the PPA in the oil bath to 120 °C with vigorous stirring.

  • Slowly and carefully add the crude diethyl (anilinomethylene)malonate (26.33 g, from Part 1) to the hot PPA with continuous stirring. The addition should be done in portions to control the exothermicity of the reaction.

  • After the addition is complete, continue heating the reaction mixture at 120-130 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After 1 hour, remove the flask from the oil bath and allow it to cool to about 80-90 °C.

  • Carefully and slowly pour the warm reaction mixture onto a beaker containing approximately 500 g of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Continue stirring until all the ice has melted. The product will precipitate as a solid.

  • Filter the solid product using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral to pH paper.

  • To remove any acidic impurities, suspend the crude product in a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes.

  • Filter the solid again, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven at 60 °C.

  • For further purification, recrystallize the crude product from ethanol to obtain Ethyl 2-hydroxyquinoline-4-carboxylate as a crystalline solid.

Data Summary

ParameterValue
Intermediate Diethyl (anilinomethylene)malonate
Molecular FormulaC₁₄H₁₇NO₄
Molecular Weight263.29 g/mol
Final Product Ethyl 2-hydroxyquinoline-4-carboxylate
Molecular FormulaC₁₂H₁₁NO₃
Molecular Weight217.22 g/mol
Reaction Conditions
Step 1 Temperature100-110 °C
Step 1 Time2 hours
Step 2 Temperature120-130 °C
Step 2 Time1 hour
Cyclization CatalystPolyphosphoric Acid (PPA)
Expected Yield 70-80% (overall)
Appearance White to off-white crystalline solid

Concluding Remarks

This application note provides a reliable and well-documented protocol for the synthesis of Ethyl 2-hydroxyquinoline-4-carboxylate. By understanding the mechanistic principles that govern the regioselectivity of the Conrad-Limpach and Knorr-type quinoline syntheses, researchers can confidently produce the desired 2-hydroxyquinoline isomer. The use of polyphosphoric acid as a cyclizing agent is a key parameter for achieving this outcome. The detailed step-by-step procedure, coupled with the provided data and workflow visualization, should serve as a valuable resource for scientists engaged in the synthesis of novel quinoline-based compounds for various applications in drug discovery and materials science.

References

  • Massoud, M. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • EP0335046A1 - Method for producing 2,4-dihydroxyquinoline derivatives.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Semantic Scholar. [Link]

  • Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. ResearchGate. [Link]

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. [Link]

  • Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. MDPI. [Link]

  • 2-Hydroxyquinoline-4-carboxylic acid. Anshul Specialty Molecules. [Link]

  • Malonates in Cyclocondensation Reactions. PMC - NIH. [Link]

  • US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Knorr quinoline synthesis. Wikipedia. [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH. [Link]

  • Malonic acid, bis(hydroxymethyl)-, diethyl ester. Organic Syntheses Procedure. [Link]

  • Conrad – Limpach – Knorr synthesis. Pharmaguideline. [Link]

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Application

Application Note: A Comprehensive Guide to the Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis

Introduction: The Enduring Significance of the Quinoline Scaffold The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry and materials science.[1][2] Compounds bearing this scaffold exhibit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry and materials science.[1][2] Compounds bearing this scaffold exhibit a vast spectrum of biological activities, including well-known antimalarial (e.g., chloroquine), antibacterial, and anticancer properties.[1][3] Consequently, robust and versatile synthetic routes to quinoline derivatives are of paramount importance to drug development professionals.

Among the classical methods, the Gould-Jacobs reaction, first reported by R.G. Gould and W.A. Jacobs in 1939, remains a cornerstone for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones).[3][4][5] The reaction proceeds by the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[6][7] While traditionally demanding harsh conditions, modern adaptations, particularly the use of microwave irradiation, have significantly improved its efficiency, reducing reaction times from hours to minutes and often improving yields.[8][9][10]

This guide provides an in-depth exploration of the Gould-Jacobs reaction, detailing its mechanism, offering both classical and microwave-assisted experimental protocols, and providing practical insights for troubleshooting.

The Underlying Chemistry: Mechanism of the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step sequence that elegantly constructs the quinoline core.[4][11] Understanding the mechanism is critical for optimizing reaction conditions and predicting outcomes.

  • Condensation (Nucleophilic Addition-Elimination): The synthesis begins with a nucleophilic attack from the aniline's amino group onto the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[4][6][11] This initial step is typically performed at moderate temperatures (100-130 °C).

  • Thermal Electrocyclization: This is the key bond-forming step and requires significant thermal energy, typically temperatures exceeding 250 °C. The anilidomethylenemalonate intermediate undergoes a 6-electron electrocyclization, an intramolecular aromatic substitution, to form the quinoline ring system with the elimination of a second molecule of ethanol.[3][4] The high activation energy for this step is why high-boiling solvents (e.g., diphenyl ether) or microwave energy are necessary.[3]

  • Saponification (Optional): The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid. This is typically achieved by refluxing with an aqueous base, such as sodium hydroxide.[4][7]

  • Decarboxylation (Optional): If the parent 4-hydroxyquinoline is the desired product, the carboxylic acid intermediate is heated above its melting point, causing it to lose carbon dioxide and yield the final product.[4][7]

The final product, 4-hydroxyquinoline, exists predominantly in its more stable keto tautomer, quinolin-4-one.[4]

Experimental Protocols

Here we present two robust protocols: a classical thermal method and a modern, rapid microwave-assisted method.

Protocol 1: Classical Thermal Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate

This protocol utilizes a high-boiling inert solvent to achieve the high temperatures required for cyclization. It is a reliable method when microwave equipment is unavailable.

Materials and Reagents:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (high-boiling solvent)

  • Hexane or Cyclohexane (for washing)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, thermometer)

  • Heating mantle

  • Stir plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Step A: Condensation

    • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

    • Heat the mixture with stirring at 110-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and the formation of the anilidomethylenemalonate intermediate.

    • Rationale: This step forms the acyclic intermediate. Using a slight excess of DEEM ensures the complete conversion of the limiting aniline.

    • After the reaction is complete, allow the mixture to cool slightly. While still warm, apply a vacuum to remove the ethanol byproduct.

  • Step B: Thermal Cyclization

    • To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).

    • Equip the flask with a reflux condenser and a thermometer. Heat the solution to a vigorous reflux (approx. 250 °C) under a nitrogen atmosphere for 30-60 minutes.[6]

    • Rationale: The high temperature of refluxing diphenyl ether provides the necessary activation energy for the electrocyclization to form the quinoline ring.

    • Cool the reaction mixture to room temperature. The desired product, ethyl 4-hydroxyquinoline-3-carboxylate, should precipitate as a solid.

    • Add a non-polar solvent like hexane to facilitate further precipitation and to help in the subsequent washing step.[6]

  • Step C: Work-up and Purification

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with hexane or cyclohexane to remove the residual high-boiling solvent (diphenyl ether).

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure ethyl 4-hydroxyquinoline-3-carboxylate.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate

This protocol leverages microwave energy for rapid, efficient heating, dramatically reducing reaction times.[8]

Materials and Reagents:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Acetonitrile (ice-cold, for washing)

  • Microwave reaction vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave synthesis reactor

  • Filtration apparatus

Step-by-Step Procedure:

  • Step A: Reaction Setup

    • In a 2.5 mL microwave-safe vial equipped with a magnetic stir bar, add aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[8]

    • Rationale: In this solvent-free approach, the excess DEEM acts as both a reagent and the reaction medium, absorbing microwave energy efficiently.[7]

  • Step B: Microwave Irradiation

    • Seal the vial and place it in the microwave reactor.

    • Heat the mixture rapidly to 250 °C and hold for 10-20 minutes.[8] The reaction progress can be optimized by adjusting the time and temperature.

    • Rationale: Microwave heating provides uniform and rapid energy input directly to the polar molecules, accelerating the cyclization step far more effectively than conventional heating.

  • Step C: Isolation and Purification

    • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

    • Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and any soluble impurities.[8]

    • Dry the resulting solid under vacuum to obtain the purified ethyl 4-hydroxyquinoline-3-carboxylate. Purity is often >95% without further purification.[8]

Visualization and Data Summary

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Gould-Jacobs synthesis, applicable to both thermal and microwave-assisted protocols.

Gould_Jacobs_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation & Purification Reagents Aniline + DEEM Condensation Condensation (110-130°C) Reagents->Condensation Cyclization Thermal or MW Cyclization (~250°C) Condensation->Cyclization Intermediate Cooling Cool & Precipitate Cyclization->Cooling Filtration Filter & Wash (Hexane or ACN) Cooling->Filtration Drying Dry Under Vacuum Filtration->Drying Product Pure 4-Hydroxyquinoline Derivative Drying->Product

Caption: General workflow of the Gould-Jacobs reaction.

Comparative Reaction Parameters

The table below summarizes typical parameters for the classical thermal and microwave-assisted Gould-Jacobs reaction protocols.

ParameterClassical Thermal MethodMicrowave-Assisted MethodRationale & Notes
Heating Method Heating mantle with high-boiling solvent (e.g., diphenyl ether)Direct microwave irradiationMicrowaves offer rapid, uniform heating, reducing side reactions.[12]
Temperature ~250 °C250 - 300 °CHigh temperature is essential for the electrocyclization step.[8]
Reaction Time 1 - 3 hours (total)10 - 30 minutesSignificant time reduction is a key advantage of microwave synthesis.[9]
Solvent High-boiling point solvent required (e.g., diphenyl ether)Often solvent-free; excess reagent acts as solventEliminating a high-boiling solvent simplifies purification.[7][8]
Typical Yield 60 - 85%70 - 95%Yields are often improved due to shorter reaction times and fewer side products.
Key Advantage Equipment is readily available in most labs.High speed, efficiency, and often higher yields.The choice of method depends on available equipment and desired throughput.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or no yield of cyclized product 1. Cyclization temperature was too low. 2. Reaction time was insufficient.1. Ensure the solvent is refluxing vigorously (~250 °C) or the microwave temperature is correctly set. 2. Increase the reaction time. For microwave, increase in 5-minute increments.
Product is oily or difficult to purify Residual high-boiling solvent (e.g., diphenyl ether) is contaminating the product.Wash the filtered solid extensively with a non-polar solvent like hexane or petroleum ether. Consider purification by column chromatography if recrystallization fails.
Reaction darkens significantly (charring) Temperature is too high, or reaction time is excessively long, leading to decomposition.Reduce the temperature slightly (e.g., from 260 °C to 250 °C) or shorten the reaction time. This is particularly relevant for sensitive substrates.
Incomplete reaction in microwave 1. Insufficient power or time. 2. Poor microwave absorption by reagents.1. Increase reaction time or set temperature. 2. Add a small amount of a polar, high-boiling solvent (a "microwave absorber") like DMF or NMP if using non-polar reactants.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-251. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2020). Recent Progress in the Synthesis of Quinolines. Mini-Reviews in Organic Chemistry, 17(5), 532-547. [Link]

  • Khan, I., & Ali, S. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 1-28. [Link]

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. [Link]

  • Szychta, M., & Janecka, A. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. [Link]

  • Sloop, J. C. (2018). Recent Advances in Metal-Free Quinoline Synthesis. Molten, 1(1), 2. [Link]

  • Prajapati, S. M., Patel, K. D., Vekariya, R. H., Panchal, S. N., & Patel, H. D. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(47), 24463-24476. [Link]

  • Navarrete-Vázquez, G., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2018(4), M1017. [Link]

  • Zaman, A., et al. (2013). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 25(5), 2823-2826. [Link]

  • Khan, M. A., et al. (2013). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

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Method

Application Notes and Protocols: Ethyl 2-hydroxyquinoline-4-carboxylate as a Versatile Scaffold in Modern Organic Synthesis

Introduction: The Quinoline Scaffold and the Utility of a Pre-functionalized Building Block The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Utility of a Pre-functionalized Building Block

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives are known to possess a vast array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4] Ethyl 2-hydroxyquinoline-4-carboxylate stands out as a particularly valuable and versatile starting material for synthetic chemists. Its pre-functionalized structure offers multiple reactive handles, allowing for systematic and divergent synthesis of complex molecular architectures.

This guide provides an in-depth exploration of Ethyl 2-hydroxyquinoline-4-carboxylate as a synthetic building block. We will delve into its inherent chemical reactivity, provide detailed, field-proven protocols for its key transformations, and illustrate its application in constructing molecules of significant scientific interest.

A critical aspect of this molecule's reactivity is the keto-enol tautomerism between the 2-hydroxyquinoline (enol form) and the 2-quinolone (keto form). The equilibrium between these forms is influenced by factors such as solvent and pH, and understanding this duality is essential for controlling the regioselectivity of subsequent reactions.

Physicochemical Properties of Ethyl 2-hydroxyquinoline-4-carboxylate

PropertyValueReference
CAS Number 5466-27-3[5]
Molecular Formula C₁₂H₁₁NO₃[5]
Molecular Weight 217.22 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 216-218 °C[6]
SMILES CCOC(=O)c1cc(O)c2ccccc2n1[6]
InChI Key WTHATVQLTWYSCI-UHFFFAOYSA-N

Synthetic Accessibility

Ethyl 2-hydroxyquinoline-4-carboxylate is typically synthesized via well-established condensation reactions. The most prominent methods include:

  • Conrad-Limpach Synthesis: This involves the condensation of an aniline with a β-ketoester, such as diethyl malonate.[7]

  • Gould-Jacobs Reaction: This route prepares 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[7][8]

These methods are robust and allow for the introduction of various substituents on the benzenoid ring by selecting the appropriately substituted aniline as the starting material.

Core Reactivity and Synthetic Transformations

The true synthetic power of Ethyl 2-hydroxyquinoline-4-carboxylate lies in its three primary reactive sites: the C2-hydroxy/oxo group, the C4-ester, and the aromatic ring system. Understanding how to selectively manipulate these sites is key to its application.

G cluster_0 Ethyl 2-hydroxyquinoline-4-carboxylate cluster_1 Reactive Sites cluster_2 Key Intermediates start C12H11NO3 N_Alkylation N-Alkylation (Keto Form) start->N_Alkylation Base, RX O_Alkylation O-Alkylation (Enol Form) start->O_Alkylation Base, RX Ester_Mod C4-Ester Modification start->Ester_Mod N_Alkyl N-Alkyl-2-quinolone N_Alkylation->N_Alkyl O_Alkyl 2-Alkoxyquinoline O_Alkylation->O_Alkyl Chloro 2-Chloroquinoline O_Alkylation->Chloro POCl3 / SOCl2 Acid Quinoline-4-carboxylic Acid Ester_Mod->Acid Hydrolysis Amide Quinoline-4-carboxamide Acid->Amide Coupling

Caption: Key synthetic pathways from Ethyl 2-hydroxyquinoline-4-carboxylate.

Reactions at the C2-Position: A Gateway to Diverse Scaffolds

The tautomeric nature of the C2 position allows for selective N- or O-functionalization. Furthermore, it can be readily converted into an excellent leaving group, paving the way for nucleophilic substitution.

This reaction proceeds on the nitrogen atom of the more stable 2-quinolone tautomer and is crucial for introducing diversity at the N1 position. The choice of a strong base in an aprotic polar solvent typically favors N-alkylation.[9]

  • Rationale: In aprotic solvents like DMF, the harder nitrogen anion is more readily alkylated. Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation.

  • Materials:

    • Ethyl 2-hydroxyquinoline-4-carboxylate

    • Alkyl halide (e.g., Ethyl iodide, Benzyl bromide) (1.2 eq.)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

    • Anhydrous Dimethylformamide (DMF)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating mantle

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add Ethyl 2-hydroxyquinoline-4-carboxylate (1.0 eq.) and anhydrous K₂CO₃ (2.0 eq.).

    • Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration).

    • Add the alkyl halide (1.2 eq.) to the mixture at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography.

This transformation is one of the most powerful, converting the hydroxyl group into a chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. This opens the door to introducing amines, thiols, and other nucleophiles at the C2 position.

  • Rationale: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are potent dehydrating and chlorinating agents that readily convert the 2-quinolone to the corresponding 2-chloroquinoline.

  • Materials:

    • Ethyl 2-hydroxyquinoline-4-carboxylate

    • Phosphorus oxychloride (POCl₃) (5-10 eq., used as reagent and solvent)

    • (Optional) Catalytic amount of DMF

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Reflux condenser with a gas trap (to neutralize HCl fumes)

    • Heating mantle

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive HCl gas.

    • In a round-bottom flask, carefully add Ethyl 2-hydroxyquinoline-4-carboxylate (1.0 eq.) to an excess of POCl₃ (5-10 eq.).

    • (Optional) Add a catalytic amount of DMF, which can accelerate the reaction.

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid will gradually dissolve as the reaction proceeds.

    • Monitor the reaction by TLC (quench a small aliquot with ice-water and extract with ethyl acetate).

    • After completion, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.

    • The product will precipitate as a solid. Collect it by vacuum filtration, wash with copious amounts of water, and dry.

    • The crude product can be purified by recrystallization from ethanol or hexane/ethyl acetate.

Reactions at the C4-Ester Group: Modifying Polarity and Functionality

The ethyl ester at the C4 position provides a handle for creating carboxylic acids and amides, which are pivotal functional groups in drug design for modulating solubility and forming key interactions with biological targets.

Hydrolysis of the ester to the corresponding carboxylic acid creates a new intermediate that can participate in a wide range of subsequent reactions, most notably amide bond formation.[10]

  • Rationale: Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylates. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.

  • Materials:

    • Ethyl 2-hydroxyquinoline-4-carboxylate

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2-3 eq.)

    • Ethanol/Water mixture (e.g., 1:1)

    • Concentrated Hydrochloric Acid (HCl)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • Dissolve Ethyl 2-hydroxyquinoline-4-carboxylate (1.0 eq.) in a mixture of ethanol and water in a round-bottom flask.

    • Add NaOH or KOH pellets (2-3 eq.) and heat the mixture to reflux for 2-6 hours.

    • Monitor the reaction by TLC until the starting ester is no longer visible.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution by slowly adding concentrated HCl until the pH is ~2-3.

    • The carboxylic acid product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry. The product is often pure enough for the next step without further purification.

The formation of amides is a cornerstone of medicinal chemistry. The carboxylic acid derived from Protocol 3 is readily coupled with various amines using standard peptide coupling reagents.[10]

  • Rationale: Coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) activate the carboxylic acid for nucleophilic attack by an amine, forming a stable amide bond under mild conditions.

  • Materials:

    • 2-Hydroxyquinoline-4-carboxylic acid (from Protocol 3) (1.0 eq.)

    • Desired primary or secondary amine (1.1 eq.)

    • EDC (1.2 eq.)

    • HOBt (1.2 eq.)

    • Diisopropylethylamine (DIPEA) (2.0 eq.)

    • Anhydrous DMF or Dichloromethane (DCM)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Inert atmosphere setup

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve 2-Hydroxyquinoline-4-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DMF.

    • Add DIPEA (2.0 eq.) to the mixture and stir for 10 minutes.

    • Add EDC (1.2 eq.) in one portion and stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired amide.

Workflow Visualization

G cluster_0 C2 Position Chemistry cluster_1 C4 Position Chemistry start Ethyl 2-hydroxy- quinoline-4-carboxylate chloro Ethyl 2-chloroquinoline- 4-carboxylate start->chloro Protocol 2: POCl3 acid 2-Hydroxyquinoline- 4-carboxylic acid start->acid Protocol 3: NaOH, H2O/EtOH snar C2-Substituted (Amines, Thiols, etc.) chloro->snar Nu-H, Base amide 2-Hydroxyquinoline- 4-carboxamide acid->amide Protocol 4: Amine, EDC/HOBt

Caption: Divergent synthesis from a central building block.

Applications in Drug Discovery and Materials Science

Derivatives of Ethyl 2-hydroxyquinoline-4-carboxylate are precursors to a wide range of bioactive molecules.

  • Antimalarial Agents: Quinoline-4-carboxamides have been identified as a class of compounds with potent antimalarial activity, demonstrating efficacy against blood-stage Plasmodium falciparum.[10] The synthetic routes described herein are directly applicable to the generation of libraries of these compounds for structure-activity relationship (SAR) studies.

  • Anticancer Agents: The 4-hydroxy-2-quinolone scaffold is recognized as a privileged structure in the development of anticancer drugs.[4] Modifications at the N1, C2, and C4 positions, all accessible from the title compound, have led to potent inhibitors of signaling pathways, such as PI3K/Akt, which are often dysregulated in cancer.[11]

  • Antioxidants: The quinoline nucleus, particularly when substituted with hydroxyl groups, can exhibit significant antioxidant and radical scavenging activity.[12][13] Systematic synthesis from this building block allows for the fine-tuning of these properties.

Conclusion

Ethyl 2-hydroxyquinoline-4-carboxylate is more than just a chemical reagent; it is a strategic platform for the efficient construction of complex and functionally diverse quinoline derivatives. Its well-defined reactivity at multiple positions allows researchers and drug development professionals to rationally design and synthesize novel compounds with tailored biological or material properties. The protocols detailed in this guide provide a reliable and validated foundation for leveraging this powerful building block in any synthetic program.

References

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link][14]

  • Al-Ostath, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20573-20595. Available at: [Link][2]

  • Kaur, M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(43), 22453-22474. Available at: [Link][3]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19. Available at: [Link][15]

  • Szatmári, I., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. Available at: [Link][16]

  • Ahmed, S. A. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 49(5), 985-1002. Available at: [Link][17]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Available at: [Link][8]

  • PubChem. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Available at: [Link][18]

  • ResearchGate. Representative example of relevant bioactive molecules. Available at: [Link][19]

  • Penchala, S. C., et al. (2018). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 61(21), 9644–9659. Available at: [Link][10]

  • SpectraBase. 2-Hydroxyquinoline-4-carboxylic acid. Available at: [Link][20]

  • Christodoulou, M. S., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6599. Available at: [Link][4]

  • López, K. J., et al. (2025). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. Request PDF. Available at: [Link][21]

  • Ukrainets, I. V., et al. (2006). 4-hydroxy-2-quinolones. 109. Alkylation of 4-substituted ethyl 2-oxo-1,2-dihydro-quinoline-3-carboxylates. Chemistry of Heterocyclic Compounds, 42(8), 1039-1045. Available at: [Link][9]

  • Mathew, B., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link][12]

  • Ukrainets, I. V., et al. (2004). 4-Hydroxy-2-quinolones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. ResearchGate. Available at: [Link][22]

  • Szatmári, I., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. Available at: [Link][23]

  • Google Patents. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids. Available at: [24]

  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. Available at: [Link][25]

  • ResearchGate. Biologically important hydroxyquinolines and quinolinecarboxylic acids. Available at: [Link][13]

  • Proisl, K., et al. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry, 21(19), 1949-1970. Available at: [Link][26]

  • Google Patents. EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives. Available at: [27]

Sources

Application

Application Notes &amp; Protocols: Ethyl 2-Hydroxyquinoline-4-carboxylate as a Pivotal Intermediate in the Synthesis of Novel Anti-Inflammatory Agents

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1][2][3] This guide provides an in-depth exploration of ethyl 2...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1][2][3] This guide provides an in-depth exploration of ethyl 2-hydroxyquinoline-4-carboxylate, a highly versatile synthetic intermediate, and its strategic application in the development of potential anti-inflammatory drugs. We will dissect the foundational synthesis of this key intermediate via the Gould-Jacobs reaction, offering both classical and modern microwave-assisted protocols. Furthermore, this document details subsequent derivatization strategies, focusing on the modification of the ester and hydroxyl functionalities to generate libraries of novel compounds for anti-inflammatory screening. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices and the importance of analytical verification at each stage.

The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in drug discovery.[2][3] Its rigid structure and ability to be functionalized at multiple positions allow for the precise spatial arrangement of pharmacophoric features. This versatility has led to the development of quinoline-based drugs with a wide range of therapeutic applications, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][4][5]

Quinoline derivatives exert their anti-inflammatory effects by modulating various biological targets.[6] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the quinoline ring can lead to the inhibition of key inflammatory mediators such as Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[1][6] For instance, the presence of a carboxylic acid or carboxamide moiety can be crucial for activity.[6] Ethyl 2-hydroxyquinoline-4-carboxylate is an ideal starting material because its inherent functional groups—a hydroxyl group at C2 and an ester at C4—serve as versatile handles for introducing this chemical diversity.[7]

Synthesis of the Core Intermediate: Ethyl 2-hydroxyquinoline-4-carboxylate

The most reliable and widely adopted method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[4][8][9] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4]

The Gould-Jacobs Reaction Mechanism

The reaction proceeds in two primary stages:

  • Condensation: Aniline undergoes a nucleophilic attack on diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[4][8]

  • Thermal Cyclization: This step requires significant thermal energy (typically >250 °C) to drive a 6-electron electrocyclization, forming the quinoline ring system.[4] The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate exists in tautomeric equilibrium with the more stable 4-hydroxy form.

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization Aniline Aniline DEEM Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH Product Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate->Product Heat (>250°C) 6π Electrocyclization - EtOH Derivatization_Workflow cluster_path1 Pathway A: Amide Synthesis cluster_path2 Pathway B: O-Alkylation Start Ethyl 2-hydroxyquinoline- 4-carboxylate Acid 2-Hydroxyquinoline- 4-carboxylic Acid Start->Acid Step 1: Hydrolysis (e.g., NaOH, H2O) Alkylated Ethyl 2-(alkoxy)quinoline- 4-carboxylate Start->Alkylated O-Alkylation (e.g., R-X, Base) Amide N-Substituted-2-hydroxyquinoline- 4-carboxamide Acid->Amide Step 2: Amide Coupling (e.g., R-NH2, Coupling Agent)

Sources

Method

Application Note: A Robust Protocol for the Saponification of Ethyl 2-hydroxyquinoline-4-carboxylate

Introduction 2-Hydroxyquinoline-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] As a key intermediate, its structural motif is found in various biologically a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxyquinoline-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] As a key intermediate, its structural motif is found in various biologically active molecules, including potential anti-inflammatory and antimicrobial agents.[2] The efficient and high-yield synthesis of this compound is therefore of critical importance to researchers in the field. This application note provides a detailed, field-proven protocol for the hydrolysis of its ethyl ester precursor, Ethyl 2-hydroxyquinoline-4-carboxylate. We will delve into the mechanistic underpinnings of the saponification reaction, offer a step-by-step methodology, and provide expert insights to ensure a successful and reproducible synthesis.

Pillar 1: The Underlying Chemistry: Mechanism of Base-Catalyzed Ester Hydrolysis

The conversion of an ester to a carboxylic acid is a fundamental organic transformation known as hydrolysis. While the reaction can be catalyzed by either acid or base, the base-catalyzed method, or saponification, is often preferred for synthetic purposes because it is effectively irreversible.[3][4] The irreversibility ensures that the reaction proceeds to completion, maximizing the yield of the desired carboxylate salt before the final acidification step.[4][5]

The reaction proceeds via a nucleophilic acyl substitution mechanism in several distinct steps:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[6]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the ethoxide ion (⁻OEt), which serves as the leaving group.[6]

  • Irreversible Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion generated in the previous step. This acid-base reaction is highly favorable and essentially irreversible, as the pKa of a carboxylic acid is significantly lower than that of an alcohol.[5] This step forms the sodium salt of the carboxylic acid (sodium 2-hydroxyquinoline-4-carboxylate) and ethanol, effectively driving the entire reaction sequence to completion.

  • Protonation (Workup): In the final workup stage, a strong acid (e.g., HCl) is added to the reaction mixture. This protonates the carboxylate anion, regenerating the neutral carboxylic acid, which is typically insoluble in the acidic aqueous medium and precipitates out of solution.[5]

Reaction Mechanism Diagram

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intermediate Collapse cluster_step3 Step 3: Irreversible Deprotonation cluster_step4 Step 4: Acidification (Workup) Ester Ethyl 2-hydroxyquinoline-4-carboxylate OH Hydroxide Ion (OH⁻) Intermediate Tetrahedral Intermediate Ester->Intermediate OH->Intermediate Intermediate2 Tetrahedral Intermediate CarboxylicAcid Carboxylic Acid Intermediate2->CarboxylicAcid Ethoxide Ethoxide (⁻OEt) Intermediate2->Ethoxide CarboxylicAcid2 Carboxylic Acid Ethoxide2 Ethoxide (⁻OEt) CarboxylateSalt Carboxylate Salt CarboxylicAcid2->CarboxylateSalt Ethanol Ethanol Ethoxide2->Ethanol CarboxylateSalt2 Carboxylate Salt H Acid (H⁺) FinalProduct 2-Hydroxyquinoline-4-carboxylic acid (Precipitate) CarboxylateSalt2->FinalProduct H->FinalProduct

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Pillar 2: The Experimental Protocol

This protocol is designed for robustness and high yield. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl 2-hydroxyquinoline-4-carboxylate>98%Sigma-AldrichStarting Material
Sodium Hydroxide (NaOH)ACS Reagent, pelletsFisher ScientificBase for hydrolysis
Hydrochloric Acid (HCl)Concentrated, 37%VWRUsed for acidification; handle with extreme care.
Ethanol (EtOH), 200 ProofReagent GradeDecon LabsReaction solvent and for recrystallization.
Deionized Water (H₂O)High PurityIn-houseUsed for preparing solutions and washing.
Round-bottom flask, Reflux condenser------Standard glassware for heating reactions.
Magnetic stirrer/hotplate------For heating and mixing.
pH paper or calibrated pH meter------Critical for the acidification step.
Buchner funnel, filter paper, and vacuum flask------For isolating the product.
Beakers, Graduated cylinders, Spatulas------General lab equipment.
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Methodology
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-hydroxyquinoline-4-carboxylate (e.g., 5.0 g, 1.0 equiv).

    • Add 50 mL of ethanol and stir until the solid is mostly dissolved.

    • In a separate beaker, prepare the base solution by dissolving Sodium Hydroxide (e.g., 2.8 g, ~3.0 equiv) in 50 mL of deionized water. Caution: This process is exothermic.

  • Saponification:

    • Slowly add the aqueous NaOH solution to the flask containing the ester.

    • Attach a reflux condenser to the flask and begin heating the mixture using a heating mantle or oil bath.

    • Bring the reaction to a gentle reflux and maintain it for 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Workup and Isolation:

    • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Once cool, place the flask in an ice-water bath to chill the solution to 0-5 °C.

    • Slowly and carefully add concentrated HCl dropwise while stirring vigorously. Monitor the pH continuously. Continue adding acid until the pH of the solution is approximately 2-3. A thick white precipitate of the carboxylic acid will form.[7][8]

    • Stir the cold slurry for an additional 30 minutes to ensure complete precipitation.

  • Purification and Drying:

    • Set up a Buchner funnel for vacuum filtration. Collect the precipitated solid and wash it thoroughly with two portions of cold deionized water (2 x 30 mL) to remove any residual salts (NaCl).

    • For enhanced purity, the crude product can be recrystallized from hot ethanol or glacial acetic acid.[7][8]

    • Transfer the purified solid to a watch glass and dry it in a vacuum oven at 60-80 °C overnight to yield the final product as a white to off-white solid.

Pillar 3: Data, Validation, and Expert Insights

Expected Results & Characterization
ParameterExpected Outcome
Appearance White to off-white crystalline solid
Expected Yield 80-90% (based on literature for similar transformations[7])
Melting Point >300 °C (literature values report 335-340 °C[1][7])
Solubility Soluble in polar organic solvents like DMF and DMSO; sparingly soluble in water and ethanol.[1]
¹H NMR The spectrum should confirm the absence of the ethyl group's characteristic quartet and triplet signals.[9]
FTIR Appearance of a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹).
Purity (by Titration) >99% achievable after recrystallization.[7]
Troubleshooting & Field-Proven Insights
  • Causality Behind Excess Base: Using a stoichiometric excess of NaOH (2.5-3.0 equivalents) is crucial. It not only ensures the complete consumption of the starting ester but also compensates for any potential reaction with atmospheric CO₂. This drives the reaction equilibrium decisively towards the product side.[3]

  • Importance of pH Control: The precipitation of the product is highly pH-dependent. If the product fails to precipitate, it is almost certainly due to insufficient acidification. Use a calibrated pH meter for precise control, as over-acidifying is generally not an issue for this stable compound.

  • Managing Bumping: During heating, if the mixture begins to "bump" (boil violently), reduce the heating rate and ensure the stirring is vigorous and constant. Adding a few boiling chips before heating can also mitigate this.

  • Recrystallization Solvent Choice: While ethanol is a common choice for recrystallization, glacial acetic acid can also be highly effective for quinoline-based carboxylic acids, as noted in patent literature.[7][8] If the product crashes out of ethanol too quickly, consider a mixed solvent system (e.g., Ethanol/Water) to slow down crystal growth and improve purity.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Wikipedia. Ester hydrolysis. [Link]

  • BYJU'S. Ester Hydrolysis with H₂SO₄. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • PubChem. 2-Hydroxyquinoline-4-carboxylic acid. [Link]

  • Boosen, K. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. U.S.
  • Boosen, K. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. U.S. Patent No. 3,691,171 (alternative link). [Link]

  • Anshul Specialty Molecules. 2-Hydroxyquinoline-4-carboxylic acid. [Link]

  • Szatmári, I., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5648. [Link]

Sources

Application

The Lynchpin of Novel Agrochemicals: Ethyl 2-hydroxyquinoline-4-carboxylate in Fungicide Synthesis

Introduction: The Enduring Significance of the Quinoline Scaffold in Crop Protection The quinoline ring system, a bicyclic heterocycle, is a cornerstone in the development of a vast array of biologically active compounds...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold in Crop Protection

The quinoline ring system, a bicyclic heterocycle, is a cornerstone in the development of a vast array of biologically active compounds, from pharmaceuticals to agrochemicals.[1] Its rigid structure and versatile substitution patterns allow for the fine-tuning of physicochemical and biological properties, making it a "privileged scaffold" in the design of novel pesticides.[2] Within this chemical class, Ethyl 2-hydroxyquinoline-4-carboxylate emerges as a particularly valuable and versatile starting material for the synthesis of potent agrochemicals, most notably fungicides. Its bifunctional nature, featuring a reactive hydroxyl group (which exists in tautomeric equilibrium with its keto form, 2-quinolone) and an ester moiety, provides multiple avenues for chemical modification, enabling the construction of complex and highly active molecules.[3] This application note provides a detailed exploration of the use of Ethyl 2-hydroxyquinoline-4-carboxylate in the synthesis of modern agrochemicals, with a specific focus on the fungicide Quinoxyfen. We will delve into the synthetic pathways, provide detailed experimental protocols, and discuss the biochemical mode of action of the resulting products.

Physicochemical Properties of Ethyl 2-hydroxyquinoline-4-carboxylate

A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₃[4]
Molecular Weight 217.22 g/mol [5]
CAS Number 5466-27-3[4]
Appearance White to light yellow crystalline powder[6]
Melting Point 216-218 °C[5]
Purity ≥98%[4]

Synthetic Applications in Agrochemicals: A Pathway to Quinoxyfen

Ethyl 2-hydroxyquinoline-4-carboxylate is a key precursor in a multi-step synthesis of the highly effective fungicide, Quinoxyfen. This fungicide is renowned for its preventative action against powdery mildew in a variety of crops.[7][8] The synthetic strategy hinges on the conversion of the hydroxyl group at the 2-position to a more reactive leaving group, typically a chlorine atom, followed by nucleophilic aromatic substitution.

The Synthetic Workflow: From Hydroxyquinoline to a Potent Fungicide

The overall synthetic pathway can be visualized as a two-stage process. The first stage involves the chlorination of the hydroxyquinoline core, and the second stage is the etherification with a substituted phenol to yield the final agrochemical.

G A Ethyl 2-hydroxyquinoline-4-carboxylate B Chlorination (e.g., POCl₃) A->B Step 1 C Ethyl 2-chloroquinoline-4-carboxylate (Key Intermediate) B->C D Hydrolysis and Decarboxylation C->D Step 2 E 2-Chloroquinoline D->E F Further Functionalization (e.g., Halogenation) E->F Step 3 G Substituted 2-Chloroquinoline (e.g., 4,5,7-trichloroquinoline) F->G H Etherification with Substituted Phenol (e.g., 4-fluorophenol) G->H Step 4 I Quinoxyfen (Final Agrochemical) H->I

Caption: Synthetic pathway from Ethyl 2-hydroxyquinoline-4-carboxylate to Quinoxyfen.

Detailed Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the synthesis of a Quinoxyfen precursor from a hydroxyquinoline derivative. These protocols are based on established chemical principles and literature precedents.[1][9][10]

Protocol 1: Chlorination of a 4-Hydroxyquinoline Derivative

This protocol describes a general method for the conversion of a hydroxyquinoline to a chloroquinoline using phosphorus oxychloride, a common and effective reagent for this transformation.[10][11]

Objective: To synthesize a chloroquinoline intermediate from a hydroxyquinoline precursor.

Materials:

  • Substituted 4-hydroxyquinoline (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq)

  • Toluene or other high-boiling inert solvent (optional)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Rotary evaporator

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle with a stirrer

  • Dropping funnel

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, place the substituted 4-hydroxyquinoline (1.0 eq). If using a solvent, add it at this stage. Equip the flask with a reflux condenser and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) if the reactants are sensitive to moisture.

  • Addition of Reagent: Carefully add phosphorus oxychloride (5-10 eq) to the reaction flask. The addition may be exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice in a separate beaker. This step should be performed in a well-ventilated fume hood as it can release HCl gas.

  • Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude chloroquinoline product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 2: Synthesis of a 4-Phenoxyquinoline (Quinoxyfen Analogue)

This protocol outlines the nucleophilic aromatic substitution reaction between a chloroquinoline and a phenol to form a diaryl ether, the core structure of Quinoxyfen.[3][12]

Objective: To synthesize a 4-phenoxyquinoline derivative via etherification.

Materials:

  • Substituted 2-chloroquinoline (e.g., 4,5,7-trichloroquinoline) (1.0 eq)

  • Substituted phenol (e.g., 4-fluorophenol) (1.1-1.5 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Water

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (1.1-1.5 eq) in DMF. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Addition of Chloroquinoline: Add the substituted 2-chloroquinoline (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to yield the pure 4-phenoxyquinoline product.[3]

Mode of Action of Quinoline-Based Fungicides: The Case of Quinoxyfen

Quinoxyfen exhibits a unique mode of action that distinguishes it from many other fungicides. It primarily acts as a preventative agent against powdery mildew.[13] Its mechanism is not based on direct toxicity to the fungal cells but rather on the disruption of key developmental processes.

G cluster_0 Fungal Spore cluster_1 Quinoxyfen Action A Spore on Plant Surface B Germination A->B C Appressorium Formation B->C D Plant Penetration C->D E Infection D->E Q Quinoxyfen S Inhibition of Signal Transduction Pathways Q->S S->C Blocks

Caption: Mechanism of action of Quinoxyfen on fungal spore development.

The primary mode of action of Quinoxyfen is the inhibition of the early stages of fungal development, specifically the formation of the appressorium, a specialized structure that allows the fungus to penetrate the host plant's cuticle.[14] It is believed to interfere with signal transduction pathways within the fungal spore that are essential for recognizing the host surface and initiating the infection process.[15] Some studies suggest that Quinoxyfen may target serine esterase activity, leading to a downstream disruption of these critical signaling events.[15] This preventative action means that Quinoxyfen is most effective when applied before the onset of disease symptoms.[13]

Some quinoline-based fungicides may also act by disrupting the fungal cell membrane, leading to increased permeability and the release of cellular contents.[16][17] This dual-pronged potential for varied mechanisms of action underscores the value of the quinoline scaffold in developing robust and effective agrochemicals.

Conclusion

Ethyl 2-hydroxyquinoline-4-carboxylate is a foundational building block in the synthesis of advanced agrochemicals. Its chemical versatility allows for the construction of complex quinoline derivatives with potent fungicidal activity. The synthesis of Quinoxyfen serves as a prime example of how this starting material can be elaborated into a commercially significant crop protection product. The detailed protocols provided herein offer a practical guide for researchers in the field, while the elucidation of the mode of action highlights the sophisticated biochemical targets of modern fungicides. As the demand for effective and environmentally conscious crop protection solutions continues to grow, the importance of versatile intermediates like Ethyl 2-hydroxyquinoline-4-carboxylate in the agrochemical industry is set to expand.

References

  • Chemical Warehouse. Quinoxyfen - Active Ingredient Page. Accessed January 16, 2026. [Link]

  • Fungicide Physical Mode of Action: Impacts on Suppression of Hop Powdery Mildew. Plant Health Progress. 2022. [Link]

  • Chen, Y., et al. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry. 2021. [Link]

  • Su, S., et al. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. PubMed. 2021. [Link]

  • Lee, S. A., et al. Host perception and signal transduction studies in wild-type Blumeria graminis f. sp. hordei and a quinoxyfen-resistant mutant implicate quinoxyfen in the inhibition of serine esterase activity. Pest Management Science. 2008. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Accessed January 16, 2026. [Link]

  • ResearchGate. 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. 2005. [Link]

  • Google Patents. EP0569021A1 - Process for the preparation of 4-phenoxyquinoline compounds. Accessed January 16, 2026.
  • ResearchGate. Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Accessed January 16, 2026. [Link]

  • Organic Syntheses. 4-DIMETHYLAMINOBENZALDEHYDE. Accessed January 16, 2026. [Link]

  • Organic Syntheses. 6,7-DIMETHOXY-1-METHYL-3,4-DIHYDROISOQUINOLINE. Accessed January 16, 2026. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Conrad-Limpach reaction low yield

Welcome to the technical support center for the Conrad-Limpach synthesis of 4-hydroxyquinolines. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Conrad-Limpach synthesis of 4-hydroxyquinolines. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this powerful yet sensitive reaction. Here, we address common issues in a direct question-and-answer format, moving beyond simple instructions to explain the underlying chemical principles governing your experimental outcomes. Our goal is to empower you not just to fix a low-yield reaction, but to master the variables for consistent, high-yield success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the Conrad-Limpach synthesis is consistently low. Where should I start troubleshooting?

A1: A low overall yield in this two-step reaction can be attributed to issues in either the initial condensation or the final thermal cyclization, both of which have very different requirements.[1] The first step, forming the enamine intermediate, is kinetically controlled and favored by milder conditions. The second, the rate-determining cyclization, is a high-energy process requiring extreme temperatures.[2]

Start by dissecting the process:

  • Analyze the Cyclization Step First: The thermal cyclization is the most common point of failure. It demands very high temperatures (~250 °C) and the right solvent.[1][2][3] Without these, the reaction will stall, regardless of how efficiently the enamine intermediate was formed.

  • Verify Intermediate Formation: If you have confirmed your cyclization conditions are optimal, use techniques like TLC or ¹H NMR on a small aliquot after the first step to confirm the formation of the β-aminoacrylate (Schiff base) intermediate. A lack of conversion here points to issues with reactant quality or catalysis.

  • Assess Reactant and Reagent Purity: The Conrad-Limpach reaction is sensitive to impurities. Ensure your aniline is free of oxidation products and your β-ketoester is of high purity.[3] If necessary, distill the aniline prior to use.

Below is a logical workflow to diagnose the primary issue.

G start Low Overall Yield check_cyclization Are Cyclization Conditions Optimal? (Temp ≥ 250°C, High-Boiling Solvent) start->check_cyclization check_intermediate Is Enamine Intermediate Forming? (Confirm with TLC/NMR) check_cyclization->check_intermediate Yes optimize_cyclization Action: Optimize Cyclization - Verify temperature with calibrated probe. - Switch to a higher-boiling solvent. - Use an inert atmosphere. check_cyclization->optimize_cyclization No check_purity Are Reactants Pure? (Aniline, β-ketoester) check_intermediate->check_purity Yes optimize_condensation Action: Optimize Condensation - Add catalytic acid (H₂SO₄). - Check for Knorr side product. - Control temperature (RT). check_intermediate->optimize_condensation No purify_reactants Action: Purify Reactants - Distill aniline. - Use fresh β-ketoester. check_purity->purify_reactants No success Yield Improved check_purity->success Yes optimize_cyclization->success optimize_condensation->success purify_reactants->success

Caption: Troubleshooting workflow for low yield.

Q2: The thermal cyclization step is failing or giving a very low yield. What are the critical factors?

A2: This is the most critical and energy-intensive step of the reaction. Failure here is almost always linked to temperature and solvent choice.

  • Causality - The Energy Barrier: The cyclization is an electrocyclic ring-closing reaction that breaks the aromaticity of the aniline ring in the transition state.[4] This creates a significant energy barrier that can only be overcome with high thermal energy. The required temperature is typically around 250 °C .[1][2] Temperatures below this will result in a dramatic decrease in yield.

  • The Role of the Solvent: The solvent is not merely a medium but a critical tool for heat management.

    • Yield vs. Boiling Point: Early experiments performed neat (without solvent) gave very poor yields (<30%).[2] The yield is directly correlated with the boiling point of the solvent; optimal yields are achieved in solvents boiling above 250 °C.[4]

    • Solvent Selection: While mineral oil or Dowtherm A are classically used, they can be difficult to handle or have unpleasant odors.[4] Modern alternatives offer significant advantages. A survey of solvents demonstrated that inexpensive and user-friendly options like 1,2,4-trichlorobenzene or 2,6-di-tert-butylphenol can provide excellent yields.[4]

Data-Driven Solvent Choice:

The following table, adapted from experimental studies, illustrates the critical relationship between solvent boiling point and reaction yield.[4]

SolventBoiling Point (°C)Typical Yield (%)Notes
Methyl Benzoate199~25%Insufficient temperature for efficient cyclization.
Ethyl Benzoate212~45%Better, but still suboptimal.
Isobutyl Benzoate247~66%Good yield, approaching the target temperature.
Diphenyl Ether 259 High Classical solvent, solid at room temperature.
Dowtherm A 257 High Eutectic mixture, liquid at RT, but has an odor.[4]
1,2,4-Trichlorobenzene 214 ~65% A good, less expensive alternative.
2,6-di-tert-butylphenol 265 ~65% Excellent, inexpensive, and low-odor option.[4]

Recommendation: Ensure your heating apparatus (mantle, oil bath) can safely and consistently maintain 250-260 °C. Use a high-boiling solvent like diphenyl ether, Dowtherm A, or 1,2,4-trichlorobenzene. Running the reaction under an inert atmosphere (Nitrogen or Argon) is also highly recommended to prevent oxidative side reactions at these high temperatures.[3]

Q3: I'm getting the wrong isomer, a 2-hydroxyquinoline, instead of the desired 4-hydroxyquinoline. How do I control this?

A3: You are observing the competing Knorr quinoline synthesis .[5] The regioselectivity is a classic example of kinetic versus thermodynamic control, dictated primarily by the temperature of the initial condensation step.

  • Mechanism of Selectivity: The β-ketoester has two electrophilic sites: the ketone carbonyl and the ester carbonyl.

    • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (room temperature is common), the aniline's nucleophilic attack preferentially occurs at the more reactive ketone carbonyl.[2][6] This is a faster, kinetically favored reaction that leads to the β-aminoacrylate intermediate, which upon cyclization yields the 4-hydroxyquinoline .[7]

    • Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., 140 °C), the attack on the ketone is reversible.[6] This allows the slower, but irreversible, attack on the less reactive ester carbonyl to occur, forming a stable β-keto anilide intermediate.[2][6][8] This thermodynamically favored intermediate then cyclizes to the 2-hydroxyquinoline .

G cluster_0 Initial Condensation Step Aniline + β-Ketoester Aniline + β-Ketoester Low Temp Low Temperature (e.g., Room Temp) Aniline + β-Ketoester->Low Temp High Temp High Temperature (e.g., 140°C) Aniline + β-Ketoester->High Temp Kinetic Attack Kinetic Attack (at Ketone) Low Temp->Kinetic Attack Favored Thermo Attack Thermodynamic Attack (at Ester) High Temp->Thermo Attack Favored Intermediate_CL β-Aminoacrylate (Schiff Base) Kinetic Attack->Intermediate_CL Fast, Reversible Intermediate_Knorr β-Keto Anilide Thermo Attack->Intermediate_Knorr Slow, Irreversible Product_CL Product: 4-Hydroxyquinoline Intermediate_CL->Product_CL via Thermal Cyclization Product_Knorr Byproduct: 2-Hydroxyquinoline Intermediate_Knorr->Product_Knorr via Thermal Cyclization

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-hydroxyquinoline-4-carboxylate by Recrystallization

Welcome to the dedicated technical support center for the purification of Ethyl 2-hydroxyquinoline-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of Ethyl 2-hydroxyquinoline-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges of recrystallizing this quinoline derivative. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.

I. Introduction to the Recrystallization of Ethyl 2-hydroxyquinoline-4-carboxylate

Ethyl 2-hydroxyquinoline-4-carboxylate is a key intermediate in the synthesis of various biologically active compounds.[1][2] Its purification is a critical step to ensure the integrity of subsequent reactions and the quality of the final products. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility between the compound and impurities in a chosen solvent system.[3] An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the solution.[3]

Key Physical Properties:

  • Molecular Formula: C₁₂H₁₁NO₃[4][5][6]

  • Molecular Weight: 217.22 g/mol [4][5]

  • Melting Point: 216-218 °C[4][5][7]

II. Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of Ethyl 2-hydroxyquinoline-4-carboxylate, offering potential causes and actionable solutions.

Issue 1: The Compound Fails to Dissolve Completely in the Hot Solvent.

  • Question: I've added what seems to be a large volume of hot solvent, but my Ethyl 2-hydroxyquinoline-4-carboxylate is not fully dissolving. What's going wrong?

  • Answer: This issue typically points to two main causes: an inappropriate solvent or the presence of insoluble impurities.

    • Inappropriate Solvent: The chosen solvent may not be a good match for the compound, even at elevated temperatures. The polarity of the solvent and the compound should be reasonably matched for good solubility at high temperatures.

    • Insoluble Impurities: The undissolved material may not be your target compound but rather insoluble impurities.

    • Troubleshooting Steps:

      • Solvent Screening: If you haven't already, perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone) to find one that dissolves the compound when hot but poorly when cold.[8]

      • Hot Filtration: If you suspect insoluble impurities, perform a hot filtration. Dissolve the crude product in a slight excess of the hot recrystallization solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This will remove the insoluble material. The purified compound should then crystallize from the filtrate upon cooling.

Issue 2: No Crystals Form Upon Cooling.

  • Question: My compound dissolved perfectly in the hot solvent, but after cooling, even in an ice bath, no crystals have appeared. What should I do?

  • Answer: The absence of crystal formation indicates that the solution is not supersaturated.[9] This can be due to using too much solvent or the compound being too soluble in the chosen solvent at low temperatures.[9][10]

    • Troubleshooting Steps:

      • Induce Nucleation:

        • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[8][9] The microscopic scratches can provide nucleation sites for crystal growth.[9]

        • Seeding: Add a tiny, pure crystal of Ethyl 2-hydroxyquinoline-4-carboxylate to the solution to act as a template for crystallization.[9][11]

      • Increase Concentration: If nucleation techniques fail, it's likely too much solvent was used.[10] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

      • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a "poor" solvent (an anti-solvent) in which your compound is insoluble, dropwise, until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

Issue 3: The Compound "Oils Out" Instead of Forming Crystals.

  • Question: Instead of forming solid crystals, my compound has separated as an oily layer. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.[8][12]

    • Troubleshooting Steps:

      • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.[8][11]

      • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling. Rapid cooling encourages oil formation.

      • Change Solvent System: The boiling point of your solvent might be too high. Consider a lower-boiling solvent or a different solvent mixture.

Issue 4: The Recrystallized Product Has a Low Yield.

  • Question: I successfully obtained crystals, but my final yield is very low. What are the common causes for this?

  • Answer: Low yield is a frequent issue in recrystallization and can stem from several factors.[11]

    • Using Too Much Solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[10][11]

    • Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out along with the impurities.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[10]

    • Troubleshooting Steps:

      • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[10]

      • Pre-heat Funnel: When performing hot filtration, ensure your funnel and receiving flask are pre-heated to prevent premature crystallization.

      • Use Ice-Cold Washing Solvent: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent.[10]

      • Second Crop of Crystals: You can try to recover more product by evaporating some of the solvent from the mother liquor to obtain a second, though likely less pure, crop of crystals.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing Ethyl 2-hydroxyquinoline-4-carboxylate?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3] While the exact best solvent can depend on the specific impurities present, good starting points for screening include:

  • Alcohols: Ethanol or methanol are often effective.[8]

  • Esters: Ethyl acetate can be a good choice, especially considering the ester functional group in the target molecule.[13]

  • Ketones: Acetone is another common recrystallization solvent.[13]

  • Solvent Mixtures: A mixture of a "good" solvent (like ethanol) and a "poor" solvent (like water or hexane) can be used to fine-tune the solubility.[14][15]

Solvent Selection Guide

Solvent Boiling Point (°C) Polarity Notes
Ethanol 78 Polar A good general-purpose solvent for moderately polar compounds.[12]
Methanol 65 Polar Similar to ethanol but with a lower boiling point.[12]
Ethyl Acetate 77 Moderately Polar Often a good choice for esters.[12][13]
Acetone 56 Polar Aprotic A strong solvent with a low boiling point.[12]

| Water | 100 | Very Polar | May be suitable as an anti-solvent with a more organic solvent.[13] |

Q2: How can I assess the purity of my recrystallized product?

A2: The most common and accessible method for assessing purity after recrystallization is by measuring the melting point of the dried crystals. A pure compound will have a sharp melting point range that is close to the literature value (216-218 °C for Ethyl 2-hydroxyquinoline-4-carboxylate).[4][5][7] Impurities will typically cause the melting point to be depressed and broaden the range. For more rigorous purity analysis, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Q3: Is it necessary to use decolorizing carbon?

A3: If your crude product has a colored impurity, adding a small amount of decolorizing carbon (charcoal) to the hot solution before filtration can be beneficial. The activated carbon has a high surface area and can adsorb colored impurities. However, use it sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

Q4: How does the structure of Ethyl 2-hydroxyquinoline-4-carboxylate influence recrystallization?

A4: The structure of Ethyl 2-hydroxyquinoline-4-carboxylate, featuring a rigid quinoline core, a hydroxyl group, and an ethyl ester, presents both advantages and challenges for recrystallization. The rigid, planar quinoline structure generally promotes good crystal lattice formation. The presence of the hydroxyl and ester groups allows for hydrogen bonding and dipole-dipole interactions, which influence its solubility in different solvents. The basic nitrogen in the quinoline ring can interact with acidic impurities or surfaces, which may sometimes complicate purification.[16]

IV. Experimental Protocols & Visualizations

General Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Complete Dissolution B->C D Hot Filtration (Optional) C->D Insoluble Impurities? E Cool Solution Slowly C->E No Insoluble Impurities D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Ethyl 2-hydroxyquinoline-4-carboxylate I->J Purity & Yield Analysis

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-hydroxyquinoline-4-carboxylate Derivatives

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-hydroxyquinoline-4-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-hydroxyquinoline-4-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

The primary synthetic route discussed is the Gould-Jacobs reaction , a robust and widely used method for preparing 4-hydroxyquinoline derivatives.[1][2] This reaction proceeds in two main stages: the initial condensation of an aniline with an electrophilic malonate derivative, followed by a high-temperature thermal cyclization to form the quinolone core.[3][4]

Frequently Asked Questions (FAQs)

Q1: My Gould-Jacobs reaction failed to produce any product. What are the most critical initial checks?

A1: When a reaction fails completely, it's essential to systematically verify the foundational parameters before exploring more complex issues.

  • Reagent Quality: Ensure the aniline starting material is pure. Anilines are susceptible to air oxidation, which can introduce impurities that inhibit the reaction. If the aniline is old or discolored, consider purification by distillation or filtration through a short plug of silica/alumina. Verify the purity of your diethyl ethoxymethylenemalonate (EMME) or equivalent reagent.

  • Reaction Conditions for Step 1 (Condensation): The initial condensation is typically robust but requires the removal of ethanol to drive the equilibrium. Ensure your reaction setup allows for this, either by distillation if run at a higher temperature or by ensuring anhydrous conditions if run at a lower temperature.

  • Temperature for Step 2 (Cyclization): The thermal cyclization is the most common point of failure. This step requires high temperatures, often in the range of 250-300 °C.[5] A common error is underestimating the required temperature. Verify your heating apparatus (e.g., oil bath, heating mantle, sand bath) is calibrated and reaching the target temperature.

Q2: I see a lot of dark, tarry material in my cyclization reaction. What causes this and how can I prevent it?

A2: Tar formation is a frequent issue in high-temperature quinoline syntheses, often resulting from the decomposition of starting materials or intermediates.[6]

  • Cause: The high thermal energy required for cyclization can also drive competing degradation pathways. This is particularly problematic if the reaction is heated for too long or at a temperature significantly higher than necessary.

  • Solution: A systematic optimization of temperature and reaction time is crucial. Running small-scale experiments at different temperatures (e.g., 240°C, 250°C, 260°C) and monitoring the reaction progress by TLC or HPLC can identify the optimal window where product formation is maximized and degradation is minimized.[5] Additionally, ensuring an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions that contribute to tarring.

Q3: How do I know if the cyclization has occurred successfully?

A3: The most definitive methods are spectroscopic.

  • ¹H NMR Spectroscopy: Compare the spectrum of your product to that of the anilinomethylene malonate intermediate. Upon cyclization, you should observe the disappearance of the vinyl proton signal from the intermediate and the appearance of new aromatic protons characteristic of the quinoline ring system. The N-H proton signal will also shift or disappear.

  • Mass Spectrometry: The mass of the cyclized product will be lower than the intermediate due to the loss of an ethanol molecule (46.07 g/mol ).

  • Physical Properties: The cyclized quinolone product is often a high-melting solid that precipitates from the reaction mixture upon cooling.[5] The intermediate is typically a lower-melting solid or oil.

In-Depth Troubleshooting Guides

Problem 1: Low Yield of the Initial Condensation Product (Diethyl Anilinomethylene Malonate)

If you are isolating the intermediate and finding the yield is poor, consider the following factors.

  • Incomplete Reaction:

    • Cause: The reaction between the aniline and EMME is a nucleophilic substitution/addition-elimination that produces ethanol as a byproduct.[2] If this ethanol is not removed, the reaction equilibrium may not favor product formation.

    • Solution: If running the reaction in a solvent like ethanol, ensure you are refluxing for an adequate time (e.g., 2 hours) to drive the reaction.[7] For solvent-free (neat) conditions, gentle heating under vacuum or using microwave irradiation can effectively remove the ethanol byproduct and significantly shorten reaction times.[7]

  • Side Reactions:

    • Cause: If the aniline has multiple nucleophilic sites or is sterically hindered, the reaction may be sluggish or form alternative products.

    • Solution: For less reactive anilines, consider using slightly higher temperatures for the condensation step or extending the reaction time. Monitoring by TLC is essential to determine the point of maximum conversion.

Problem 2: Low Yield or Failure of the Thermal Cyclization Step

This is the most challenging step of the Gould-Jacobs synthesis.

  • Insufficient Thermal Energy:

    • Cause: The 6-electron electrocyclization followed by aromatization requires a high activation energy.[1] The reaction temperature is the most critical parameter.

    • Solution: Ensure your high-temperature solvent (e.g., Dowtherm A, diphenyl ether) or heating apparatus can consistently maintain the required temperature (typically >250 °C). As shown in the table below, even small changes in temperature can dramatically impact yield. A time-temperature study is highly recommended to optimize the conditions for your specific substrate.[5]

  • Alternative Cyclization Conditions:

    • Cause: For sensitive substrates that cannot tolerate high temperatures, thermal cyclization may not be viable.

    • Solution: Consider using a catalyst to promote cyclization under milder conditions. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is an excellent alternative that can facilitate cyclization at much lower temperatures (e.g., 80-100 °C), often leading to cleaner reactions and higher yields.[7]

The following table, adapted from literature data, illustrates the critical relationship between reaction parameters and product yield in a microwave-assisted Gould-Jacobs cyclization.[5]

EntryTemperature (°C)Time (min)Intermediate Yield (%)Product Yield (%)Notes
125015321Incomplete conversion, temperature is too low.
230015537Higher temperature improves conversion significantly.
325060282Increasing time at low temp is ineffective.
430060028Prolonged heating at high temp causes degradation.
530051147Optimal: High temp for a short duration maximizes yield.

This data highlights that a short reaction time at a very high temperature is most effective, minimizing product degradation.

Problem 3: Difficulty with Product Purification
  • Issue: Product is contaminated with a dark, insoluble material.

    • Cause: This is likely the tar or polymeric material discussed previously.

    • Solution: The desired quinolone product often has different solubility properties. Try dissolving the crude material in a suitable solvent in which the product is soluble but the tar is not (e.g., hot DMF, DMSO, or aqueous base if the ester has been saponified). Filter the hot solution to remove the insoluble tar and then allow the product to crystallize upon cooling.

  • Issue: Product is an inseparable mixture with the starting intermediate.

    • Cause: Incomplete cyclization.

    • Solution: Instead of attempting a difficult separation, it is often more efficient to re-subject the entire mixture to the cyclization conditions. If thermal methods fail, switching to Eaton's reagent for the second attempt can effectively convert the remaining intermediate to the desired product.[7]

Visualizations & Workflows

Gould-Jacobs Reaction Mechanism

The following diagram outlines the mechanistic steps of the Gould-Jacobs reaction, from the initial nucleophilic attack to the final cyclization and tautomerization.[2]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Tautomerization Aniline Aniline Intermediate Anilinomethylene Malonate Aniline->Intermediate Nucleophilic Attack -EtOH EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate Cyclic_Int Cyclized Intermediate (non-aromatic) Intermediate->Cyclic_Int Heat (>250°C) 6π Electrocyclization Quinolone_Enol 4-Hydroxyquinoline (Enol Form) Cyclic_Int->Quinolone_Enol Aromatization -EtOH Quinolone_Keto Ethyl 4-Quinolone- 3-carboxylate (Keto Form) Quinolone_Enol->Quinolone_Keto Keto-Enol Tautomerism Troubleshooting_Workflow Start Problem: Low Yield in Cyclization Step Check_Temp Is the reaction temperature verified and accurate (>250°C)? Start->Check_Temp Check_Time Has reaction time been optimized? (Monitor by TLC/HPLC) Check_Temp->Check_Time Yes Failure Consult Alternative Synthetic Routes Check_Temp->Failure No (Adjust Heating) Check_Purity Is the intermediate pure? (Purify if necessary) Check_Time->Check_Purity Yes Check_Time->Failure No (Optimize Time) Consider_Catalyst Switch to milder conditions: Use Eaton's Reagent (80-100°C) Check_Purity->Consider_Catalyst Yes Check_Purity->Failure No (Re-purify) Success Yield Improved Consider_Catalyst->Success

Caption: A logical guide for troubleshooting the cyclization step.

Experimental Protocols

The following are representative, detailed procedures for the synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, the parent compound of this series.

Protocol 1: Synthesis of Diethyl 2-(((phenyl)amino)methylene)malonate (Intermediate)

Adapted from microwave-assisted protocols. [7] Materials:

  • Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Ethanol (optional, as solvent)

Procedure (Conventional Heating):

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in ethanol.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Monitor the reaction by TLC until the aniline spot has been consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting oil or solid is the crude intermediate, which can be used directly in the next step or purified by recrystallization from ethanol or hexanes.

Procedure (Microwave Irradiation - Neat):

  • In a microwave-safe reaction vial, combine aniline (1.0 eq) and EMME (1.1 eq) without solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture for 5-7 minutes at a temperature of ~100-120°C.

  • Cool the vial to room temperature. The crude product is typically of sufficient purity for the next step.

Protocol 2: Thermal Cyclization to Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

Materials:

  • Diethyl 2-(((phenyl)amino)methylene)malonate (1.0 eq)

  • High-boiling solvent (e.g., Dowtherm A, Diphenyl ether) OR Eaton's Reagent

Procedure (Thermal Cyclization):

  • Place the crude intermediate from Protocol 1 into a round-bottom flask equipped with a reflux condenser suitable for high temperatures.

  • Add a high-boiling solvent (e.g., Dowtherm A) to create a stirrable slurry.

  • Heat the mixture in a sand bath or with a heating mantle to 250-260 °C.

  • Maintain this temperature for 20-30 minutes. The product will begin to precipitate as a solid.

  • Cool the mixture to room temperature.

  • Add a solvent like hexanes or toluene to dilute the mixture and filter the precipitated solid.

  • Wash the solid with cold ethanol or acetonitrile to remove residual solvent and impurities. [5]8. Dry the product under vacuum.

Procedure (Eaton's Reagent Cyclization): [7]1. Place the crude intermediate from Protocol 1 in a round-bottom flask. 2. Add Eaton's reagent (approx. 10x the weight of the intermediate) with efficient stirring. 3. Heat the mixture to 80-100 °C and maintain for 1-2 hours, monitoring by TLC. 4. Cool the reaction to room temperature and carefully pour the mixture onto crushed ice. 5. Neutralize the solution with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide). 6. Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 16, 2026, from [Link]

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Gould–Jacobs reaction - Wikiwand. (n.d.). Retrieved January 16, 2026, from [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2025, January 15). YouTube. Retrieved January 16, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 16, 2026, from [Link]

  • Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved January 16, 2026, from [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021, December 6). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Optimization of the reaction conditions. [a] | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents. (n.d.).
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025, August 9). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (n.d.). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI. Retrieved January 16, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting

Improving the yield of the Conrad-Limpach synthesis using different solvents

Welcome to the technical support center for the Conrad-Limpach synthesis of 4-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance reaction yields a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Conrad-Limpach synthesis of 4-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance reaction yields and troubleshoot common experimental hurdles. We will delve into the critical role of solvent selection, providing field-proven insights and actionable protocols to refine your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: My Conrad-Limpach synthesis is resulting in a consistently low yield. What are the primary factors I should investigate?

A1: Low yields in this synthesis typically trace back to one of two critical stages: the initial condensation or the thermal cyclization. The most common culprit is the second step—the thermal cyclization of the β-arylaminocrotonate intermediate. This step has a high activation energy because it requires temporarily disrupting the aromaticity of the aniline ring.[1]

Key areas to investigate are:

  • Reaction Temperature: The cyclization requires very high temperatures, typically around 250 °C, to proceed efficiently.[2][3] Insufficient heat will lead to incomplete conversion of the intermediate.

  • Solvent Choice: The solvent's primary role is to act as a heat transfer medium, allowing the reaction mixture to reach the required temperature for cyclization. An inappropriate solvent with a boiling point below 250 °C will prevent the reaction from reaching the necessary temperature.[1][4]

  • Purity of Starting Materials: As with any synthesis, ensure your aniline and β-ketoester are pure. Impurities can lead to side reactions and the formation of tar-like byproducts.[5]

  • Reaction Atmosphere: At such high temperatures, oxidative side reactions can occur. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to minimize degradation of the starting materials and products.[4]

Q2: Why is the choice of solvent so critical for the yield of the Conrad-Limpach synthesis?

A2: The solvent is arguably the most important variable in the high-temperature cyclization step. Historically, this reaction was run neat (without a solvent), resulting in very moderate yields, often below 30%.[2] The introduction of a high-boiling, inert solvent was found to dramatically increase yields, in some cases up to 95%.[2]

The causality is twofold:

  • Heat Transfer: The solvent provides a medium to heat the reactants uniformly and maintain the high temperature required for the energetically demanding electrocyclic ring closing.[1][2]

  • Minimizing Decomposition: A high-boiling solvent can help to prevent localized overheating and decomposition of the thermally sensitive enamine intermediate and quinoline product, which can occur when heating the reaction neat.

Q3: What are the ideal properties of a solvent for this reaction, and what are the pros and cons of traditional choices?

A3: The ideal solvent is chemically inert, has a high boiling point (above 250 °C), is a good heat transfer agent, is inexpensive, and is easy to remove during work-up.[1]

Traditionally, three solvents have dominated the literature:

  • Mineral Oil: While inexpensive and possessing a sufficiently high boiling point (>275 °C), it is notoriously difficult to work with due to its high viscosity and challenging to remove completely from the final product.[1]

  • Diphenyl ether (DPE): This solvent is inexpensive with a suitable boiling point (259 °C). However, it is a solid at room temperature, which complicates handling, and it has a strong, unpleasant odor.[1]

  • Dowtherm A: This is a eutectic mixture of diphenyl ether and biphenyl, which remains a liquid at room temperature, making it more convenient than DPE.[1] However, it is significantly more expensive and retains the unpleasant odor.[1]

Q4: Are there more user-friendly and efficient solvent alternatives to mineral oil or Dowtherm A?

A4: Yes. Recent studies have identified several inexpensive, effective, and easier-to-handle solvents.[1][6] A survey of atypical solvents revealed a clear trend: reaction yield generally improves with higher solvent boiling points.[1]

Some excellent alternatives include:

  • 1,2,4-Trichlorobenzene (BP 213 °C): Provides a respectable yield (around 54%) and is less expensive than many traditional options.[1][7]

  • Isobutyl benzoate (BP 240 °C): Can deliver high yields (around 66%).[1]

  • 2,6-di-tert-butylphenol (BP 253 °C): This was identified as one of the best alternatives. It provides a clean product in high yield (65%), is significantly less expensive than Dowtherm A, and lacks an unpleasant odor.[1]

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause Recommended Solution
Low or No Product Formation The reaction temperature is too low for cyclization to occur.Switch to a solvent with a higher boiling point (>250 °C). Ensure your heating apparatus (mantle, sand bath) can consistently and safely reach this temperature.[4]
The β-aminoacrylate intermediate did not form correctly in the first step.The initial condensation is often acid-catalyzed.[2] Add a catalytic amount of a strong acid (e.g., one drop of H₂SO₄) to the mixture of aniline and β-ketoester and stir at room temperature for 1-2 hours before proceeding to the high-temperature cyclization step.[4]
Formation of Tar-like Byproducts Decomposition of starting materials or product at high temperatures.Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.[4] Ensure the temperature is not significantly exceeding 260-270 °C. Consider using a slightly lower-boiling solvent like 2,6-di-tert-butylphenol to moderate the conditions.[1]
Incomplete Cyclization (Intermediate Detected) Insufficient reaction time or temperature.This was observed when using decahydronaphthalene (BP 190 °C) as a solvent, which is too low.[1] Increase the reaction time at the target temperature (e.g., from 30 min to 60 min) or, more effectively, ensure the temperature is high enough by selecting an appropriate solvent.
Knorr Pathway Product is Formed (2-hydroxyquinoline) The reaction temperature for the initial condensation was too high.The Conrad-Limpach product (attack at the keto group) is kinetically favored at lower temperatures, while the Knorr product (attack at the ester group) is thermodynamically favored at higher temperatures (e.g., 140 °C).[2][8] Ensure the initial condensation to form the enamine is performed at or near room temperature before heating for cyclization.
Difficulty Removing the Solvent The high boiling point and non-polar nature of the solvent make it difficult to separate from the more polar product.After cooling the reaction, dilute the mixture with a non-polar hydrocarbon solvent like hexanes or heptane. This will help precipitate the solid product while keeping the high-boiling solvent in solution. Collect the product by filtration and wash thoroughly with the hydrocarbon solvent.[4]

Data Summary: Effect of Solvent on Yield

The following table summarizes data from a survey of solvents for the Conrad-Limpach thermal cyclization, demonstrating the clear correlation between solvent boiling point and product yield.[1][7]

SolventBoiling Point (°C)Yield (%)Key Characteristics
Methyl benzoate20025Lower boiling point, lower yield.
Ethyl benzoate21334Moderate yield.
1,2,4-Trichlorobenzene21354Good yield, inexpensive alternative.
2-Nitrotoluene22251Good yield, inexpensive.
Propyl benzoate23065High yield.
Isobutyl benzoate24066High yield.
2,6-di-tert-butylphenol25365Recommended Alternative: High yield, no odor, less expensive than Dowtherm A.
Dowtherm A25765Traditional solvent; effective but expensive with an unpleasant odor.

Visualizing the Process

Conrad-Limpach Reaction Mechanism

Conrad_Limpach_Mechanism cluster_step1 Step 1: Enamine Formation (Low Temp) cluster_step2 Step 2: Thermal Cyclization (High Temp, ~250°C) cluster_step3 Step 3: Aromatization Aniline Aniline Intermediate Schiff Base / Enamine (β-Arylaminocrotonate) Aniline->Intermediate Condensation (-H₂O) Ketoester β-Ketoester Ketoester->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Heat in High-Boiling Solvent Product 4-Hydroxyquinoline Cyclized->Product Elimination (-ROH) & Tautomerization

Caption: Key stages of the Conrad-Limpach synthesis.

Solvent Selection & Optimization Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Temp Is the reaction temperature consistently ~250°C? Start->Check_Temp Check_Solvent Is the solvent boiling point > 250°C? Check_Temp->Check_Solvent No Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Success Yield Improved Check_Solvent->Success Action: Change to higher boiling solvent (e.g., 2,6-di-tert-butylphenol) Workup Is work-up procedure optimized for product recovery? Check_Purity->Workup Yes Check_Purity->Success Action: Purify aniline and β-ketoester Workup->Success Action: Use hydrocarbon wash (e.g., hexanes) to precipitate product before filtration

Caption: A workflow for troubleshooting low yields.

Experimental Protocol: Optimized Conrad-Limpach Synthesis

This protocol incorporates best practices for solvent selection to maximize the yield of a representative 4-hydroxyquinoline.

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, combine the substituted aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature.

  • Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄ or a spatula tip of p-TsOH).[4]

  • Stir the mixture at room temperature for 1-2 hours. The reaction is often mildly exothermic.

  • (Optional) If using a solvent like toluene for this step, remove the water byproduct azeotropically. Otherwise, remove any volatiles under reduced pressure to obtain the crude intermediate, which is often a viscous oil.

Step 2: High-Temperature Thermal Cyclization

  • Set up a reaction apparatus equipped with a reflux condenser, a high-temperature thermometer, and a nitrogen or argon inlet. A sand bath or a high-temperature heating mantle is recommended for stable heating.

  • Add the crude intermediate from Step 1 to a flask containing a high-boiling solvent (e.g., 2,6-di-tert-butylphenol, ~5 mL per gram of intermediate).

  • With vigorous stirring, heat the mixture to ~250 °C under an inert atmosphere.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC if feasible (note: quenching and analyzing high-temperature reactions requires care).

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature. The product will often precipitate as a solid.

  • Dilute the cooled mixture with a low-boiling hydrocarbon solvent (e.g., hexanes, 5-10 volumes) to further precipitate the product and dissolve the high-boiling reaction solvent.[4]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with the hydrocarbon solvent to remove any residual high-boiling solvent.

  • Dry the solid to obtain the crude 4-hydroxyquinoline.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).[5]

References

  • Conrad–Limpach synthesis - Wikipedia. [en.wikipedia.org/wiki/Conrad%E2%80%93Limpach_synthesis]
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. [www.ncbi.nlm.nih.gov/pmc/articles/PMC2744084/]
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. [www.researchgate.net/publication/361138865_Mechanism_of_Conrad-Limpach_synthesis_of_4-hydroxyquinolines_quinolin-41H-ones]
  • Conrad-Limpach Synthesis - SynArchive. [www.synarchive.com/named-reactions/conrad-limpach-synthesis]
  • Technical Support Center: Refining Quinoline Derivative Synthesis for Improved Yields - Benchchem. [www.benchchem.
  • Recent Advances in Metal-Free Quinoline Synthesis - PubMed. [pubmed.ncbi.nlm.nih.gov/27483222/]
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. [www.mdpi.com/1420-3049/21/8/986]
  • Conrad-limpach-knorr synthesis of Quinolone - YouTube. [www.youtube.
  • optimizing solvent and base conditions for quinoline synthesis - Benchchem. [www.benchchem.com/uploads/technical-documents/B1347212_Optimizing_solvent_and_base_conditions_for_quinoline_synthesis.pdf]
  • optimizing reaction conditions for quinolinone synthesis - Benchchem. [www.benchchem.com/uploads/technical-documents/B1347213_Optimizing_reaction_conditions_for_quinolinone_synthesis.pdf]
  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. [ijps.innovareacademics.in/files/v15i1/21156.pdf]
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PubMed. [pubmed.ncbi.nlm.nih.gov/20046955/]

Sources

Optimization

Removal of unreacted starting materials from Ethyl 2-hydroxyquinoline-4-carboxylate synthesis

Technical Support Center: Ethyl 2-hydroxyquinoline-4-carboxylate Synthesis A Guide to the Effective Removal of Unreacted Starting Materials Understanding the Primary Challenge: The Starting Materials The synthesis of Eth...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-hydroxyquinoline-4-carboxylate Synthesis

A Guide to the Effective Removal of Unreacted Starting Materials

Understanding the Primary Challenge: The Starting Materials

The synthesis of Ethyl 2-hydroxyquinoline-4-carboxylate, a valuable scaffold in medicinal chemistry[1][2], is commonly achieved via thermal cyclocondensation reactions like the Gould-Jacobs or Conrad-Limpach synthesis.[3][4][5][6] These reactions typically involve the condensation of an aniline derivative with a malonic ester derivative (e.g., diethyl malonate or diethyl ethoxymethylenemalonate).

The primary purification challenge arises from the physical properties of the common starting materials relative to the solid product. Incomplete reactions leave residual aniline and diethyl malonate, which must be effectively removed.

Key Physical Properties for Separation

To design an effective purification strategy, it's crucial to understand the differences in the physical properties of the components in your crude reaction mixture.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)FormGeneral Solubility
AnilineC₆H₇N93.13184LiquidSparingly soluble in water; soluble in dilute acid and most organic solvents.
Diethyl MalonateC₇H₁₂O₄160.17199LiquidSparingly soluble in water; soluble in most organic solvents.
Ethyl 2-hydroxyquinoline-4-carboxylate C₁₂H₁₁NO₃ 217.22 >300 (decomposes)Solid Insoluble in water and non-polar solvents; soluble in polar organic solvents (e.g., EtOH, DMF, hot Acetone).

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the workup and purification of your crude product.

Question: My crude product is contaminated with aniline. How can I remove it effectively?

Answer: The most reliable method for removing aniline is an acid-base extraction.[7][8][9] Aniline is a weak base. By washing your crude product (dissolved in an appropriate organic solvent like ethyl acetate) with a dilute aqueous acid solution (e.g., 1-2M HCl), you can convert the aniline into its water-soluble salt, anilinium chloride (C₆H₅NH₃⁺Cl⁻).[7][10] This salt will partition into the aqueous layer, which can then be separated and discarded.

  • Causality: The quinoline nitrogen in your product is significantly less basic than the exocyclic amine of aniline, especially due to the influence of the 2-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form).[3] Therefore, under carefully controlled acidic conditions, aniline is selectively protonated and extracted without significant loss of your desired product to the aqueous layer. Repeat the acid wash until the aqueous layer is colorless to ensure complete removal.

Question: I've removed the aniline, but I suspect unreacted diethyl malonate is still present. What is the best approach to remove it?

Answer: Diethyl malonate is a relatively non-polar, high-boiling liquid. Since your product, Ethyl 2-hydroxyquinoline-4-carboxylate, is a solid that is generally insoluble in non-polar solvents, a simple solid wash (trituration) is highly effective.

After isolating your crude solid post-reaction (or after an initial acid wash), suspend the solid in a cold, non-polar solvent like n-hexane or diethyl ether.[9] Stir the slurry vigorously for 15-20 minutes. The diethyl malonate will dissolve in the solvent, while your product should remain as a solid. You can then collect your purified product by vacuum filtration. Repeat this washing step if necessary.

Question: My crude product has precipitated from the reaction mixture upon cooling, but I'm unsure if it's pure. What should I do?

Answer: When a product crystallizes directly from the reaction mixture, it is a good sign, but it does not guarantee purity.[11] The crystals can trap unreacted starting materials and by-products within their lattice.

The best practice is to not assume the crystals are pure. Isolate the solid by filtration, then proceed with a systematic purification workflow. It is often more efficient to redissolve the entire crude material and purify it rather than attempting to purify a partially pure solid and the mother liquor separately.[11] A recommended workflow is to first perform the acid-base extraction to remove any basic impurities like aniline, followed by recrystallization to remove diethyl malonate and other non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the single best purification method for Ethyl 2-hydroxyquinoline-4-carboxylate?

A1: There isn't one "single best" method; rather, a combination of techniques yields the highest purity. The most robust and widely applicable strategy is a two-stage approach:

  • Acid-Base Extraction: To remove basic starting materials like aniline.[8]

  • Recrystallization: To remove non-basic impurities and achieve high crystalline purity.[12][13]

Recrystallization is particularly powerful because it relies on the specific solubility properties of your product, effectively excluding impurities from the crystal lattice as it forms.[12][14]

Q2: Which solvents are recommended for the recrystallization of Ethyl 2-hydroxyquinoline-4-carboxylate?

A2: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but has low solubility at room temperature or below.[12] For this specific molecule, good starting points for solvent screening include:

  • Single Solvents: Ethanol, isopropanol, acetone, or ethyl acetate.

  • Binary Solvent Systems: If the product is too soluble in one solvent, a binary system can be used. For example, dissolve the product in a minimal amount of a hot "good" solvent (like ethanol or acetone) and then slowly add a "poor" or "anti-solvent" (like water or hexane) until the solution becomes faintly turbid. Then, allow it to cool slowly.[15]

Q3: Can I use column chromatography for purification?

A3: Yes, column chromatography is a high-resolution purification technique and can be used. However, for the specific problem of removing bulk unreacted starting materials, it is often less efficient and more costly (in terms of time and solvent) than the combination of extraction and recrystallization.[8] Chromatography is best reserved for separating the desired product from impurities with very similar solubility profiles or for small-scale purifications where maximum purity is required.[8]

Experimental Protocols & Visual Guides

Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow start Crude Reaction Mixture dissolve Dissolve in appropriate organic solvent (e.g., Ethyl Acetate) start->dissolve acid_wash_decision Aniline Contamination Suspected? dissolve->acid_wash_decision acid_wash_protocol Perform Acid-Base Extraction (Protocol 1) acid_wash_decision->acid_wash_protocol Yes concentrate Concentrate Organic Layer to obtain Crude Solid acid_wash_decision->concentrate No separate_layers Separate Aqueous and Organic Layers acid_wash_protocol->separate_layers separate_layers->concentrate triturate_decision DEM Contamination Suspected? concentrate->triturate_decision triturate_step Triturate/Wash Solid with Cold Non-Polar Solvent (e.g., Hexane) triturate_decision->triturate_step Yes recrystallize Perform Recrystallization (Protocol 2) triturate_decision->recrystallize No triturate_step->recrystallize final_product Pure Crystalline Product recrystallize->final_product

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in Ethyl 2-hydroxyquinoline-4-carboxylate Synthesis

Welcome to the technical support center for the synthesis and analysis of Ethyl 2-hydroxyquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of Ethyl 2-hydroxyquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities during its synthesis. As the quality and safety of pharmaceutical compounds are paramount, a thorough understanding of a product's impurity profile is a critical regulatory and scientific requirement.[1][2]

This document provides in-depth, field-proven insights, moving beyond simple procedural lists to explain the underlying scientific principles. We will explore the common synthetic pathways, predict potential impurities, and offer detailed troubleshooting guides for the analytical techniques used in their characterization.

Synthesis Overview: The Gould-Jacobs Reaction and Its Implications

Ethyl 2-hydroxyquinoline-4-carboxylate is commonly synthesized via the Gould-Jacobs reaction.[3][4] This process involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a thermally induced cyclization.[5][6][7] While effective, this high-temperature reaction can lead to several process-related impurities and degradation products.

The reaction proceeds in two main stages:

  • Condensation: Nucleophilic substitution of the ethoxy group on the malonate by the aniline.

  • Thermal Cyclization: An intramolecular reaction at high temperatures (often >250°C) to form the quinoline ring system.[8]

Understanding this mechanism allows us to anticipate the types of impurities that may arise.

Diagram: Gould-Jacobs Reaction and Potential Impurity Formation

GJSynthesis cluster_reactants Starting Materials cluster_process Reaction Pathway cluster_impurities Potential Impurities Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) Imp1 Unreacted Starting Materials Aniline->Imp1 DEEMM Diethyl Ethoxymethylenemalonate DEEMM->Intermediate DEEMM->Imp1 Product Ethyl 2-hydroxyquinoline-4-carboxylate (Target Compound) Intermediate->Product Thermal Cyclization (High Temp, >250°C) Imp2 Incomplete Cyclization (Intermediate) Intermediate->Imp2 Incomplete Reaction Imp3 Decarboxylation Product (e.g., 4-hydroxyquinoline) Product->Imp3 High Temp Side Reaction Imp4 Thermal Degradants (e.g., N-ethyl-4-quinolone) Product->Imp4 Thermal Stress

Caption: Gould-Jacobs synthesis pathway and common impurity sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesis?

A1: Based on the Gould-Jacobs reaction, you should primarily look for:

  • Starting Materials: Unreacted aniline and diethyl ethoxymethylenemalonate.

  • Reaction Intermediate: The anilinomethylenemalonate intermediate, resulting from incomplete thermal cyclization.[8]

  • Side-Reaction Products: Decarboxylated products can form due to the high temperatures used.

  • Thermal Degradants: At elevated temperatures, the product can undergo degradation, potentially leading to N-alkylation or O-alkylation products like N-ethyl-4-quinolone or 4-ethoxyquinoline.

Q2: Why is the peak for my main compound tailing in reverse-phase HPLC?

A2: Peak tailing is a common issue for basic compounds like quinolines.[9] It is often caused by secondary interactions between the protonated (positively charged) quinoline nitrogen and negatively charged residual silanol groups on the silica-based column packing. To mitigate this, refer to the detailed HPLC Troubleshooting Guide below.

Q3: My HPLC retention times are shifting between runs. What is the likely cause?

A3: Retention time instability can stem from several factors:

  • Mobile Phase: Inconsistent preparation of the mobile phase composition or inadequate degassing.

  • Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions.

  • Temperature Fluctuations: Lack of a column oven can lead to shifts as lab temperature changes.

  • Pump Malfunction: Issues with the HPLC pump, such as worn seals or leaks, can cause inconsistent flow rates.[10]

Q4: How can I definitively identify an unknown peak in my chromatogram?

A4: A multi-step approach is required. Start with HPLC coupled to a Photo Diode Array (PDA) detector to check for peak purity and obtain a UV spectrum.[11] For structural information, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the molecular weight of the impurity.[12][13] For unambiguous structure elucidation, the impurity may need to be isolated (e.g., via preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

In-Depth Troubleshooting Guides

Guide 1: HPLC Method Development and Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying impurities.[2] A robust, stability-indicating method is crucial.

Common Problems & Solutions in HPLC Analysis

ProblemCommon CausesRecommended Solutions
Peak Tailing Secondary interactions between basic analyte and acidic silanols on the column.1. Adjust Mobile Phase pH: Lower the pH (e.g., to 2.5-4.0 with formic or phosphoric acid) to protonate the quinoline and suppress silanol ionization.[9] 2. Use End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize available silanol groups. 3. Add a Modifier: Introduce a competing base like triethylamine (0.1%) to the mobile phase to mask the silanol groups.
Poor Resolution Inadequate separation between the main peak and an impurity.1. Optimize Mobile Phase: Adjust the organic solvent (acetonitrile vs. methanol) or the gradient slope for better selectivity.[15] 2. Change Stationary Phase: Consider a different column chemistry, such as a Phenyl-Hexyl phase, which offers alternative selectivity for aromatic compounds.[9]
Baseline Noise/Drift Contaminated mobile phase, detector instability, or inadequate degassing.1. Prepare Fresh Mobile Phase: Use high-purity (HPLC-grade) solvents and filter them.[15] 2. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.[15] 3. Flush the System: Purge the system thoroughly to remove air bubbles and contaminants.
Loss of Signal / Low Sensitivity Incorrect detection wavelength, sample degradation, or detector lamp issue.1. Optimize Wavelength: Use a PDA detector to determine the lambda max (λmax) for your compound and impurities. 2. Check Sample Stability: Ensure the sample is stable in the chosen diluent.[11] 3. Detector Maintenance: Check the detector lamp's age and intensity.
Diagram: HPLC Peak Tailing Troubleshooting Workflow

HPLCTroubleshooting Start Peak Tailing Observed in Quinoline Analysis Check_pH Is Mobile Phase pH < 4? Start->Check_pH Adjust_pH Action: Lower mobile phase pH to 2.5-3.5 with Formic Acid Check_pH->Adjust_pH No Check_Column Is the column modern, end-capped, and in good condition? Check_pH->Check_Column Yes Adjust_pH->Check_pH Re-analyze Replace_Column Action: Replace with a new, high-purity end-capped C18 column Check_Column->Replace_Column No Add_Modifier Action: Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase Check_Column->Add_Modifier Yes, issue persists Replace_Column->Check_Column Re-analyze Resolved Problem Resolved Add_Modifier->Resolved

Caption: A decision tree for troubleshooting peak tailing in HPLC.

Guide 2: Impurity Structure Elucidation

Identifying an unknown impurity requires a combination of analytical techniques that provide complementary information.

Diagram: General Workflow for Impurity Identification

ImpurityID Start Unknown Peak Detected in HPLC-UV Step1 1. HPLC-PDA Analysis Start->Step1 Step2 2. LC-MS Analysis Step1->Step2 Obtain UV Spectrum Check Peak Purity Step3 3. Isolation (Optional) Step2->Step3 Determine Molecular Weight Obtain Fragmentation Data Step4 4. NMR Analysis Step3->Step4 Isolate via Prep-HPLC if needed Conclusion Structure Elucidated Step4->Conclusion Obtain 1H, 13C, 2D NMR Confirm Connectivity

Caption: A systematic workflow for identifying and characterizing unknown impurities.

  • Step 1: HPLC with Photodiode Array (PDA) Detection: This should be your first step. A PDA detector provides UV spectra across a range of wavelengths. By comparing the spectrum of the impurity peak to the main compound, you can determine if it is structurally related (i.e., shares the same chromophore). It also allows for peak purity assessment.[11]

  • Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most powerful technique for obtaining molecular weight information on impurities.[12][16] Using a soft ionization technique like Electrospray Ionization (ESI), you can often observe the molecular ion ([M+H]+), which directly gives you the impurity's molecular weight.[12] High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass, allowing you to predict the elemental formula.

  • Step 3: Isolation: If the structure cannot be determined from LC-MS data alone, the impurity must be isolated for NMR analysis. Preparative HPLC is the most common method for this.

  • Step 4: Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structure elucidation.[14] A full suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) will allow you to piece together the exact chemical structure of the impurity, confirming its identity.

Key Experimental Protocols

Protocol 1: General HPLC-UV Method for Impurity Profiling

This protocol serves as a starting point for developing a method to separate Ethyl 2-hydroxyquinoline-4-carboxylate from its potential impurities.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.

  • Detection: PDA detector, monitor at the λmax of the main compound (e.g., ~245 nm and 320 nm), and collect spectra from 200-400 nm.

  • Injection Volume: 10 µL.[11]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to demonstrate that your analytical method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[11]

  • Prepare Stock Solution: Create a 1 mg/mL solution of Ethyl 2-hydroxyquinoline-4-carboxylate in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl and keep at 60°C for 24 hours.[11]

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH and keep at 60°C for 24 hours. Neutralize with acid before injection.

    • Oxidative Degradation: Mix stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[11]

    • Thermal Degradation: Store the stock solution and solid material in an oven at 80°C for 48 hours.[11][17]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

  • Evaluation:

    • Assess the chromatograms for new peaks (degradation products).

    • Ensure the main peak is spectrally pure using the PDA detector.

    • Calculate the mass balance to account for the degraded API.

References

  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 15, 2026, from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved January 15, 2026, from [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction.
  • YouTube. (n.d.). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Retrieved January 15, 2026, from [Link]

  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • BenchChem. (n.d.). Ethyl 2-hydroxyquinoline-4-carboxylate | 5466-27-3.
  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved January 15, 2026, from [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. Retrieved January 15, 2026, from [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved January 15, 2026, from [Link]

  • IOPscience. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series. Retrieved January 15, 2026, from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved January 15, 2026, from [Link]

  • Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz.
  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved January 15, 2026, from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved January 15, 2026, from [Link]

  • LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved January 15, 2026, from [Link]

  • ChemBK. (2024). ETHYL 4-HYDROXYQUINOLINE-3-CARBOXYLATE. Retrieved January 15, 2026, from [Link]

  • DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved January 15, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
  • Pharma Times. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
  • ElectronicsAndBooks. (1966). The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds.
  • ResearchGate. (2008). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved January 15, 2026, from [Link]

  • PubMed. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Der Pharma Chemica. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol.
  • PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Retrieved January 15, 2026, from [Link]

  • Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation.
  • ResearchGate. (2008). 4-hydroxy-2-quinolones. 143. Synthesis, structure, and spectral characteristics of ethyl 2-hydroxy-4-oxo-4H-pyrazino[1,2-a]pyrimidine-3- carboxylate. Retrieved January 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-hydroxyquinoline-4-carboxylate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of Ethyl 2-hydroxyquinoline-4-carboxylate. As a key intermed...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of Ethyl 2-hydroxyquinoline-4-carboxylate. As a key intermediate in the development of various pharmaceuticals, mastering its synthesis at scale is critical. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols based on the well-established Gould-Jacobs reaction, offering insights grounded in mechanistic principles to ensure reproducible and high-yield outcomes.

Overview of the Primary Synthetic Route: The Gould-Jacobs Reaction

The synthesis of Ethyl 2-hydroxyquinoline-4-carboxylate is most commonly achieved via the Gould-Jacobs reaction.[1][2][3] This method involves two primary stages:

  • Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, ethyl 3-anilino-2-(ethoxycarbonyl)acrylate. This step is typically a nucleophilic substitution that proceeds at moderate temperatures with the loss of ethanol.[4]

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at high temperatures (typically 240-260°C). This electrocyclic reaction is the critical ring-forming step and is often the most challenging aspect when scaling up, as it requires careful temperature control to promote cyclization while preventing product degradation.[5][6]

The overall workflow is visualized below.

cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization Aniline Aniline Intermediate Ethyl 3-anilino-2-(ethoxycarbonyl)acrylate (Intermediate 3) Aniline->Intermediate Nucleophilic Substitution (Loss of Ethanol) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Nucleophilic Substitution (Loss of Ethanol) Heating High Temperature (e.g., 250°C in Diphenyl Ether) Intermediate->Heating Product Ethyl 2-hydroxyquinoline-4-carboxylate (Product 4) Heating->Product 6-Electron Cyclization (Loss of Ethanol)

Caption: High-level workflow of the Gould-Jacobs reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the scale-up of the Gould-Jacobs reaction for Ethyl 2-hydroxyquinoline-4-carboxylate synthesis.

Q1: The reaction has stalled after the initial condensation. How do I drive the cyclization to completion?
  • Probable Cause: The most common reason for a stalled reaction is insufficient temperature for the thermal cyclization step. The energy barrier for the intramolecular 6-electron ring closure is significant.[5] Without adequate thermal energy, the linear intermediate will not convert to the final quinoline product.

  • Suggested Solution:

    • Verify Temperature: Ensure your high-boiling solvent (e.g., diphenyl ether, Dowtherm A) has reached and is maintained at the target temperature, typically 240-260°C. Use a calibrated thermometer placed directly in the reaction mixture.

    • Increase Temperature Incrementally: If the reaction is still sluggish at 240°C, cautiously increase the temperature in 5°C increments. Be aware that exceeding 260-270°C can lead to charring and product degradation.[6]

    • Consider Microwave Synthesis: For smaller scale-up tests, microwave-assisted synthesis can dramatically shorten reaction times and improve yields by achieving high temperatures rapidly and uniformly.[6] However, translating this to large-scale reactors requires specialized equipment.

Q2: My reaction mixture turned into a dark, tarry mess with very low yield. What went wrong?
  • Probable Cause: Tar formation is a classic sign of thermal decomposition. This occurs when the reaction temperature is too high or held for an excessively long period.[6] The sensitive organic molecules begin to break down and polymerize under harsh conditions.

  • Suggested Solution:

    • Strict Temperature Control: Implement precise temperature control. On a large scale, this means ensuring even heating across the reactor vessel to avoid localized "hot spots."

    • Optimize Reaction Time: A time-course study is crucial during scale-up. Once the reaction reaches the optimal temperature, take samples periodically (e.g., every 15-30 minutes) and analyze them by TLC or HPLC to determine the point of maximum product formation before significant degradation begins.

    • Rate of Addition: When scaling up, the intermediate is often added slowly to the hot solvent. Adding it too quickly can cause an initial temperature drop followed by an uncontrolled exotherm, leading to decomposition. A controlled addition rate is key.

Q3: The final product is impure and difficult to crystallize. What are the likely contaminants?
  • Probable Cause: Impurities often consist of unreacted starting material (aniline), the uncyclized intermediate, or side-products from alternative reaction pathways. If the starting aniline is substituted, regioisomers can also form, complicating purification.[5]

  • Suggested Solution:

    • Isolate and Wash the Intermediate: Before the high-temperature cyclization, ensure the initial condensation reaction has gone to completion. The intermediate can sometimes be precipitated, filtered, and washed to remove unreacted aniline before proceeding to the cyclization step.

    • Optimize Crystallization Solvent: Experiment with different recrystallization solvents. Ethanol, ethyl acetate, or mixtures with hexanes are commonly used. The goal is to find a solvent system where the desired product has high solubility at high temperatures but low solubility at room temperature, while impurities remain in solution.

    • Column Chromatography: If recrystallization fails to yield a pure product, purification via column chromatography on silica gel may be necessary, although this is less ideal for very large-scale production due to cost and time.

Q4: My yield is inconsistent between batches, even when following the same procedure. What should I investigate?
  • Probable Cause: Reproducibility issues on scale-up often point to subtle variations in parameters that are negligible on a lab scale but significant in a large reactor.[7] This can include reagent quality, inefficient mixing, or inaccurate temperature monitoring.

  • Suggested Solution:

    • Reagent Purity: Use reagents from the same batch or qualify new batches carefully. The purity of aniline and DEEM is critical. Water present in reagents can lead to side reactions.[8]

    • Mixing Efficiency: Inadequate stirring in a large reactor can lead to poor heat and mass transfer, creating pockets of different temperatures and concentrations. Verify that the stirring is vigorous enough to maintain a homogeneous mixture.

    • Process Parameters: Log all critical parameters meticulously for each batch: rate of addition, heating ramp rate, final temperature, stir rate, and reaction time. Comparing these logs between high- and low-yielding batches will often reveal the critical variable.

Start Start Troubleshooting Problem What is the primary issue? Start->Problem LowYield Low Yield / No Reaction Problem->LowYield Yield ImpureProduct Impure Product / Tarring Problem->ImpureProduct Purity Inconsistent Inconsistent Results Problem->Inconsistent Reproducibility CheckTemp Is Cyclization Temp > 240°C? LowYield->CheckTemp CheckOverheating Is Temp > 260°C or Time Too Long? ImpureProduct->CheckOverheating CheckReagents Are Reagent Quality & Purity Consistent? Inconsistent->CheckReagents IncreaseTemp Solution: Increase & Monitor Temperature CheckTemp->IncreaseTemp No CheckTime Is Reaction Time Optimized? CheckTemp->CheckTime Yes IncreaseTime Solution: Run Time-Course Study CheckTime->IncreaseTime No ControlTempTime Solution: Reduce Temp/Time, Control Addition CheckOverheating->ControlTempTime Yes PurificationIssue Solution: Optimize Recrystallization / Wash Intermediate CheckOverheating->PurificationIssue No QualifyReagents Solution: Qualify New Batches of Reagents CheckReagents->QualifyReagents No CheckMixing Is Mixing Efficient at Scale? CheckReagents->CheckMixing Yes ImproveMixing Solution: Increase Stir Rate / Use Baffles CheckMixing->ImproveMixing No

Caption: A logic diagram for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the typical yield for this reaction on a large scale? A: While lab-scale syntheses can report yields upwards of 80-90%, a realistic yield on a pilot or manufacturing scale is often in the 60-75% range after isolation and purification. Scale-up introduces challenges in heat and mass transfer that can lower overall efficiency.

Q: Are there alternative, lower-temperature methods to synthesize this compound? A: Yes, other named reactions like the Conrad-Limpach synthesis can produce hydroxyquinolines.[3][9] However, these often require different starting materials (e.g., β-ketoesters instead of malonates) and may lead to different regioisomers. For Ethyl 2-hydroxyquinoline-4-carboxylate specifically, the Gould-Jacobs reaction remains one of the most direct and widely used methods despite the high temperature requirement.[3]

Q: What safety precautions are critical when running this reaction at 250°C? A: Safety is paramount. Key considerations include:

  • High-Temperature Fluids: Use a stable, high-boiling heat transfer fluid in a properly maintained heating mantle or reactor jacket. Never heat high-boiling organic solvents directly with an open flame.

  • Pressure: The reaction should be conducted under an inert atmosphere (like nitrogen) but in a vessel open to atmospheric pressure through a condenser to prevent pressure buildup from boiling solvent or evolving ethanol.

  • Personal Protective Equipment (PPE): Use appropriate PPE, including heat-resistant gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat.

  • Ventilation: The reaction must be performed in a well-ventilated fume hood or a closed reactor system with proper off-gas handling to manage vapors from the hot solvent.

Q: Can I use a different solvent for the cyclization step? A: The choice of solvent is critical. It must be chemically inert to the reaction conditions and have a boiling point high enough to reach the required cyclization temperature (typically >250°C). Diphenyl ether or Dowtherm A are standard choices for this reason. Using a lower-boiling solvent will prevent the reaction from reaching the necessary temperature for cyclization.

Data & Protocols

Table 1: Typical Reaction Parameters for Gould-Jacobs Synthesis
ParameterStage 1: CondensationStage 2: Thermal CyclizationNotes
Temperature 100 - 120 °C240 - 260 °CStrict temperature control in Stage 2 is critical to prevent degradation.[6]
Time 1 - 2 hours30 - 90 minutesMonitor by TLC/HPLC to avoid prolonged heating.
Solvent Neat (often) or TolueneDiphenyl Ether / Dowtherm ASolvent must be high-boiling and inert for Stage 2.
Pressure AtmosphericAtmospheric (vented)Ensure the system is not sealed to avoid pressure buildup.
Typical Yield >95% (intermediate)60 - 75% (isolated product)Overall yield is primarily determined by the efficiency of the cyclization step.
Detailed Experimental Protocol: Gram-Scale Synthesis

This protocol is a representative lab-scale procedure that can be adapted for scale-up.

Materials:

  • Aniline (9.3 g, 0.1 mol)

  • Diethyl ethoxymethylenemalonate (DEEM) (22.7 g, 0.105 mol)

  • Diphenyl ether (200 mL)

  • Ethanol (for recrystallization)

Procedure:

Step 1: Synthesis of the Intermediate

  • In a 500 mL round-bottom flask, combine aniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture in an oil bath at 110°C for 1.5 hours. Ethanol will distill off as the reaction proceeds.

  • After 1.5 hours, cool the mixture slightly. The crude intermediate, ethyl 3-anilino-2-(ethoxycarbonyl)acrylate, can be used directly in the next step.

Step 2: Thermal Cyclization

  • In a separate 1 L three-neck flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, heat diphenyl ether to 250°C.

  • Slowly add the crude intermediate from Step 1 to the hot diphenyl ether over 20-30 minutes using a dropping funnel. Maintain the temperature at 250°C.

  • Once the addition is complete, hold the reaction at 250°C for an additional 30 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete, turn off the heating and allow the mixture to cool to below 100°C.

  • Add 200 mL of hexanes or petroleum ether to the cooled mixture to precipitate the product.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexanes to remove the diphenyl ether.

Step 3: Purification

  • Recrystallize the crude solid from hot ethanol.

  • Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. The final product should be a white to off-white solid.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Gould-Jacobs Reaction. Organic Chemistry Portal. Available at: [Link]

  • Gould–Jacobs reaction - Wikiwand. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available at: [Link]

  • (PDF) 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester - ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Available at: [Link]

  • Gould Jacobs Quinoline forming reaction - Biotage. Available at: [Link]

  • Troubleshooting: I Can't Reproduce an Earlier Experiment! - University of Rochester. Available at: [Link]

  • "Green" synthesis of ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylates. Available at: [Link]

  • Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents.
  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Preventing decomposition during high-temperature cyclization of quinolones

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for quinolone synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to fr...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for quinolone synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the high-temperature cyclization step, a critical but often challenging phase in the synthesis of many quinolone-based compounds. As Senior Application Scientists, we understand the nuances of these reactions and aim to provide you with actionable insights to prevent decomposition and optimize your synthetic outcomes.

I. Understanding the Challenge: Why Decomposition Occurs

High-temperature thermal cyclization is a cornerstone of classical quinolone syntheses, such as the Gould-Jacobs and Conrad-Limpach reactions.[1][2] These methods typically require temperatures exceeding 250°C to facilitate the intramolecular ring closure.[1][2][3] However, such drastic conditions can often lead to thermal decomposition of starting materials, intermediates, and even the desired quinolone product, resulting in reduced yields and complex purification challenges.[1][2]

Decomposition pathways can include decarboxylation, polymerization of reaction intermediates, and other undesirable side reactions.[4][5] The thermal stability of the specific quinolone derivative also plays a crucial role, with some structures being inherently more susceptible to degradation at elevated temperatures.[6]

II. Troubleshooting Guide: Preventing Decomposition

This section addresses common issues encountered during high-temperature quinolone cyclization and provides practical solutions.

FAQ 1: My reaction is turning dark, and the yield of the desired quinolone is low. What's causing this and how can I fix it?

Answer: A dark reaction mixture, often described as "tarring," is a classic sign of decomposition and polymerization.[5] This is particularly common in reactions like the Skraup and Doebner-von Miller syntheses, which use strongly acidic conditions at high temperatures.[5]

Causality: The high thermal energy and/or harsh acidic conditions can promote unwanted side reactions. For instance, in the Gould-Jacobs reaction, the anilidomethylenemalonate intermediate is subjected to temperatures around 250°C for cyclization.[3] At these temperatures, sensitive functional groups on the aniline ring or the malonate portion can degrade.

Solutions:

  • Optimize Reaction Temperature and Time: Carefully control the temperature to the minimum required for efficient cyclization. Prolonged heating, even at a slightly lower temperature, can sometimes be more beneficial than a short burst at a very high temperature.[7] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent unnecessary heating.[1]

  • Inert Atmosphere: If you suspect oxidative degradation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]

  • Solvent Choice: The use of a high-boiling, inert solvent is critical. Solvents like diphenyl ether, mineral oil, or Dowtherm A help to ensure uniform heat distribution and can significantly improve yields compared to running the reaction neat (without solvent).[2][8] In some cases, yields have been shown to increase to as high as 95% with the proper solvent choice.[8]

FAQ 2: I'm observing the formation of multiple products, and isolating the desired quinolone is difficult. What are the likely side reactions?

Answer: The formation of multiple products often points to a lack of regioselectivity or competing reaction pathways.

Causality: In syntheses like the Gould-Jacobs or Conrad-Limpach-Knorr, using an unsymmetrically substituted aniline can lead to cyclization at two different positions, resulting in a mixture of regioisomers.[1][2] The final ratio of these isomers is influenced by both steric and electronic factors of the substituents on the aniline ring.[2][7] Another common side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of ketone reactants.[5][9]

Solutions:

  • Strategic Choice of Starting Materials: When possible, choose symmetrical anilines to avoid issues with regioselectivity. If an unsymmetrical aniline is necessary, consider that electron-donating groups can sometimes facilitate the reaction, while electron-withdrawing groups may require more forceful conditions.[7]

  • Use of Protecting Groups: If your aniline or other starting materials contain sensitive functional groups that might react under high-temperature conditions, consider using protecting groups.[10][11] A protecting group masks a reactive functional group, preventing it from participating in unwanted side reactions. It can be removed in a subsequent step.[11] For example, an amino group can be protected as a carbamate to reduce its nucleophilicity.[11]

  • Alternative Synthetic Routes: If regioselectivity remains a persistent issue, exploring alternative, milder synthetic routes that offer better control may be the most efficient solution.

Experimental Protocol: Classical High-Temperature Cyclization (Gould-Jacobs Reaction)

This protocol outlines the traditional thermal cyclization step.

  • Preparation: Ensure the anilidomethylenemalonate intermediate is dry and free of residual ethanol from the previous condensation step.[3]

  • Solvent Addition: Dissolve the intermediate in a high-boiling solvent such as diphenyl ether (typically 5-10 mL per gram of intermediate).[3]

  • Heating: In a flask equipped with a reflux condenser, heat the solution to a vigorous reflux (around 250°C).[3]

  • Monitoring: Maintain the reflux for 30-60 minutes. The reaction can be monitored by TLC to follow the disappearance of the starting material.[3]

  • Workup: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.[3]

  • Isolation: Collect the solid product by filtration and wash it with a non-polar solvent like hexane to remove the high-boiling reaction solvent.[1][3]

Data Summary: Common Solvents for High-Temperature Cyclization
SolventBoiling Point (°C)CharacteristicsReference
Diphenyl Ether259Commonly used, provides high temperatures for cyclization.[2][3][8]
Mineral Oil>300Inert, high-boiling, and can facilitate high yields.[2][8]
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl, similar properties to diphenyl ether.[2][8]
1,2,4-Trichlorobenzene214Effective alternative with a slightly lower boiling point.[1]

Note: The choice of solvent should be carefully considered based on the specific substrate and desired reaction temperature.

Visualization of the Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: High-Temperature Cyclization cluster_step3 Step 3 & 4: Hydrolysis & Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic Attack Malonate Alkoxymethylenemalonate Ester Malonate->Intermediate Cyclized_Product 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Cyclized_Product ~250°C (Thermal Cyclization) Carboxylic_Acid Quinoline-3-carboxylic Acid Cyclized_Product->Carboxylic_Acid Saponification Final_Product 4-Hydroxyquinoline Carboxylic_Acid->Final_Product Decarboxylation

Caption: Key stages of the Gould-Jacobs quinolone synthesis.

III. Modern Alternatives to High-Temperature Cyclization

To circumvent the issues associated with high-temperature reactions, several modern synthetic strategies have been developed that proceed under milder conditions.

FAQ 3: Are there any reliable methods to perform quinolone cyclization at lower temperatures?

Answer: Yes, significant progress has been made in developing lower-temperature and more efficient methods for quinolone synthesis.

Modern Approaches:

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the Gould-Jacobs reaction, often leading to significantly shorter reaction times and improved yields.[3]

  • Transition Metal Catalysis: Various transition metals, including palladium, copper, and iron, can catalyze the cyclization reaction under much milder conditions.[7][12] For example, palladium-catalyzed carbonylative cyclizations can form 4-quinolones from 2-iodoanilines and alkynes, sometimes at room temperature.[8][12]

  • Photocatalysis: Light-mediated reactions, for instance using ruthenium catalysts, can promote the cyclization of indol derivatives to quinolones at room temperature.[13]

  • Reductive Cyclization: The reductive cyclization of o-nitrochalcones using a carbon monoxide surrogate like formic acid, catalyzed by palladium complexes, offers a viable route to 2-aryl-4-quinolones without the need for high-pressure CO gas.[14]

  • Ionic Liquids: The use of ionic liquids as catalysts or solvents can promote reactions like the Friedländer synthesis under solvent-free conditions with short reaction times and high yields, offering a greener alternative.[15]

Visualization of Alternative Synthetic Strategies

Alternative_Strategies cluster_alternatives Milder Alternative Methods High_Temp High-Temperature Cyclization (>250°C) Microwave Microwave-Assisted Synthesis High_Temp->Microwave avoids decomposition Transition_Metal Transition Metal Catalysis (Pd, Cu, Fe) High_Temp->Transition_Metal avoids decomposition Photocatalysis Photocatalysis (e.g., Ru catalyst) High_Temp->Photocatalysis avoids decomposition Reductive_Cyclization Reductive Cyclization High_Temp->Reductive_Cyclization avoids decomposition

Caption: Modern alternatives to high-temperature quinolone cyclization.

By understanding the underlying causes of decomposition and exploring both optimizations of classical methods and modern, milder alternatives, researchers can significantly improve the efficiency and success rate of quinolone synthesis.

IV. References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • MDPI. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. MDPI. [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information (NCBI). (2019). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information (NCBI). (2018). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]

  • Preprints.org. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Wikiwand. [Link]

  • YouTube. (2022). Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. [Link]

Sources

Optimization

Technical Support Center: Alternative Purification Methods for Ethyl 2-hydroxyquinoline-4-carboxylate

Welcome to the technical support center for the purification of Ethyl 2-hydroxyquinoline-4-carboxylate (CAS 5466-27-3). This guide is designed for researchers, scientists, and drug development professionals who may encou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-hydroxyquinoline-4-carboxylate (CAS 5466-27-3). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Here, we will explore common issues and provide detailed, field-tested alternative purification strategies.

I. Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of Ethyl 2-hydroxyquinoline-4-carboxylate and offers step-by-step solutions.

Question 1: My recrystallization attempt resulted in "oiling out" of the product instead of forming crystals. What should I do?

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid. This typically occurs when the solution is supersaturated or cooled too rapidly.

Causality: The high concentration of the solute and rapid temperature drop prevent the molecules from orienting themselves into a crystal lattice, leading to the formation of an amorphous oil.

Step-by-Step Solutions:

  • Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature. Insulation of the flask can help. Once at ambient temperature, proceed with gradual cooling in an ice bath or refrigerator.[1][2]

  • Increase Solvent Volume: The concentration of your compound might be too high. Add more of the hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.[1][2]

  • Solvent System Modification: If the above steps fail, the solvent system may be inappropriate. A binary solvent system can be effective.[2]

    • Dissolve the crude product in a "good" solvent where it is highly soluble (e.g., ethanol, ethyl acetate).

    • At an elevated temperature, add a "poor" solvent (an anti-solvent like hexanes or water) dropwise until the solution becomes slightly turbid.

    • Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.

Question 2: After purification, my compound has a low and broad melting point. What does this indicate and how can I fix it?

A low and broad melting point is a classic indicator of impurities. For Ethyl 2-hydroxyquinoline-4-carboxylate, the expected melting point is around 216-218 °C.[3][4]

Causality: Impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces, which results in a lower and broader melting point range.

Solutions:

  • Iterative Recrystallization: A single recrystallization may not be sufficient. A second recrystallization from a different solvent system can often remove persistent impurities.

  • Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon (e.g., Norit or Darco) to the hot solution before filtration.[5] Be cautious, as activated carbon can also adsorb your product, potentially reducing the yield.

  • Column Chromatography: If recrystallization fails to improve purity, column chromatography is a more rigorous purification method.

Question 3: My crude product is a dark, resinous material. How can I effectively purify it?

Resinous materials can be challenging to handle and purify. They are often a mixture of the desired product and polymeric or high-molecular-weight byproducts.

Solutions:

  • Precipitation/Trituration: Before attempting more complex methods, try to precipitate the product from the resin.[1]

    • Dissolve the crude resin in a suitable solvent.

    • Add a non-solvent to precipitate the desired compound, leaving the more soluble impurities in the solution.

    • Alternatively, triturate the resin with a solvent in which the desired product is sparingly soluble but the impurities are. This can sometimes solidify the product.

  • Column Chromatography: This is often the most effective method for separating the target compound from resinous impurities.[1] A detailed protocol is provided in the FAQ section.

Question 4: During silica gel column chromatography, my compound is not moving from the baseline. What is happening?

This issue is common with polar compounds like quinoline derivatives containing hydroxyl and carboxyl groups, which can interact strongly with the acidic silica gel.

Causality: The polar functional groups of your compound are strongly adsorbing to the polar stationary phase (silica gel), preventing elution with a moderately polar mobile phase.

Step-by-Step Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your eluent system (e.g., hexane/ethyl acetate).[1]

  • Add a Competitive Binder: Incorporating a small amount (0.5-1%) of a polar additive like acetic acid or triethylamine to the mobile phase can help.[6][7]

    • Acetic Acid: For acidic compounds, adding a small amount of acetic acid can help by protonating the compound, reducing its interaction with the silica gel.

    • Triethylamine: For basic compounds, triethylamine can neutralize the acidic sites on the silica gel, improving elution. Given the presence of the quinoline nitrogen, this can be an effective strategy.

  • Switch to a Different Stationary Phase: If the compound still adheres strongly, consider using a less acidic stationary phase like alumina or a reverse-phase C18 column.[8]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding alternative purification protocols for Ethyl 2-hydroxyquinoline-4-carboxylate.

FAQ 1: What is a reliable alternative to recrystallization for purifying Ethyl 2-hydroxyquinoline-4-carboxylate?

Flash column chromatography is a highly effective alternative for achieving high purity.

Workflow for Flash Column Chromatography:

A Slurry Preparation: Silica gel in initial mobile phase (e.g., Hexane:Ethyl Acetate 8:2) B Column Packing: Pour slurry and allow to pack A->B C Sample Loading: Dissolve crude product, adsorb onto silica gel, and load onto the column B->C D Elution: Start with initial mobile phase C->D E Gradient Elution (Optional): Gradually increase polarity (e.g., to Hexane:Ethyl Acetate 1:1) D->E F Fraction Collection: Collect fractions based on TLC analysis E->F G Combine & Evaporate: Combine pure fractions and remove solvent F->G A Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) B Extract with a weak aqueous base (e.g., Sodium Bicarbonate solution) A->B C Separate Layers B->C D Aqueous Layer: Contains the deprotonated product (carboxylate salt) C->D Aqueous Phase E Organic Layer: Contains non-acidic impurities C->E Organic Phase F Acidify the aqueous layer with a weak acid (e.g., Acetic Acid) to re-precipitate the product D->F G Filter and dry the purified product F->G

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Purity of Synthesized Ethyl 2-hydroxyquinoline-4-carboxylate by HPLC

For researchers and professionals in drug development, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of chemical analysis. This guide provides an in-depth, experie...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of chemical analysis. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for validating the purity of Ethyl 2-hydroxyquinoline-4-carboxylate. We will move beyond a simple recitation of steps to explore the scientific rationale behind method development choices, ensuring a robust and self-validating analytical system.

Ethyl 2-hydroxyquinoline-4-carboxylate is a key heterocyclic scaffold. Its synthesis, often achieved through methods like the Conrad-Limpach reaction, involves the condensation of anilines with β-ketoesters.[1][2] This process can introduce impurities, including unreacted starting materials, intermediates, or side-products, necessitating a highly selective and sensitive analytical method to confirm purity. Reversed-phase HPLC (RP-HPLC) is the predominant technique for such analyses due to its versatility in separating moderately polar to non-polar compounds.[3][4]

The Analytical Challenge: Understanding the Analyte and Potential Impurities

The structure of Ethyl 2-hydroxyquinoline-4-carboxylate features a polar hydroxyquinoline core and a more non-polar ethyl ester group, giving it an intermediate polarity. A successful HPLC method must be able to resolve this main compound from:

  • Starting Materials: Aniline and diethyl malonate (or a related β-ketoester).

  • Intermediates: Schiff base intermediates formed during the condensation step.[1]

  • Side-Products: Isomers or by-products from alternative cyclization pathways, a known consideration in quinoline synthesis.[5][6]

The goal is to develop a method with sufficient selectivity to separate all these species, ensuring the final purity value is accurate and reliable.

HPLC Method Development: A Strategic Approach

The development of a robust HPLC method is a systematic process. Our strategy focuses on optimizing the separation by carefully selecting the stationary phase (column) and the mobile phase.

The Foundation: Reversed-Phase Chromatography

Given the aromatic and moderately polar nature of the analyte, RP-HPLC is the logical choice. In this mode, a non-polar stationary phase is used with a polar mobile phase.[4] Hydrophobic molecules interact more strongly with the stationary phase, resulting in longer retention times.[3] Elution is typically achieved by increasing the concentration of an organic solvent (modifier) in the mobile phase, a technique known as gradient elution.

Core Logic of Method Development

The following diagram outlines the logical workflow for developing and validating the HPLC method.

MethodDevelopment cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) Col_Select Column Selection (C18 vs. Phenyl-Hexyl) MP_Opt Mobile Phase Optimization (ACN vs. MeOH, pH/Modifier) Col_Select->MP_Opt Initial Screening Grad_Tune Gradient Tuning (Slope, Time) MP_Opt->Grad_Tune Fine-tuning Selectivity Det_Opt Detector Optimization (Wavelength Selection) Grad_Tune->Det_Opt Ensuring Sensitivity SST System Suitability Testing (SST) Det_Opt->SST Final Method Achieved Specificity Specificity & Peak Purity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness AnalysisWorkflow start Start Analysis Run blank Inject Diluent (Blank) start->blank sst_injections Inject Working Standard (x5) for System Suitability blank->sst_injections check_sst SST Pass? sst_injections->check_sst std_check Inject Working Standard (Bracketing) check_sst->std_check Yes stop_fail STOP: Troubleshoot System check_sst->stop_fail No sample_injections Inject Sample Solution (x2) std_check->sample_injections process_data Process Data & Calculate Purity std_check->process_data After last sample sample_injections->std_check Inject multiple samples bracketed by standards end_run End of Run process_data->end_run

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 2-hydroxyquinoline-4-carboxylate and Its Derivatives

Audience: Researchers, scientists, and drug development professionals Objective: This guide provides an in-depth, objective comparison of the spectroscopic signatures of Ethyl 2-hydroxyquinoline-4-carboxylate against its...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides an in-depth, objective comparison of the spectroscopic signatures of Ethyl 2-hydroxyquinoline-4-carboxylate against its functionalized derivatives. By explaining the causality behind spectral shifts and providing robust experimental protocols, this document serves as a practical reference for the structural elucidation and characterization of this important class of heterocyclic compounds.

Introduction: The Structural Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals, including well-known antimalarial agents.[1] The biological activity of these compounds is profoundly influenced by the substitution pattern on the quinoline ring system. Ethyl 2-hydroxyquinoline-4-carboxylate serves as a vital parent compound and synthetic intermediate. Its characterization, and that of its derivatives, is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR).

A critical aspect of 2-hydroxyquinolines is their existence in a tautomeric equilibrium between the lactim (enol) form and the lactam (keto) form, also known as 2(1H)-quinolone.[2] This equilibrium is highly sensitive to the molecular environment, particularly solvent polarity. In polar solvents, the equilibrium heavily favors the more polar lactam form.[2] This phenomenon is the single most important factor governing the compound's spectroscopic properties and must be considered during analysis.

This guide will dissect the spectroscopic nuances of this scaffold using four primary analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of substituted quinolines.[1] It provides precise information on the electronic environment of each proton (¹H NMR) and carbon atom (¹³C NMR), allowing for the definitive assignment of substituent positions and conformational analysis.

Expertise & Causality: Why Substituents Dictate Chemical Shifts

The chemical shift (δ) of a nucleus is dictated by its local electronic environment. Substituents on the quinoline ring alter this environment through two primary mechanisms:

  • Inductive Effects: Electronegative substituents (e.g., -NO₂, -Cl) withdraw electron density through the sigma bonds, "deshielding" nearby nuclei and causing their signals to shift to a higher frequency (downfield).

  • Resonance Effects: Substituents with lone pairs (e.g., -OCH₃, -NH₂) or pi systems can donate or withdraw electron density through the conjugated π-system of the quinoline ring. This effect is position-dependent, primarily affecting the ortho and para positions relative to the substituent.

For instance, an electron-donating group (EDG) at the C6-position will increase electron density at C5 and C7, shielding these protons and shifting their signals upfield (lower ppm). Conversely, an electron-withdrawing group (EWG) will deshield them, causing a downfield shift.[3]

Data Presentation: Comparative ¹H NMR Chemical Shifts (δ, ppm)

The following table provides representative ¹H NMR data for Ethyl 2-hydroxyquinoline-4-carboxylate and two hypothetical derivatives in DMSO-d₆. This solvent is chosen for its ability to dissolve a wide range of organic compounds and its distinct solvent peak. The data illustrates the predictable shifts caused by EDGs and EWGs.

Proton Parent Compound 6-Methoxy Derivative (EDG) 6-Nitro Derivative (EWG) Rationale for Shift
H3 ~6.5 ppm~6.4 ppm~6.6 ppmMinor influence from distant C6 substituent.
H5 ~8.1 ppm~7.8 ppm~8.5 ppmSignificant shielding by EDG and deshielding by EWG at the para position.
H7 ~7.7 ppm~7.2 ppm~8.3 ppmSignificant shielding by EDG and deshielding by EWG at the ortho position.
H8 ~7.4 ppm~7.3 ppm~7.6 ppmLess pronounced effect at the meta position.
-OCH₂CH₃ ~4.3 ppm (q)~4.3 ppm (q)~4.3 ppm (q)Unaffected by ring substitution.
-OCH₂CH₃ ~1.3 ppm (t)~1.3 ppm (t)~1.3 ppm (t)Unaffected by ring substitution.
N-H (lactam) ~11.8 ppm (br s)~11.7 ppm (br s)~12.0 ppm (br s)The acidity of the N-H proton is influenced by the substituent.

Note: Data is illustrative, based on established principles of NMR spectroscopy.[4][5]

Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures high-quality, reproducible data.

  • Sample Preparation: Accurately weigh 5-10 mg of the quinoline derivative.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrumentation: Place the NMR tube in the spectrometer's spinner turbine, ensuring correct depth positioning.

  • Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like TMS.

    • Integrate the signals to determine the relative number of protons.

Visualization: Influence of Substituents on Chemical Shifts

G cluster_substituent Substituent Type cluster_effect Electronic Effect cluster_result ¹H NMR Spectral Shift EDG Electron Donating Group (EDG) e.g., -OCH₃, -NH₂ Shielding Shielding (Increased Electron Density) EDG->Shielding EWG Electron Withdrawing Group (EWG) e.g., -NO₂, -Cl Deshielding Deshielding (Decreased Electron Density) EWG->Deshielding Upfield Upfield Shift (Lower ppm) Shielding->Upfield Downfield Downfield Shift (Higher ppm) Deshielding->Downfield

Caption: Logical flow of substituent effects on ¹H NMR chemical shifts.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an indispensable, rapid technique for identifying the key functional groups present in a molecule. For Ethyl 2-hydroxyquinoline-4-carboxylate and its derivatives, it is particularly useful for confirming the presence of the ester and, crucially, for providing insight into the lactam-lactim tautomerism.

Expertise & Causality: Interpreting Vibrational Frequencies

The IR spectrum reveals the vibrational frequencies of chemical bonds. The position of a vibrational band depends on the bond strength and the masses of the atoms involved.

  • Carbonyl (C=O) Stretch: The ester carbonyl group gives a strong, sharp absorption. Its exact position is sensitive to the electronic environment. EWGs on the quinoline ring will increase the C=O bond order through induction, shifting the peak to a higher wavenumber (frequency).

  • O-H vs. N-H Stretch: In the solid state or in non-polar solvents where the lactim (enol) form might be present, a broad O-H stretch would be expected around 3300-2500 cm⁻¹.[6] However, due to the prevalence of the lactam (keto) form in most conditions, a sharper N-H stretch around 3200-3100 cm⁻¹ is more commonly observed, alongside the C=O of the quinolone ring itself.[2]

  • C-O Stretch: The ester C-O bonds produce strong absorptions in the 1300-1100 cm⁻¹ region.[7]

Data Presentation: Comparative Characteristic IR Absorptions (cm⁻¹)
Vibrational Mode Parent Compound Derivative with C6-Cl (EWG) Derivative with C6-NH₂ (EDG) Rationale for Shift
N-H Stretch (lactam) ~3150~3160~3140, plus N-H₂ stretchesInfluenced by substituent's effect on H-bonding and N-H acidity.
C-H Stretch (Aromatic) ~3050~3055~3045Generally consistent across derivatives.
C=O Stretch (Ester) ~1725~1735~1715EWG increases frequency; EDG decreases frequency via resonance.
C=O Stretch (Lactam) ~1660~1665~1650Similar trend to the ester C=O.
C=C Stretch (Aromatic) ~1600, 1550~1605, 1550~1595, 1555Minor shifts observed.
C-O Stretch (Ester) ~1250, 1150~1255, 1150~1245, 1155Sensitive to electronic effects.

Note: Wavenumbers are representative and can vary based on the physical state of the sample (solid vs. solution) and instrumentation.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducibility.

  • Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Visualization: ATR-FTIR Experimental Workflow

G A Clean ATR Crystal B Record Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Apply Consistent Pressure C->D E Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) D->E F Automatic Background Subtraction E->F G Analyze Final Spectrum F->G

Caption: Standard workflow for sample analysis using ATR-FTIR.

UV-Visible Spectroscopy: Analyzing the Conjugated π-System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophore. The extended conjugated π-system of the quinoline ring makes it an excellent candidate for this technique. The analysis is primarily used to confirm the presence of the quinoline scaffold and to observe how substituents modify its electronic structure.[10]

Expertise & Causality: Understanding Electronic Transitions and Spectral Shifts

The absorption of UV-Vis light promotes electrons from a lower energy molecular orbital to a higher energy one. For quinolines, the key transitions are:

  • π → π transitions:* Occur within the aromatic π-system and result in strong absorption bands.

  • n → π transitions:* Involve the promotion of a non-bonding electron (from N or O atoms) to an anti-bonding π* orbital. These are typically weaker than π → π* transitions.

Substituents can cause two types of shifts in the maximum absorption wavelength (λmax):

  • Bathochromic Shift (Red Shift): A shift to a longer λmax, caused by substituents that extend the conjugation or by electron-donating groups that raise the energy of the highest occupied molecular orbital (HOMO).[11]

  • Hypsochromic Shift (Blue Shift): A shift to a shorter λmax, often caused by substituents that disrupt conjugation or by changes in solvent polarity that affect the energy levels of the orbitals.

Data Presentation: Comparative UV-Vis Absorption Data (in Ethanol)
Compound λmax 1 (nm) λmax 2 (nm) Rationale for Shift
Parent Compound ~280~330Baseline π → π* and n → π* transitions of the quinolone chromophore.
6-Methoxy Derivative (EDG) ~285~345The -OCH₃ group's lone pairs participate in resonance, causing a bathochromic shift.
6-Nitro Derivative (EWG) ~290~360The -NO₂ group extends the conjugation, resulting in a significant bathochromic shift.

Note: λmax values are highly solvent-dependent.[12] Ethanol is a common polar protic solvent used for UV-Vis analysis.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, acetonitrile, water) in which the compound is soluble.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound by accurately weighing the sample and dissolving it in a precise volume of the chosen solvent.

  • Working Solution Preparation: Dilute the stock solution to prepare a working solution with an absorbance in the optimal range (0.2 - 1.0 AU). This ensures adherence to the Beer-Lambert Law.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).

  • Sample Measurement: Rinse and fill a cuvette with the working solution. Place it in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualization: Electronic Transitions in the Quinoline Chromophore

G LUMO LUMO (π*) HOMO HOMO (π) HOMO->LUMO π → π* (Strong Absorption) n n (non-bonding) n->LUMO n → π* (Weak Absorption)

Caption: Simplified energy diagram of electronic transitions in quinolines.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and, through fragmentation analysis, valuable structural information. It is a highly sensitive method used for both identification and quantification.

Expertise & Causality: Ionization and Fragmentation Pathways

The choice of ionization method is critical. Electrospray Ionization (ESI) is a soft technique that typically yields the protonated molecular ion ([M+H]⁺), confirming the molecular weight with minimal fragmentation.[13] Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule.

For quinoline-4-carboxylic acid derivatives, common fragmentation pathways under EI conditions include:[14][15]

  • Loss of the ester group: Cleavage can result in the loss of the ethoxy radical (•OCH₂CH₃) or the entire ethyl carboxylate group.

  • Decarboxylation: The loss of CO₂ (44 Da) from the molecular ion is a common fragmentation for carboxylic acids and their esters.[16]

  • Loss of COOH: Elimination of a carboxyl radical (•COOH, 45 Da) is also frequently observed.[14]

  • Ring Fragmentation: The stable quinoline ring can fragment further, often by losing hydrogen cyanide (HCN, 27 Da).[14]

Substituents can influence fragmentation by stabilizing or destabilizing the resulting fragment ions.

Data Presentation: Key Fragment Ions (m/z) in EI-MS
Compound M⁺• [M-CO₂]⁺• [M-COOH]⁺ Other Key Fragments
Parent Compound (MW: 217.22) 217173172144 (loss of ester), 116
6-Chloro Derivative (MW: 251.66) 251/253207/209206/208178/180 (loss of ester)
6-Amino Derivative (MW: 232.25) 232188187159 (loss of ester)

Note: The presence of chlorine results in characteristic isotopic peaks (M⁺• and M+2⁺• in an ~3:1 ratio). The molecular ion is often the base peak for these stable aromatic systems.[14]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • LC Separation (Optional but Recommended):

    • Inject the sample onto a suitable HPLC column (e.g., C18).

    • Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from impurities. Formic acid aids in protonation for positive ion mode ESI.

  • MS Ionization: The eluent from the LC is directed into the mass spectrometer's ESI source. Set the source parameters (e.g., capillary voltage, gas flow, temperature) to optimize ionization of the target analyte.

  • MS Analysis:

    • Full Scan Mode: Acquire data over a wide m/z range (e.g., 100-500) to detect the [M+H]⁺ ion and confirm molecular weight.

    • Tandem MS (MS/MS): For structural confirmation, select the [M+H]⁺ ion as the precursor, subject it to collision-induced dissociation (CID), and analyze the resulting product ions. This provides fragmentation data from a soft ionization method.

  • Data Interpretation: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Visualization: Common Fragmentation Pathway of the Parent Compound

G A [M]⁺• m/z 217 B [M-CO₂]⁺• m/z 173 A->B - CO₂ C [M-•COOH]⁺ m/z 172 A->C - •COOH D [M-C₂H₅O•]⁺ m/z 172 A->D - •OC₂H₅ E [C₉H₆NO]⁺ m/z 144 C->E - C₂H₂

Caption: Proposed EI fragmentation pathways for the parent compound.[14][16]

Conclusion

The comprehensive spectroscopic analysis of Ethyl 2-hydroxyquinoline-4-carboxylate and its derivatives is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy offers the definitive map of the molecular skeleton, IR spectroscopy confirms functional groups and tautomeric form, UV-Vis spectroscopy probes the electronic nature of the conjugated system, and Mass Spectrometry validates the molecular weight and reveals fragmentation patterns. By understanding the causal relationships between chemical structure and spectral output, researchers can confidently characterize these vital compounds, paving the way for further innovation in drug discovery and materials science.

References

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • BenchChem. Application Note: 1H NMR Characterization of Substituted Quinolines.
  • BenchChem. Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR).
  • ResearchGate. UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in.... Available from: [Link]

  • PubMed. [Photoluminescence and UV-Vis absorption spectra characteristics of metal complexes of 8-hydroxyquinoline]. Available from: [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available from: [Link]

  • ResearchGate. Absorption spectra of 8-hydroxyquinoline at 3.33 x 10 -5 M and the.... Available from: [Link]

  • ResearchGate. Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Available from: [Link]

  • ResearchGate. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. Available from: [Link]

  • ResearchGate. FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide.... Available from: [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • University of California, Davis. Table of Characteristic IR Absorptions. Available from: [Link]

  • European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available from: [Link]

Sources

Validation

A Comparative Analysis of Quinolone Synthesis: The Conrad-Limpach vs. Gould-Jacobs Pathways

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including potent antibacterial and anticancer agents.[1] For researchers and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including potent antibacterial and anticancer agents.[1] For researchers and professionals in drug development, the efficient synthesis of this heterocyclic system is of paramount importance. Among the classical methods, the Conrad-Limpach and Gould-Jacobs syntheses have long been fundamental routes to 4-hydroxyquinolines and their corresponding quinolone tautomers. This guide provides an in-depth, comparative study of these two seminal reactions, offering insights into their mechanisms, practical applications, and inherent limitations to aid in the strategic selection of a synthetic route.

At a Glance: Key Distinctions

FeatureConrad-Limpach SynthesisGould-Jacobs Synthesis
Primary Reagents Anilines and β-ketoestersAnilines and alkoxymethylenemalonate esters
Initial Reaction Condensation to form an enamine (Schiff base)Michael addition followed by elimination
Key Intermediate β-anilinocrotonateAnilidomethylenemalonate
Cyclization High-temperature thermal cyclization (~250 °C)High-temperature thermal cyclization (>250 °C)
Initial Product 4-hydroxyquinolines4-hydroxy-3-carboalkoxyquinolines
Key Limitation High temperatures, potential for Knorr synthesis side productHigh temperatures, multi-step sequence, potential for product decomposition
Typical Yields Moderate to high (up to 95% with appropriate solvent)Low to moderate (can be improved with modern techniques)

The Conrad-Limpach Synthesis: A Direct Approach to 4-Quinolones

First described in 1887 by Max Conrad and Leonhard Limpach, this synthesis involves the condensation of anilines with β-ketoesters.[2][3] The reaction is typically a two-step process, beginning with the formation of a β-aminoacrylate (a Schiff base), followed by a high-temperature intramolecular cyclization to yield a 4-hydroxyquinoline.[2][4]

Mechanistic Pathway

The reaction is initiated by the nucleophilic attack of the aniline's amino group on the carbonyl of the β-ketoester. This is followed by dehydration to form the key enamine intermediate. The crucial and rate-determining step is the thermal cyclization, which requires significant thermal energy (around 250 °C) to overcome the activation barrier of forming a high-energy intermediate that disrupts the aromaticity of the aniline ring.[2][5]

Conrad_Limpach Aniline Aniline Intermediate β-Anilinocrotonate (Enamine Intermediate) Aniline->Intermediate Condensation (-H₂O) Ketoester β-Ketoester Ketoester->Intermediate Product 4-Hydroxyquinoline Intermediate->Product Thermal Cyclization (~250 °C, -ROH)

Caption: The reaction pathway of the Conrad-Limpach synthesis.

Experimental Considerations and Insights

A critical factor in the success of the Conrad-Limpach synthesis is the choice of solvent for the high-temperature cyclization step. Early work without a solvent resulted in moderate yields, often below 30%.[2][3] However, the use of high-boiling, inert solvents such as mineral oil or diphenyl ether has been shown to dramatically increase yields, in some cases up to 95%.[2][3] The solvent's role is to facilitate efficient heat transfer to drive the reaction to completion while minimizing decomposition.

It is also important to note the potential for a competing reaction, the Knorr quinoline synthesis, which can occur at higher initial condensation temperatures (around 140°C).[2] Under these conditions, the aniline may attack the ester group of the β-ketoester, leading to the formation of a 2-hydroxyquinoline. Therefore, controlling the initial reaction temperature is crucial for regioselectivity.

The Gould-Jacobs Synthesis: A Pathway to Functionalized Quinolones

Introduced in 1939, the Gould-Jacobs reaction provides a versatile method for preparing 4-hydroxyquinoline derivatives, which can be further modified.[3][6] This multi-step synthesis begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[6][7]

Mechanistic Pathway

The synthesis commences with a nucleophilic attack of the aniline on the electron-deficient double bond of the malonate ester, followed by the elimination of an alcohol to form an anilidomethylenemalonate intermediate.[6][7] This intermediate then undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.[6][7] The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the core 4-hydroxyquinoline structure.[7]

Gould_Jacobs Aniline Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 Condensation (-ROH) Malonate Alkoxymethylenemalonate Ester Malonate->Intermediate1 Intermediate2 4-Hydroxy-3-carboalkoxyquinoline Intermediate1->Intermediate2 Thermal Cyclization (>250 °C) Product 4-Hydroxyquinoline Intermediate2->Product Saponification & Decarboxylation

Caption: The multi-step reaction pathway of the Gould-Jacobs synthesis.

Experimental Considerations and Insights

Similar to the Conrad-Limpach synthesis, the Gould-Jacobs reaction requires high temperatures for the cyclization step, often exceeding 250 °C.[3][6] This can lead to product decomposition and undesirable side reactions, often resulting in low overall yields.[3] The regioselectivity can also be an issue when using asymmetrically substituted anilines, potentially leading to a mixture of products.[3]

Modern adaptations, such as the use of microwave irradiation, have significantly improved the efficiency of the Gould-Jacobs reaction.[6] Microwave-assisted synthesis can dramatically shorten reaction times and improve yields. For instance, studies have shown that increasing the temperature from 250 °C to 300 °C in a microwave reactor can significantly increase the yield of the cyclized product, with an optimal condition of 300 °C for 5 minutes providing an isolated yield of 47% in one reported case.[6][8]

Head-to-Head Comparison: Performance and Practicality

ParameterConrad-Limpach SynthesisGould-Jacobs Synthesis
Starting Materials Readily available anilines and β-ketoesters.Readily available anilines and specialized malonate esters.
Reaction Conditions High temperatures are essential for cyclization. The choice of a high-boiling solvent is critical for high yields.[2][3]Requires very high temperatures for cyclization, which can lead to degradation.[3][6] Modern microwave methods offer improved control and efficiency.[6][8]
Yield & Purity Can achieve high yields (up to 95%) under optimized conditions.[2][3] Purity can be affected by the formation of the Knorr side product.Classical methods often result in low yields due to harsh conditions.[3] Microwave-assisted protocols can significantly improve yields.[6][8]
Substrate Scope Generally broad, but electron-withdrawing groups on the aniline ring can hinder cyclization.[9]Effective for anilines, particularly those with electron-donating groups at the meta-position.[6][7]
Advantages More direct route to 4-hydroxyquinolines without an ester substituent at the 3-position.The resulting product is functionalized with a carboalkoxy group at the 3-position, which can be valuable for further derivatization.
Disadvantages High temperatures and the potential for regioselectivity issues (4-quinolone vs. 2-quinolone).[2]Multi-step process with often low overall yields in the classical protocol.[3] High temperatures can cause decomposition.[3]

Experimental Protocols

Conrad-Limpach Synthesis: Classical Thermal Protocol

Step 1: Formation of Ethyl β-anilinocrotonate

  • In a round-bottom flask, mix equimolar amounts of aniline and ethyl acetoacetate.

  • Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.[1]

  • Remove the water formed during the reaction, either by azeotropic distillation with a solvent like toluene or under reduced pressure. The crude product can often be used directly in the next step.[1]

Step 2: Thermal Cyclization

  • In a flask equipped with a thermometer and a reflux condenser, heat a high-boiling solvent (e.g., mineral oil or diphenyl ether) to approximately 250 °C.[1]

  • Slowly add the crude ethyl β-anilinocrotonate to the hot solvent.

  • Maintain the reaction at 250 °C for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The 4-hydroxy-2-methylquinoline product often crystallizes upon cooling.[1]

  • Collect the solid product by vacuum filtration and wash with a low-boiling solvent (e.g., petroleum ether) to remove the high-boiling solvent.[1]

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[1]

Gould-Jacobs Synthesis: Microwave-Assisted Protocol

Step 1 & 2: Condensation and Cyclization

  • In a 2.5 mL microwave vial, add aniline (e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (DEEM) (e.g., 6.0 mmol). The excess DEEM can serve as both a reagent and a solvent.[6][8]

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for a specified time (e.g., 5-20 minutes) as determined by optimization experiments.[6][8]

  • Cool the vial to room temperature. The precipitated product can be filtered off and washed with a cold solvent like acetonitrile.[8]

  • The resulting solid can be dried under vacuum.

Step 3 & 4: Saponification and Decarboxylation (if required)

  • Dissolve the 4-hydroxy-3-carboethoxyquinoline product in an ethanolic solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).[6]

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.[6]

  • Collect the solid by filtration, wash with cold water, and dry.

  • Place the dried quinoline-3-carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases to obtain the final 4-hydroxyquinoline.[6]

Conclusion

Both the Conrad-Limpach and Gould-Jacobs syntheses are powerful and enduring methods for the construction of the quinolone ring system. The choice between them is dictated by the specific synthetic goal. The Conrad-Limpach synthesis offers a more direct route to 4-hydroxyquinolines, while the Gould-Jacobs synthesis provides an intermediate that is conveniently functionalized for further chemical exploration. While both classical methods are hampered by the need for high temperatures, modern advancements, particularly in microwave-assisted synthesis, have breathed new life into these reactions, making them more efficient and amenable to the demands of contemporary drug discovery and development. A thorough understanding of the mechanisms and experimental nuances of each pathway is crucial for any researcher aiming to synthesize novel quinolone-based compounds.

References

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

  • RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

  • ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]

  • NIH. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

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Comparative

Biological activity comparison of 2-hydroxy vs 4-hydroxyquinoline derivatives

An In-Depth Comparative Guide to the Biological Activities of 2-Hydroxyquinoline and 4-Hydroxyquinoline Derivatives For researchers and scientists in the field of medicinal chemistry and drug development, the quinoline s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activities of 2-Hydroxyquinoline and 4-Hydroxyquinoline Derivatives

For researchers and scientists in the field of medicinal chemistry and drug development, the quinoline scaffold represents a "privileged structure"—a molecular framework that consistently yields biologically active compounds.[1][2] Among its myriad derivatives, the positional isomers 2-hydroxyquinoline and 4-hydroxyquinoline are of particular interest. The seemingly subtle shift of a hydroxyl group from position 2 to position 4 dramatically alters the molecule's electronic properties, reactivity, and spatial arrangement, leading to distinct and diverse pharmacological profiles.

This guide provides a comprehensive comparison of the biological activities of these two pivotal classes of compounds. We will delve into their structural nuances, compare their performance across key therapeutic areas supported by experimental data, and provide detailed protocols for their evaluation, offering a holistic view for professionals engaged in the synthesis and application of these versatile heterocycles.

The Decisive Influence of Structure: A Tale of Two Tautomers

The core difference between 2-hydroxyquinoline and 4-hydroxyquinoline lies in their tautomeric nature. Both exist in a dynamic equilibrium between an enol form (the hydroxyquinoline) and a more stable keto form (the quinolinone).[3] This lactam-lactim tautomerism is the cornerstone of their chemical versatility, allowing them to react as either form and providing a rich platform for chemical modifications.[3]

  • 2-Hydroxyquinoline exists in equilibrium with its keto tautomer, quinolin-2(1H)-one .

  • 4-Hydroxyquinoline is in equilibrium with its keto tautomer, quinolin-4(1H)-one .

This structural duality profoundly impacts their ability to form hydrogen bonds and chelate metal ions—mechanisms central to many biological interactions.[4][5] While the 8-hydroxyquinoline isomer is the most renowned metal chelator due to the proximity of its nitrogen and hydroxyl groups, the 2- and 4-hydroxy isomers also possess these capabilities, influencing their mechanisms of action.[4][5]

Tautomers cluster_2HQ 2-Hydroxyquinoline Tautomerism cluster_4HQ 4-Hydroxyquinoline Tautomerism 2HQ_enol 2-Hydroxyquinoline (Enol Form) 2HQ_keto Quinolin-2(1H)-one (Keto Form) 2HQ_enol->2HQ_keto Equilibrium 4HQ_enol 4-Hydroxyquinoline (Enol Form) 4HQ_keto Quinolin-4(1H)-one (Keto Form) 4HQ_enol->4HQ_keto Equilibrium

Caption: Keto-enol tautomerism in 2- and 4-hydroxyquinoline.

A Head-to-Head Comparison of Biological Activities

While both scaffolds are pharmacologically versatile, the position of the hydroxyl group often channels their derivatives toward different therapeutic applications.

Anticancer Activity

Both classes of compounds have demonstrated significant potential as anticancer agents, typically exerting their effects through cytotoxicity, induction of apoptosis, and cell cycle arrest.[1][6]

  • 2-Hydroxyquinoline Derivatives: These compounds have shown broad-spectrum cytotoxicity against a range of cancer cell lines.[1] Their mechanisms often involve the disruption of key signaling pathways essential for cancer cell survival. For instance, 8-Hydroxy-2-quinolinecarbaldehyde has demonstrated potent activity against hepatocellular carcinoma (Hep3B) cells.[1][7]

  • 4-Hydroxyquinoline Derivatives: This class is also a rich source of cytotoxic agents.[6][8] Notably, some derivatives have shown selective toxicity towards multidrug-resistant (MDR) cancer cells, a critical advantage in chemotherapy.[6] Their ability to overcome resistance mechanisms makes them highly valuable candidates for further development.

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
2-Hydroxyquinoline 8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)6.25 ± 0.034[1][7]
2-Hydroxyquinoline 2-Styryl-8-hydroxyquinolineHeLa (Cervical Cancer)2.52[1]
4-Hydroxyquinolone Compound 3g (modified analogue)HCT116 (Colon Carcinoma)16.2[8]
4-Hydroxyquinolone Compound 3g (modified analogue)A549 (Lung Carcinoma)20.1[8]
Antimicrobial Activity

The quinoline core is foundational to many antimicrobial drugs. Here, the 4-hydroxyquinoline scaffold has a particularly storied history.

  • 2-Hydroxyquinoline Derivatives: These compounds exhibit significant activity against various pathogenic bacteria and fungi, interfering with essential microbial processes.[1][9]

  • 4-Hydroxyquinoline Derivatives: The 4-quinolone core is the backbone of the highly successful fluoroquinolone class of antibiotics.[6] The serendipitous discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline during chloroquine synthesis paved the way for this entire class of drugs.[6] Derivatives have also demonstrated potent antifungal properties.[2]

Table 2: Comparative Antimicrobial Activity (MIC Values)

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
2-Hydroxyquinoline N-amino-4,7-dimethyl-6-nitroquinoline-2-one derivative (VII)E. coli- (Active)[9]
2-Hydroxyquinoline N-amino-4,7-dimethyl-6-nitroquinoline-2-one derivative (VII)S. aureus- (Active)[9]
4-Hydroxyquinoline Quinolinequinone (QQ7/QQ8)C. albicans4.88[10]
4-Aminoquinoline 6-chlorocyclopentaquinolinamine (7b)MRSA0.125 mM[11]
Antimalarial and Antiviral Activity

The quinoline scaffold is arguably most famous for its role in combating parasitic and viral diseases. The 4-substituted quinolines, in particular, are cornerstones of antimalarial therapy.

  • 4-Hydroxy/Aminoquinoline Derivatives: This class includes the world-renowned antimalarials chloroquine and hydroxychloroquine.[11][12] While these are 4-amino derivatives, their 4-hydroxy (4-quinolone) counterparts also exhibit potent antimalarial activity, often by targeting the parasite's cytochrome bc₁ complex.[13] This scaffold has also been extensively investigated for antiviral activity against a range of viruses, including flaviviruses (like Dengue) and coronaviruses, where they can interfere with the early stages of infection.[14][15]

  • 2-Hydroxyquinoline Derivatives: While less prominent in this area than their 4-substituted isomers, derivatives of 2-hydroxyquinoline have also been explored for antiviral properties and have shown inhibitory activity against various viruses.[16]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these compounds relies on standardized assays. Below are detailed protocols for determining cytotoxicity and antimicrobial efficacy.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, the cytotoxic potential of a compound. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., Hep3B, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the hydroxyquinoline derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a solvent-only control. Incubate the plates for 48 to 72 hours.[1]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: Workflow for determining cytotoxicity via MTT assay.

Protocol 2: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the hydroxyquinoline derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

The comparison between 2-hydroxyquinoline and 4-hydroxyquinoline derivatives reveals a fascinating case study in structure-activity relationships. Both scaffolds are undeniably powerful and versatile platforms for drug discovery.

  • 4-Hydroxyquinoline derivatives have a more established and profound legacy in the realms of antibacterial and antimalarial therapies, forming the basis of entire drug classes.[6][12] Their potential in developing agents against drug-resistant pathogens remains a highly active area of research.

  • 2-Hydroxyquinoline derivatives , while also possessing potent antimicrobial and anticancer properties, represent a scaffold with a broad and perhaps more evenly distributed range of explored biological activities, including significant anti-inflammatory and antidiabetic potential.[1][17]

Ultimately, this guide underscores that while the position of the hydroxyl group provides a foundational influence, the true therapeutic potential is unlocked through careful and creative substitution on the quinoline ring. The choice between a 2-hydroxy or 4-hydroxyquinoline core should be a strategic one, guided by the specific biological target and the desired mechanism of action. Continued exploration of both isomeric scaffolds is certain to yield the next generation of innovative therapeutics.

References

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Institutes of Health (NIH). Available at: [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Institutes of Health (NIH). Available at: [Link]

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. National Institutes of Health (NIH). Available at: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central (PMC). Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central (PMC). Available at: [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PubMed Central (PMC). Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Synthesis, Antimicrobial, and Antiviral Activities of Some New 5-sulphonamido-8-hydroxyquinoline Derivatives. PubMed. Available at: [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. PubMed Central (PMC). Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Chemistry. Available at: [Link]

  • Structures of 2-hydroxyquinoline derivatives. ResearchGate. Available at: [Link]

  • 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. Dove Medical Press. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central (PMC). Available at: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PubMed Central (PMC). Available at: [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PubMed Central (PMC). Available at: [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available at: [Link]

  • Recent developments in antimalarial activities of 4-aminoquinoline derivatives. PubMed. Available at: [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Comparing In Vitro Antioxidant Activity Assays for Ethyl 2-Hydroxyquinoline-4-Carboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold stands out as a "privileged structure" due to the diverse biolog...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold stands out as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1][2] Among these, Ethyl 2-hydroxyquinoline-4-carboxylate and its analogues are of significant interest, not only as versatile synthetic intermediates but also as precursors to compounds with potential antioxidant properties.[3] The capacity of these molecules to mitigate oxidative stress is a critical area of investigation, as dysregulation of reactive oxygen species (ROS) is implicated in numerous pathologies, from neurodegenerative diseases to cancer.[1]

This guide provides an in-depth comparison of the most common in vitro assays used to evaluate the antioxidant activity of Ethyl 2-hydroxyquinoline-4-carboxylate derivatives. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, the inherent limitations of each method, and the interpretation of data, empowering researchers to design robust, self-validating studies.

The Chemical Rationale: How Hydroxyquinolines Combat Oxidative Stress

The antioxidant potential of hydroxyquinoline derivatives is intrinsically linked to their molecular structure, particularly the phenolic hydroxyl group.[4][5][6] These compounds primarily neutralize free radicals through two predominant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][5]

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it. The resulting antioxidant radical is typically stabilized by resonance, rendering it less reactive.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation. This is often followed by proton transfer (SET-PT) to yield a stable product.

The efficiency of these processes is influenced by factors like bond dissociation energies and ionization potentials, which can be fine-tuned by the various substituents on the quinoline ring.[1] Understanding these foundational mechanisms is crucial for selecting an assay that can accurately reflect the antioxidant capacity of a specific derivative.

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) QH Quinoline-OH Q_radical Quinoline-O• QH->Q_radical H• donation R Radical (R•) RH Quenched Radical (RH) R->RH QH2 Quinoline-OH QH_cation Quinoline-OH•+ QH2->QH_cation e- donation R2 Radical (R•) R_anion Anion (R-) R2->R_anion Antioxidant Antioxidant Mechanism cluster_HAT cluster_HAT Antioxidant->cluster_HAT cluster_SET cluster_SET Antioxidant->cluster_SET

Caption: General mechanisms of free radical scavenging by antioxidants.

Comparative Analysis of Key Antioxidant Assays

No single assay can provide a complete profile of a compound's antioxidant activity. Different assays rely on different reaction mechanisms and conditions. Therefore, employing a battery of tests is a scientifically rigorous approach. We will compare three widely used methods: DPPH, ABTS, and FRAP.

Assay Principle Mechanism Advantages Limitations Relevance for Quinolines
DPPH Reduction of the stable DPPH• radical (purple) to DPPH-H (yellow/colorless).[7][8]Primarily HAT, with some SET contribution.Simple, rapid, cost-effective, uses a stable radical.[8][9]Absorbance may be affected by colored compounds; reaction kinetics can be slow; not performed at physiological pH.[9]Good initial screening tool. The presence of the quinoline chromophore may require careful selection of blank controls.
ABTS Reduction of the pre-formed ABTS•+ radical cation (blue-green) to its colorless neutral form.[10]Both HAT and SET.Applicable to both hydrophilic and lipophilic compounds; can be used at different pH values; faster reaction kinetics than DPPH.[10]The radical is not representative of physiological radicals.Excellent for comparing derivatives with varying solubility and for confirming DPPH results. Large differences between DPPH and ABTS results have been observed for some quinoline derivatives.[10]
FRAP Reduction of a colorless Fe³⁺-TPTZ complex to a blue-colored Fe²⁺-TPTZ complex.[11][12]Exclusively SET.Simple, fast, and reproducible.[13] Measures total reducing power.Performed at an acidic pH (3.6), which is not physiological and can affect the ionization of phenolic groups.[12][13] Does not react with some antioxidants like thiols.Useful for specifically quantifying the electron-donating capacity of the derivatives, complementing HAT-based assays.

Detailed Experimental Protocols

The following protocols are standardized starting points. Researchers should optimize concentrations and incubation times based on the specific activity of the derivatives being tested.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the quinoline derivative to donate a hydrogen atom or electron to the stable DPPH radical.[8] The reduction of DPPH is monitored by the decrease in absorbance at ~517 nm.[12][14]

G A Prepare Stock Solutions - Test Compounds (in Ethanol/DMSO) - DPPH• Solution (0.1 mM in Ethanol) - Standard (Ascorbic Acid/Trolox) B Assay Plate Setup - Add 100 µL of Test Compound dilutions - Add 100 µL of Standard dilutions - Add 100 µL of Solvent (Blank) A->B C Initiate Reaction Add 100 µL of DPPH• Solution to all wells. B->C D Incubate 30 minutes in the dark at room temperature. C->D E Measure Absorbance Read at 517 nm using a microplate reader. D->E F Calculate % Inhibition [(Abs_control - Abs_sample) / Abs_control] x 100 E->F G Determine IC50 Value F->G G cluster_prep Radical Generation (Pre-Assay) A Mix ABTS (7 mM) and Potassium Persulfate (2.45 mM) in equal volumes. B Incubate in Dark 12-16 hours at room temperature to form ABTS•+ radical. C Dilute ABTS•+ Solution with Ethanol to an absorbance of ~0.70 at 734 nm. E Initiate Reaction Add 180 µL of diluted ABTS•+ solution. C->E D Assay Setup - Add 20 µL Test Compound dilutions - Add 20 µL Standard dilutions D->E F Incubate ~6-10 minutes at room temperature. E->F G Measure Absorbance Read at 734 nm. F->G H Calculate % Inhibition & IC50 G->H

Caption: Workflow for the ABTS antioxidant assay.

Step-by-Step Protocol:

  • Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [10]2. Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: In a 96-well plate, add 20 µL of various concentrations of your quinoline derivatives or standard.

  • Reaction Initiation: Add 180 µL of the ABTS•+ working solution to each well and mix.

  • Measurement: After a 6-10 minute incubation period, measure the absorbance at 734 nm. [10]6. Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. [12]

G cluster_prep FRAP Reagent Preparation (Fresh) A Mix in 10:1:1 ratio: 1. Acetate Buffer (300 mM, pH 3.6) 2. TPTZ Solution (10 mM in 40 mM HCl) 3. FeCl₃ Solution (20 mM) B Warm reagent to 37°C before use. A->B D Initiate Reaction Add 180 µL of pre-warmed FRAP reagent. B->D C Assay Setup - Add 20 µL Test Compound dilutions - Add 20 µL Standard (FeSO₄) dilutions C->D E Incubate 15-30 minutes at 37°C in the dark. D->E F Measure Absorbance Read at 593 nm. E->F G Calculate Ferric Reducing Power (e.g., in µM Fe²⁺ equivalents) F->G

Caption: Workflow for the FRAP antioxidant assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use. [12]2. Standard Curve: Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

  • Assay Procedure: In a 96-well plate, add 20 µL of your quinoline derivatives, standard solutions, or a solvent blank.

  • Reaction Initiation: Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark. [12][13]6. Measurement: Measure the absorbance at 593 nm. [12]7. Calculation: Determine the FRAP value of the samples by comparing their absorbance to the standard curve. Results are typically expressed as µM of Fe(II) equivalents.

Conclusion and Recommendations

Evaluating the in vitro antioxidant activity of Ethyl 2-hydroxyquinoline-4-carboxylate derivatives requires a multi-assay approach to build a comprehensive and trustworthy profile.

  • Initial Screening: The DPPH assay serves as an excellent, high-throughput initial screen due to its simplicity and cost-effectiveness. [14][15]* Confirmation and Broader Mechanism: The ABTS assay should be used to confirm the findings from the DPPH assay. Its applicability to a wider range of compounds and pH values provides a more robust assessment of radical scavenging ability. [10]Discrepancies between DPPH and ABTS results can offer insights into the specific reactivity of the derivatives. [10]* Quantifying Reducing Power: The FRAP assay specifically quantifies the electron-donating capacity of the derivatives. [11]This provides a distinct piece of mechanistic information that complements the radical scavenging data from DPPH and ABTS assays.

By systematically applying these validated methods, researchers can objectively compare the performance of different derivatives, elucidate structure-activity relationships, and identify the most promising candidates for further development as therapeutic agents. This logical, evidence-based approach ensures the scientific integrity of the findings and provides a solid foundation for subsequent preclinical investigations.

References

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives. (n.d.). Growing Science. Retrieved January 16, 2026, from [Link]

  • In vitro antioxidant activity of quinoline compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). UI Scholars Hub. Retrieved January 16, 2026, from [Link]

  • Synthesis of quinolines and their In vitro antioxidant activities under solvent free conditions by using the SiO2–Zn–MgO as. (2012, October 28). Journal of Applied Pharmaceutical Science. Retrieved January 16, 2026, from [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. (2021, December 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 16, 2026, from [Link]

  • Antioxidative or Prooxidative Effect of 4-hydroxyquinoline Derivatives on Free-Radical-Initiated Hemolysis of Erythrocytes Is Due to Its Distributive Status. (2002, March 15). PubMed. Retrieved January 16, 2026, from [Link]

  • Antioxidant activities of bioactive derivatives in ABTS radical-scavenging assay. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis, ABTS-Radical Scavenging Activity, and Antiproliferative and Molecular Docking Studies of Novel Pyrrolo[1,2- a ]quinoline Derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. (n.d.). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]

  • Antioxidant activity of synthesized compounds by FRAP assay method. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Antioxidant capacity evaluation via FRAP. Compounds were evaluated for... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Retrieved January 16, 2026, from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. Retrieved January 16, 2026, from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). PMC. Retrieved January 16, 2026, from [Link]

  • Theoretical Study of the Antioxidant Activity of 8-Hydroxyquinoline Derivatives in Gas phase and in Methanol. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Anti-oxidant assays by ABTS method [Abs (control) À Abs (test)/Abs... (n.d.). ResearchGate. Retrieved January 16, 2026, from https://www.researchgate.net/figure/Anti-oxidant-assays-by-ABTS-method-Abs-control-Abs-test-Abs-control-100_tbl1_362241517
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025, August 9). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (n.d.). Retrieved January 16, 2026, from [Link]

  • Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. (n.d.). Retrieved January 16, 2026, from [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). Retrieved January 16, 2026, from [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. (n.d.). Retrieved January 16, 2026, from [Link]

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Comparative

A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Derivatives as Anti-inflammatory Agents

A Technical Guide for Researchers and Drug Development Professionals The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological a...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Among these, quinoline-carboxylic acids have garnered significant interest as potential anti-inflammatory agents. This guide provides a comparative analysis of the anti-inflammatory properties of two key positional isomers: quinoline-2-carboxylic acid and quinoline-4-carboxylic acid derivatives. We will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols for their evaluation.

The Quinoline Core: A Foundation for Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases. The search for novel anti-inflammatory agents has led researchers to explore the therapeutic potential of various heterocyclic compounds, with quinolines being a particularly promising class. The position of the carboxylic acid group on the quinoline ring system significantly influences the molecule's physicochemical properties and its interaction with biological targets, leading to distinct anti-inflammatory profiles for quinoline-2-carboxylic acid and quinoline-4-carboxylic acid derivatives.

Quinoline-2-Carboxylic Acid Derivatives: Modulators of the NF-κB Pathway

Derivatives of quinoline-2-carboxylic acid have emerged as a promising class of compounds with significant anti-inflammatory properties.[1] Their mechanism of action is often linked to the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of NF-κB Signaling

A primary mechanism through which quinoline-2-carboxylic acid derivatives are believed to exert their anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting this pathway, these compounds can effectively dampen the inflammatory response.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα-NF-κB Complex IκBα NF-κB NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates IκBα-NF-κB Complex->NF-κB releases Quinoline-2-COOH Derivative Quinoline-2-COOH Derivative Quinoline-2-COOH Derivative->IKK inhibits DNA DNA NF-κB_nuc->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

Caption: Proposed mechanism of NF-κB inhibition by quinoline-2-carboxylic acid derivatives.

Quantitative Anti-inflammatory Activity

While extensive quantitative data for a wide range of quinoline-2-carboxylic acid derivatives is still emerging, studies have shown their potential. For instance, certain derivatives have demonstrated significant inhibitory activity in in vitro and in vivo models of inflammation.[1] One study highlighted that quinoline-2-carboxylic acid itself possesses significant cytotoxicity against cervical HELA cancer cells, which can be a confounding factor in some anti-inflammatory assays.[2][3]

Quinoline-4-Carboxylic Acid Derivatives: A Diverse Range of Anti-inflammatory Mechanisms

Derivatives of quinoline-4-carboxylic acid are also well-recognized for their anti-inflammatory and analgesic activities.[4] Their mechanisms of action appear to be more varied compared to their 2-substituted counterparts.

Diverse Mechanisms of Action

Some quinoline-4-carboxylic acid derivatives have been shown to possess immunomodulatory properties, acting as immunosuppressive agents useful in chronic inflammatory diseases like rheumatoid arthritis.[5] The anti-inflammatory effects of some of these derivatives are reported to be distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs), as they do not inhibit cyclooxygenase or lipoxygenase activities.[5] Instead, their mechanism may involve the down-regulation of T cell function.[5]

Quantitative Anti-inflammatory Activity

Studies have demonstrated that quinoline-4-carboxylic acid and its derivatives exhibit "impressively appreciable anti-inflammation affinities" in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, comparable to the classical NSAID indomethacin.[2][3] Specific amides of 2-chloroquinoline-4-carboxylic acid have shown anti-inflammatory action in animal models at a dosage of 50 mg/kg.[4] Furthermore, 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid amides have been reported to exhibit potent anti-inflammatory and analgesic activity at a dose of 25 mg/kg.[4]

Comparative Analysis: Quinoline-2- vs. Quinoline-4-Carboxylic Acid Derivatives

FeatureQuinoline-2-Carboxylic Acid DerivativesQuinoline-4-Carboxylic Acid Derivatives
Primary Anti-inflammatory Mechanism Inhibition of the NF-κB signaling pathway.[1]Diverse mechanisms, including immunomodulation via T-cell down-regulation and mechanisms distinct from NSAIDs.[5]
In Vitro Activity Show potent anti-inflammatory activity in various in vitro models.[1]Exhibit "impressively appreciable" anti-inflammatory affinities in LPS-stimulated macrophages, comparable to indomethacin.[2][3]
In Vivo Activity Effective in animal models of acute inflammation, such as carrageenan-induced paw edema.[1]Amide derivatives show anti-inflammatory and analgesic activity in animal models at doses of 25-50 mg/kg.[4]
Structure-Activity Relationship (SAR) SAR studies are ongoing to optimize potency and pharmacokinetic profiles.[1]The nature and position of substituents significantly influence pharmacological activities and target specificities.[6]

Experimental Protocols for Assessing Anti-inflammatory Activity

To enable researchers to evaluate and compare the anti-inflammatory potential of novel quinoline-carboxylic acid derivatives, we provide detailed methodologies for two standard assays.

In Vitro Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a widely used in vitro method for screening compounds for anti-inflammatory activity.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates murine macrophage cells (RAW 264.7) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.[1]

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test quinoline derivatives (dissolved in DMSO, final concentration ≤0.1%) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite should be prepared to determine the nitrite concentration. A parallel cell viability assay (e.g., MTT) is crucial to ensure that the observed inhibition of NO is not due to cytotoxicity.[1]

LPS_Assay_Workflow cluster_workflow LPS-Induced Nitric Oxide Production Assay Workflow Start Start Culture_Cells Culture RAW 264.7 Cells Start->Culture_Cells Seed_Cells Seed Cells in 96-well Plate Culture_Cells->Seed_Cells Pre-treat Pre-treat with Test Compound Seed_Cells->Pre-treat Stimulate Stimulate with LPS (1 µg/mL) Pre-treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Analyze_Data Calculate % NO Inhibition Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the LPS-induced nitric oxide production assay.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible animal model for evaluating acute inflammation.[1]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling compared to a control group.[1]

Step-by-Step Protocol:

  • Animals: Use male Wistar rats (150-200 g).

  • Grouping: Divide the animals into several groups: a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the quinoline derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Conclusion and Future Directions

Both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid derivatives represent valuable scaffolds for the development of novel anti-inflammatory agents. While quinoline-2-carboxylic acid derivatives often target the NF-κB pathway, the anti-inflammatory effects of quinoline-4-carboxylic acid derivatives are more diverse and can be independent of classical NSAID mechanisms.

The available data, although not always from direct comparative studies, suggests that both classes of compounds possess significant anti-inflammatory potential. Future research should focus on systematic structure-activity relationship (SAR) studies to identify derivatives with optimized potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper elucidation of the specific molecular targets for quinoline-4-carboxylic acid derivatives will be crucial for their rational design and development as next-generation anti-inflammatory therapeutics.

References

[1] The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide - Benchchem. Available at: [2] Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF - ResearchGate. Available at: [3] Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. Available at: [5] Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... - PubMed. Available at: [7] A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity - Benchchem. Available at: [4] Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available at: [6] Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Available at:

Sources

Validation

A Comparative Guide to the Cytotoxicity of Novel Quinolinone Derivatives in Cancer Cell Lines

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3][4] In the realm of oncology, these...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3][4] In the realm of oncology, these heterocyclic compounds have garnered significant attention due to their potent anticancer properties, which are exerted through diverse mechanisms of action.[2][4][5] This guide provides a comparative analysis of the cytotoxic effects of recently developed quinolinone derivatives against various cancer cell lines, supported by experimental data and detailed protocols for key assays.

Understanding the Anticancer Mechanisms of Quinolinone Derivatives

The cytotoxic prowess of quinolinone derivatives stems from their ability to interfere with multiple critical cellular processes essential for cancer cell proliferation and survival.[2][4] Understanding these mechanisms is crucial for the rational design and development of next-generation anticancer agents.

Key molecular targets and mechanisms include:

  • Topoisomerase Inhibition: Many quinolinone analogues function as topoisomerase inhibitors.[5][6] These enzymes are vital for resolving DNA topological problems during replication and transcription.[7] By stabilizing the topoisomerase-DNA cleavable complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[8][9] Both topoisomerase I and II can be targeted by different quinolinone derivatives.[7][10]

  • Tubulin Polymerization Inhibition: The microtubule network is a key component of the cytoskeleton, playing a pivotal role in cell division. Some quinolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[11][12]

  • Kinase Inhibition: Aberrant signaling through protein kinases is a hallmark of many cancers. Quinolinone-based compounds have been developed as inhibitors of various kinases, including receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases like PI3K and mTOR, thereby blocking pro-survival signaling pathways.[6][13][14]

  • Induction of Apoptosis: A common outcome of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis.[5][15] Quinolinone derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[12][16][17]

Comparative Cytotoxicity of Novel Quinolinone Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several recently reported quinolinone derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 11e COLO 205Colon AdenocarcinomaNanomolar range[12]
Compound 12e MGC-803Gastric Cancer1.38[14]
HCT-116Colorectal Carcinoma5.34[14]
MCF-7Breast Adenocarcinoma5.21[14]
Compound 3c C-32Amelanotic MelanomaComparable to cisplatin[1]
MDA-MB-231Breast AdenocarcinomaComparable to cisplatin[1]
A549Lung AdenocarcinomaComparable to cisplatin[1]
Compound 4b MCF-7Breast Adenocarcinoma0.002[13][18]
Compound 11g MCF-7Breast AdenocarcinomaHighly active[19]
HeLaCervical AdenocarcinomaHighly active[19]
Pyrazolo[4,3-f]quinoline 2E NUGC-3Gastric Cancer< 8[7]
ACHNRenal Cell Adenocarcinoma< 8[7]
HCT-15Colorectal Adenocarcinoma< 8[7]
MM231Breast Adenocarcinoma< 8[7]
NCI-H23Non-Small Cell Lung Cancer< 8[7]
PC-3Prostate Adenocarcinoma< 8[7]

Note: The term "Comparable to cisplatin" indicates that the study found the compound's efficacy to be similar to that of the well-established chemotherapy drug, cisplatin. "Highly active" and "Nanomolar range" denote significant cytotoxic effects as reported in the respective studies.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-controlled experimental procedures are paramount. Below are detailed protocols for two fundamental assays used to assess the cytotoxic and apoptotic effects of novel compounds.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[20][21] The amount of formazan produced is proportional to the number of living cells.[20]

Step-by-Step Protocol:

  • Cell Seeding:

    • For adherent cells, trypsinize and seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[22] Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • For suspension cells, seed them directly into the 96-well plate on the day of the experiment.[23]

  • Compound Treatment:

    • Prepare serial dilutions of the quinolinone derivatives in the appropriate cell culture medium.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[23]

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[20][22]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.[20]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of >650 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[24] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed and treat cells with the quinolinone derivatives as described in the MTT assay protocol. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[24]

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which contains floating dead cells) and then gently detach the adherent cells using a non-enzymatic method like scraping or using EDTA to preserve membrane integrity.[24][25] Combine with the collected medium.

    • For suspension cells, collect them directly.[24]

  • Washing:

    • Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes).[24]

    • Discard the supernatant and wash the cells once with cold PBS.[24][25]

  • Resuspension:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[24]

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[24]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[24]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[26]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[26]

    • Analyze the cells immediately by flow cytometry.

    • Interpretation:

      • Annexin V-negative / PI-negative: Live cells.[26]

      • Annexin V-positive / PI-negative: Early apoptotic cells.[26]

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.[26]

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding (96-well) cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation reagent_add Add MTT or Annexin V/PI incubation->reagent_add readout Measure Absorbance / Flow Cytometry reagent_add->readout data_analysis Data Analysis readout->data_analysis ic50 IC50 Determination / Apoptosis Quantification data_analysis->ic50

Caption: A generalized workflow for screening the cytotoxicity of novel compounds.

Intrinsic Apoptosis Pathway

G cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade quinolinone Quinolinone Derivative (e.g., DNA Damage) bax Bax/Bak Activation quinolinone->bax bcl2 Bcl-2/Bcl-xL Inhibition quinolinone->bcl2 mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic pathway of apoptosis induced by quinolinone derivatives.

References

  • Nowak, M., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available from: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Bio-protocol Exchange. Available from: [Link]

  • Li, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports. Available from: [Link]

  • Bax, B. D., et al. (2010). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Journal of Medicinal Chemistry. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available from: [Link]

  • Tsai, H.-Y., et al. (2015). Discovery of indeno[1, 2 - c] quinoline derivatives as dual topoisomerases I/II inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Kumar, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available from: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available from: [Link]

  • Sharma, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Serbian Chemical Society. Available from: [Link]

  • Singh, S., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Quinoline–chalcone hybrids that induce cell cycle arrest and apoptosis. Available from: [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Available from: [Link]

  • Bisenieks, E., et al. (2017). Selenopheno quinolinones and coumarins promote cancer cell apoptosis by ROS depletion and caspase-7 activation. Life Sciences. Available from: [Link]

  • Moonsamy, G. (2016). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (Doctoral dissertation, University of KwaZulu-Natal, Durban). Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer activity of novel 2-quinolone derivatives. Available from: [Link]

  • Fassihi, A., et al. (2016). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences. Available from: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules. Available from: [Link]

  • Zaki, I., et al. (2020). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. ResearchGate. Available from: [Link]

  • El-Naggar, A. M., et al. (2022). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Scientific Reports. Available from: [Link]

  • Sun, L., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available from: [Link]

  • Taylor & Francis Online. (2022). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Available from: [Link]

  • Semantic Scholar. (n.d.). Study on Synthesis, Antimicrobial Properties, Antioxidant Effects, and Anticancer Activity of New Quinoline Derivatives. Available from: [Link]

  • Lee, J., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. Available from: [Link]

  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. Available from: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Available from: [Link]

  • ResearchGate. (n.d.). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Available from: [Link]

  • Yeon, S. W., et al. (1996). Effects of Quinolone Derivatives on Topoisomerase II. Yakhak Hoeji. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of Ethyl 2-hydroxyquinoline-4-carboxylate

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. Ethyl 2-hydroxyquinoline-4-carb...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. Ethyl 2-hydroxyquinoline-4-carboxylate and its derivatives are foundational building blocks in the synthesis of novel therapeutics and functional materials.[1][2] However, their lifecycle in the laboratory does not end upon consumption in a reaction. Proper disposal is a non-negotiable aspect of laboratory safety and environmental stewardship.

This guide provides a comprehensive, step-by-step protocol for the disposal of Ethyl 2-hydroxyquinoline-4-carboxylate, grounded in established safety principles and regulatory compliance. We will move beyond a simple checklist to explain the rationale behind each procedure, ensuring a deep understanding that fosters a culture of safety and responsibility within your team.

Hazard Profile and Essential Safety Precautions

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[5][6]

  • Serious Eye Irritation (H319): Causes serious eye irritation or damage.[5][6][7]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[5][6][8]

These hazards mandate the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is clear: the chemical properties of the quinoline moiety and its functional groups can interact with biological tissues, leading to irritation. Your first line of defense is to prevent this contact entirely.

Personal Protective Equipment (PPE) Specification & Rationale
Eye Protection Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6][9] Standard safety glasses are insufficient as they do not protect against splashes.
Hand Protection Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[4][6] Always inspect gloves for tears or punctures before use.
Body Protection A lab coat or other protective clothing is required to prevent skin contact.[6][9] Ensure clothing is clean and laundered separately from personal items.[5]
Respiratory Protection For operations that may generate dust (e.g., weighing, spill cleanup), use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] In a well-ventilated fume hood, this may not be necessary for handling small quantities.
Waste Characterization and Segregation: The First Step to Proper Disposal

All materials contaminated with Ethyl 2-hydroxyquinoline-4-carboxylate must be treated as hazardous waste.[10] This is a non-negotiable starting point. Never dispose of this chemical, in solid or liquid form, down the sink or in regular trash.[10][11]

Key Segregation Practices:

  • Identify the Waste Stream: Determine if your waste is solid (unreacted powder, contaminated weigh paper), liquid (solutions in organic solvents), or contaminated debris (gloves, pipette tips, spill cleanup materials).

  • Use Designated, Compatible Containers:

    • Waste must be stored in containers made of compatible material that can be tightly sealed.[12][13]

    • Do not use foodstuff containers.[14]

    • For acidic solutions, avoid metal containers.[15]

  • Prevent Incompatible Mixing: Store this waste stream separately from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, to prevent violent reactions or the generation of toxic fumes.[6][14][15]

Step-by-Step Disposal Protocol

The overarching directive for this compound is disposal via an approved waste disposal plant.[3][4] Your role is to collect, label, and store the waste safely until it can be picked up by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

Step 1: Waste Collection

  • Solid Waste: Carefully sweep or scoop solid material into a designated, sealable hazardous waste container.[6] Avoid generating dust.[5] If necessary, lightly moisten the powder with a compatible solvent to minimize dust generation during transfer.

  • Liquid Waste: Pour liquid waste solutions into a designated, compatible, and clearly labeled container for liquid hazardous waste.[6] Use a funnel to prevent spills. Do not overfill containers, leaving at least 10% of the volume as headspace for vapor expansion.[15]

  • Contaminated Materials: Place all contaminated items, such as gloves, wipes, and plasticware, into a solid hazardous waste container.

Step 2: Labeling the Waste Container Proper labeling is a critical regulatory requirement.[16] As soon as the first drop of waste enters the container, it must be labeled.[10]

Hazardous Waste Label Components Details
Words "Hazardous Waste" Must be clearly visible.[14][16]
Full Chemical Name(s) List "Ethyl 2-hydroxyquinoline-4-carboxylate" and any solvents or other chemicals present, including their approximate percentages or volumes.[14] Do not use abbreviations or chemical formulas.
Associated Hazards Indicate the primary hazards (e.g., Irritant, Toxic).[14]
Accumulation Start Date The date the first waste was added to the container.
Principal Investigator (PI) & Lab Info Name of the PI, department, building, and room number.[10]

Step 3: Storage in a Satellite Accumulation Area (SAA) The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).[14][17]

  • The SAA must be at or near the point of waste generation.[16][17]

  • Keep the container tightly sealed at all times, except when adding waste.[10][14]

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[15]

  • Laboratories cannot store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste (P-listed) at one time.[11][17]

Step 4: Arranging for Disposal

  • Once the container is full or you have finished the project generating the waste, contact your institution's EHS department to schedule a pickup.[6][17]

  • Submit an electronic Chemical Waste Collection Request as required by your institution.[10]

  • Do not transport hazardous waste yourself. Only trained EHS staff should handle the transport of waste from the SAA.[10]

Disposal Workflow Diagram

G Workflow for Ethyl 2-hydroxyquinoline-4-carboxylate Disposal start Waste Generation (Solid, Liquid, or Contaminated Debris) characterize Characterize as Hazardous Waste (Irritant) start->characterize ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe segregate Segregate Waste Stream (Solids vs. Liquids) ppe->segregate collect Collect in a Compatible, Designated Container segregate->collect label_waste Label Container Immediately ('Hazardous Waste', Contents, Hazards, Date) collect->label_waste store Store Sealed Container in Satellite Accumulation Area (SAA) label_waste->store pickup Arrange for Pickup (Contact EHS/Licensed Contractor) store->pickup end Document & Manifest for Final Disposal pickup->end

Caption: Decision workflow for the safe disposal of Ethyl 2-hydroxyquinoline-4-carboxylate.

Emergency Procedures for Spills

Small, manageable spills can be handled by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team immediately.[10]

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate & Ventilate: If dust or vapors are present, evacuate the area and ensure it is well-ventilated, preferably within a chemical fume hood.[6]

  • Don PPE: Wear all recommended PPE before attempting cleanup.[6]

  • Contain & Clean:

    • For solid spills, use dry cleanup procedures.[5] Carefully sweep up the material and place it in your hazardous waste container.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the waste.[18]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[6] All cleanup materials must be disposed of as hazardous waste.[10][19]

  • Report: Report the incident to your laboratory supervisor and EHS department as per your institution's policy.[6]

Decontamination and Container Disposal

Empty containers that held Ethyl 2-hydroxyquinoline-4-carboxylate must also be handled properly.

  • A container that held a hazardous waste can be disposed of as regular trash ONLY if all waste has been removed and the container is dry.[11]

  • The chemical or hazardous waste labels must be defaced or removed, and the cap should be removed before disposal.[10][11]

  • For containers that held acutely hazardous (P-listed) chemicals, they must be triple-rinsed. The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[10][12] While this compound is not typically P-listed, adopting this "best practice" approach for rinsing containers minimizes residual hazards.

By adhering to these detailed procedures, you ensure that the entire lifecycle of Ethyl 2-hydroxyquinoline-4-carboxylate within your laboratory is managed with the highest standards of safety, compliance, and environmental responsibility. This diligence protects you, your colleagues, and the wider community.

References

  • University of Pennsylvania, Office of Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines.

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.

  • Vanderbilt University, Environmental Health & Safety. Guide to Managing Laboratory Chemical Waste.

  • Ace Waste. Properly Managing Chemical Waste in Laboratories.

  • CSIR - Indian Institute of Petroleum. Laboratory Chemical Waste Management.

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. Laboratory Guide for Managing Chemical Waste.

  • Fisher Scientific. Safety Data Sheet: 8-Hydroxyquinoline-2-carboxylic acid.

  • Revanol. Safety Data Sheet.

  • Sigma-Aldrich. Safety Data Sheet: 5,7-Diiodo-8-hydroxyquinoline.

  • Fisher Scientific. Safety Data Sheet: 4-Hydroxyquinoline-2-carboxylic acid, hydrate.

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Hydroxyquinoline-2-carboxylic acid, hydrate.

  • TCI Chemicals. Safety Data Sheet: Isoamyl 4-Hydroxybenzoate.

  • Emory University. Chemical Waste Disposal Guidelines.

  • CymitQuimica. Safety Data Sheet: Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate.

  • Chem-Impex International. Ethyl 4-hydroxyquinoline-3-carboxylate.

  • BenchChem. Proper Disposal of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

  • Australian Government Department of Health. Propanoic acid, 2-hydroxy-, ethyl ester: Human health tier II assessment.

  • University of Oklahoma, Environmental Health and Safety Office. EHSO Manual 2025-2026: Hazardous Waste.

  • Texas A&M University, Environmental Health & Safety. Chemical Waste.

  • Wikipedia. Quinoline.

  • ResearchGate. Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent.

  • National Center for Biotechnology Information. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents.

  • Acta Scientific. Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy.

  • International Journal of Pharmaceutical Sciences and Research. Green Synthesis of Quinoline and Its Derivatives.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-hydroxyquinoline-4-carboxylate

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. Handling novel chemical entities like Ethyl 2-hydroxyquinoline-4-carboxylate re...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. Handling novel chemical entities like Ethyl 2-hydroxyquinoline-4-carboxylate requires a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive framework for risk assessment and the implementation of robust safety protocols. The causality behind each recommendation is explained to empower you, our partner in research, to build a self-validating system of safety in your laboratory.

While a specific Safety Data Sheet (SDS) for Ethyl 2-hydroxyquinoline-4-carboxylate (CAS No. 5466-27-3) is not widely available in public databases, its structure is closely related to other quinoline derivatives for which safety data exists.[1] This guide synthesizes data from analogous compounds, such as 4-Hydroxyquinoline-2-carboxylic acid and other hydroxyquinoline derivatives, to establish a conservative and protective baseline for handling.[2][3] These related compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] Therefore, we will proceed with the assumption of similar hazards.

Always consult the specific Safety Data Sheet provided by your supplier before handling any chemical.

Core Principles of Protection

The primary routes of potential exposure to a solid compound like Ethyl 2-hydroxyquinoline-4-carboxylate are inhalation of dust particles, skin contact, and eye contact.[2][3][5] Our protective strategy is designed to create effective barriers against these routes of entry.

Engineering Controls: Your First Line of Defense

Before considering Personal Protective Equipment (PPE), appropriate engineering controls must be in place. These are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All weighing, transferring, and handling of the solid compound should be performed inside a certified chemical fume hood. This prevents the inhalation of fine dust particles.[2][4]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any airborne particulates that may escape primary containment.[2][4][5]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.

Personal Protective Equipment (PPE): A Task-Based Approach

The level of PPE required can vary based on the specific task and the quantities being handled. The following table provides a clear, risk-based guide.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Weighing (in a fume hood) Safety glasses with side shields or chemical splash goggles.[6]Nitrile or neoprene gloves (powder-free).[7] Consider double-gloving for extended handling.Full-length lab coat, fully fastened.[7]Not typically required if handled exclusively within a fume hood.
Solution Preparation & Transfers Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[6][8]Chemical-resistant nitrile or neoprene gloves.[7]Chemical-resistant apron over a lab coat.Not typically required if handled within a fume hood.
Small Spill Cleanup (<5g) Chemical splash goggles and face shield.[6]Heavy-duty nitrile or butyl rubber gloves.Disposable chemical-resistant gown or coveralls.A fit-tested N95 respirator is recommended to avoid inhaling aerosolized powder.[7]
Large Spill Cleanup (>5g) Full face-piece respirator with appropriate cartridges.[7]Heavy-duty nitrile or butyl rubber gloves.Disposable chemical-resistant coveralls.[6]Full face-piece chemical cartridge-type respirator or a Powered Air-Purifying Respirator (PAPR).[7]

Procedural Guidance for Safe Operations

Pre-Operational Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble all PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Inspect gloves for any signs of degradation or punctures.[7]

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[3]

  • Review the Protocol: Mentally walk through the entire procedure to identify potential points of exposure.

Step-by-Step Handling Protocol
  • Don PPE: Put on your lab coat, followed by safety glasses/goggles, and finally, your gloves.

  • Work Within the Hood: Conduct all manipulations of the solid compound deep within the chemical fume hood to ensure containment.

  • Avoid Dust Generation: When transferring the solid, use spatulas and weighing papers carefully to minimize the creation of airborne dust.[5][9][10] Close the container immediately after use.[2][4][5]

  • Post-Handling Decontamination: After completing your work, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. First, remove gloves (turning them inside out), then the lab coat, and finally your eye protection.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing your gloves.[5][10][11]

Emergency Response: Spill Management

A spill presents an immediate inhalation and contact hazard. The response must be swift, deliberate, and safe.

Spill Response Workflow

Spill_Response_Workflow start Spill Detected assess Assess Spill Size (Is it >5g or outside containment?) start->assess minor_spill Minor Spill (<5g) assess->minor_spill No major_spill Major Spill (>5g) assess->major_spill Yes alert_minor Alert others in the immediate area minor_spill->alert_minor evacuate Evacuate the immediate area Restrict access major_spill->evacuate don_ppe Don Spill Response PPE (Goggles, Face Shield, N95, Gown, Double Gloves) alert_minor->don_ppe contain Cover spill gently with absorbent pads or sodium bicarbonate to prevent dust don_ppe->contain cleanup Carefully scoop material into a labeled hazardous waste container contain->cleanup decontaminate Decontaminate the area with an appropriate solvent cleanup->decontaminate dispose Dispose of all materials (including PPE) as hazardous waste decontaminate->dispose end Procedure Complete dispose->end call_ehs Contact Lab Supervisor and Institutional EHS Immediately evacuate->call_ehs call_ehs->end Await professional response

Caption: Workflow for responding to a chemical spill.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of any chemical.

  • Chemical Waste: All waste containing Ethyl 2-hydroxyquinoline-4-carboxylate, including contaminated absorbent materials from spills, must be placed in a clearly labeled, sealed hazardous waste container.[2][5][9] Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.

  • Contaminated PPE: All disposable PPE used while handling the compound (gloves, gowns, masks) must be disposed of as hazardous waste.[9] Place these items in the designated solid hazardous waste container immediately after use.

  • Empty Containers: "Empty" containers that held the chemical are not truly empty; they retain residue. These must also be disposed of as hazardous waste or decontaminated according to your site-specific EHS procedures.[12]

  • Regulatory Compliance: Always follow local, state, and federal regulations for hazardous waste disposal.[12] Consult your EHS department for specific guidance.

By integrating these principles, protocols, and emergency plans into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Fisher Scientific. Safety Data Sheet: N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline.

  • Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline.

  • Chemos GmbH & Co. KG. Safety Data Sheet: Ethyl 4-hydroxybenzoate.

  • PubChem. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076.

  • Santa Cruz Biotechnology, Inc. Safety Data Sheet.

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.

  • Sigma-Aldrich. Safety Data Sheet: 5,7-Diiodo-8-hydroxyquinoline.

  • Dow Corporate. Personal Protective Equipment Guidance.

  • Fisher Scientific. Safety Data Sheet: 4-Hydroxyquinoline-2-carboxylic acid, hydrate.

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy.

  • ECHEMI. Buy ethyl 4-hydroxyquinoline-2-carboxylate from Conier Chem&Pharma Limited.

  • Fisher Scientific. Safety Data Sheet: 2-Hydroxyquinoline-4-carboxylic acid.

  • CymitQuimica. ethyl 2-hydroxyquinoline-4-carboxylate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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